(Isocyanomethyl)cyclohexane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H13N |
|---|---|
Molecular Weight |
123.20 g/mol |
IUPAC Name |
isocyanomethylcyclohexane |
InChI |
InChI=1S/C8H13N/c1-9-7-8-5-3-2-4-6-8/h8H,2-7H2 |
InChI Key |
GBTUNRWBNKTDDP-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CC1CCCCC1 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Physical Properties and Applications of 1,3-Bis(isocyanatomethyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(isocyanatomethyl)cyclohexane (CAS RN: 38661-72-2) is a cycloaliphatic diisocyanate that serves as a crucial monomer in the synthesis of polyurethanes. Its unique cyclic structure imparts notable properties to the resulting polymers, including enhanced thermal stability, elasticity, and chemical resistance.[1] This technical guide provides an in-depth overview of the core physical properties of 1,3-Bis(isocyanatomethyl)cyclohexane, outlines the experimental methodologies for their determination, and visualizes its role in polymerization and its synthesis workflow. This information is particularly relevant for professionals in materials science and drug development, where this compound is utilized in applications such as the formation of biodegradable hydrogels for controlled drug delivery and as a cross-linking agent in various biomedical devices.[1][2]
Core Physical Properties
The physical characteristics of 1,3-Bis(isocyanatomethyl)cyclohexane are critical for its handling, processing, and performance in various applications. A summary of its key physical properties is presented in the table below.
| Property | Value | Units | Conditions |
| Molecular Formula | C10H14N2O2 | - | - |
| Molecular Weight | 194.23 | g/mol | - |
| Appearance | Colorless liquid | - | Ambient |
| Density | 1.101[1][3][4] | g/mL | at 25 °C |
| Boiling Point | 294.4[5][6] | °C | at 760 mmHg |
| Melting Point | 130 | °C | |
| Flash Point | 113[1][7] | °C | Closed cup |
| Vapor Pressure | 0.4[1] | mmHg | at 98 °C |
| Refractive Index | 1.485[1][3][4] | n20/D | at 20 °C |
| Purity | ≥99.0[5] | % |
Experimental Protocols for Physical Property Determination
The accurate determination of the physical properties of 1,3-Bis(isocyanatomethyl)cyclohexane is essential for its quality control and application. Standardized methods, such as those provided by ASTM International, are typically employed. Below are detailed methodologies for key experiments.
Density Measurement
The density of liquid 1,3-Bis(isocyanatomethyl)cyclohexane is typically determined using a pycnometer or a digital density meter.
-
Apparatus : A calibrated pycnometer of a known volume, an analytical balance, and a constant temperature bath.
-
Procedure :
-
The empty pycnometer is cleaned, dried, and its mass is accurately weighed.
-
The pycnometer is filled with 1,3-Bis(isocyanatomethyl)cyclohexane, ensuring no air bubbles are trapped.
-
The filled pycnometer is placed in a constant temperature bath maintained at 25 °C until thermal equilibrium is reached.
-
The volume is adjusted to the calibration mark, and any excess liquid is carefully removed.
-
The pycnometer with the liquid is weighed again.
-
The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.
-
Refractive Index Measurement
The refractive index is a measure of how light propagates through the substance and is determined using a refractometer.
-
Apparatus : An Abbe refractometer with a circulating water bath for temperature control.
-
Procedure :
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
The prism of the refractometer is cleaned with a suitable solvent and dried.
-
A few drops of 1,3-Bis(isocyanatomethyl)cyclohexane are placed on the prism.
-
The prism is closed, and the sample is allowed to reach the desired temperature (20 °C) by the circulating water bath.
-
Light is passed through the sample, and the telescope is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
-
The refractive index is read directly from the instrument's scale.
-
Flash Point Determination
The flash point is a critical safety parameter, indicating the lowest temperature at which the vapor of the liquid can ignite. The closed-cup method is commonly used for isocyanates.
-
Apparatus : A Pensky-Martens closed-cup flash point tester.
-
Procedure :
-
A sample of 1,3-Bis(isocyanatomethyl)cyclohexane is placed in the test cup.
-
The cup is heated at a slow, constant rate.
-
A small flame is periodically directed into the vapor space above the liquid surface.
-
The temperature at which a flash is observed is recorded as the flash point.
-
Boiling Point Measurement
The boiling point is determined by measuring the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
-
Apparatus : A distillation flask, a condenser, a thermometer, and a heating mantle.
-
Procedure :
-
A sample of 1,3-Bis(isocyanatomethyl)cyclohexane is placed in the distillation flask with boiling chips.
-
The apparatus is assembled for distillation.
-
The liquid is heated, and the temperature is monitored.
-
The temperature at which the liquid boils and a steady stream of condensate is observed is recorded as the boiling point. The atmospheric pressure is also recorded and the boiling point is corrected to standard pressure if necessary.
-
Visualizations: Signaling Pathways and Experimental Workflows
While 1,3-Bis(isocyanatomethyl)cyclohexane is not known to directly participate in biological signaling pathways in the manner of a therapeutic drug, its role as a key component in the formation of biocompatible materials is significant for the drug development field. The following diagrams illustrate its primary chemical reaction pathway and a typical synthesis workflow.
Caption: Polyurethane formation via a two-step prepolymer method.
The above diagram illustrates the common two-step process for creating polyurethanes. Initially, 1,3-Bis(isocyanatomethyl)cyclohexane reacts with a polyol in the presence of a catalyst to form an isocyanate-terminated prepolymer. This prepolymer then reacts with a chain extender to form the final cross-linked polyurethane polymer.
Caption: A simplified workflow for the synthesis of 1,3-Bis(isocyanatomethyl)cyclohexane.
This diagram outlines the key stages in the industrial synthesis of 1,3-Bis(isocyanatomethyl)cyclohexane, starting from cyclohexyldimethylamine hydrochloride. The process involves an isocyanation step followed by separation and purification to yield the final product.[8]
Conclusion
1,3-Bis(isocyanatomethyl)cyclohexane is a versatile chemical with well-defined physical properties that make it suitable for a range of applications, including the development of advanced materials for the pharmaceutical and medical device industries. Understanding its physical characteristics and the methods used to determine them is fundamental for ensuring the quality and performance of the resulting products. The visualized workflows provide a clear understanding of its role in polymerization and its synthesis, offering valuable insights for researchers and developers in the field.
References
- 1. 1,3-Bis(isocyanatomethyl)cyclohexane mixture of cis and trans, 99 38661-72-2 [sigmaaldrich.com]
- 2. 1,3-Bis(isocyanatomethyl)cyclohexane mixture of cis and trans, 99 38661-72-2 [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1,3-BIS(ISOCYANATOMETHYL)CYCLOHEXANE | 38661-72-2 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. 1,3-Bis(isocyanatomethyl)cyclohexane (cis- and trans- mixture) | 38661-72-2 | NBA66172 [biosynth.com]
- 7. 1,3-BIS(ISOCYANATOMETHYL)CYCLOHEXANE - Safety Data Sheet [chemicalbook.com]
- 8. CN114031744B - Bis (isocyanatomethyl) cyclohexane compositions, modified compositions thereof, and methods of making - Google Patents [patents.google.com]
Spectroscopic Profile of 1,4-Bis(isocyanatomethyl)cyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of 1,4-bis(isocyanatomethyl)cyclohexane, a key cycloaliphatic diisocyanate monomer. Due to the limited availability of experimentally derived public data, this document focuses on predicted spectroscopic features based on established principles of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, supplemented with data from analogous compounds. This guide is intended to assist researchers and professionals in the identification and characterization of this compound.
Chemical Structure and Isomerism
1,4-Bis(isocyanatomethyl)cyclohexane is a cycloaliphatic diisocyanate with the chemical formula C₁₀H₁₄N₂O₂. The structure consists of a cyclohexane ring substituted at the 1 and 4 positions with isocyanatomethyl groups (-CH₂NCO). The molecule exists as a mixture of cis and trans isomers, which can influence its reactivity and the properties of resulting polymers. The ratio of these isomers is dependent on the synthetic route.
Spectroscopic Data
The following sections detail the expected and predicted NMR and IR spectroscopic data for 1,4-bis(isocyanatomethyl)cyclohexane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1,4-bis(isocyanatomethyl)cyclohexane, both ¹H and ¹³C NMR are crucial for confirming the identity and purity of the compound.
Table 1: Predicted ¹H NMR Spectroscopic Data for 1,4-Bis(isocyanatomethyl)cyclohexane
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.2 - 3.4 | Triplet | 4H | -CH₂-NCO |
| ~1.0 - 2.0 | Multiplet | 10H | Cyclohexyl protons (-CH- and -CH₂-) |
Note: Predicted data is based on computational models and data from similar structures. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 1,4-Bis(isocyanatomethyl)cyclohexane
| Chemical Shift (δ) ppm | Assignment |
| ~122 | -N=C=O |
| ~45 | -CH₂-NCO |
| ~35 | -CH- (cyclohexyl) |
| ~28 | -CH₂- (cyclohexyl) |
Note: Predicted data is based on computational models and data from similar structures. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1,4-bis(isocyanatomethyl)cyclohexane is expected to be dominated by the characteristic absorption of the isocyanate group.
Table 3: Expected IR Absorption Bands for 1,4-Bis(isocyanatomethyl)cyclohexane
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2270 | Strong, Sharp | Asymmetric stretching of -N=C=O |
| ~2930 | Strong | Asymmetric C-H stretching of cyclohexyl CH₂ |
| ~2855 | Strong | Symmetric C-H stretching of cyclohexyl CH₂ |
| ~1450 | Medium | CH₂ scissoring of cyclohexyl |
Experimental Protocols
While specific experimental data for the target molecule is not widely published, the following are general protocols for obtaining NMR and IR spectra for liquid organic compounds like 1,4-bis(isocyanatomethyl)cyclohexane.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of 1,4-bis(isocyanatomethyl)cyclohexane in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is free of particulate matter.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Setup:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Record a background spectrum of the clean, empty ATR crystal.
-
-
Sample Application:
-
Place a small drop of neat liquid 1,4-bis(isocyanatomethyl)cyclohexane directly onto the ATR crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption bands.
-
Visualizations
The following diagrams illustrate the chemical structure and a general workflow for spectroscopic analysis.
Caption: General workflow for NMR and IR spectroscopic analysis.
An In-depth Technical Guide to the Synthesis of (Isocyanomethyl)cyclohexane from Cyclohexanedimethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive, multi-step synthetic pathway for the preparation of 1,4-bis(isocyanomethyl)cyclohexane from the readily available starting material 1,4-cyclohexanedimethanol. Direct conversion of diols to isocyanides is not a well-established transformation; therefore, this whitepaper details a robust three-step sequence: conversion of the diol to the corresponding diamine, formylation of the diamine to a bis(formamide), and subsequent dehydration to yield the target diisocyanide. This document provides detailed experimental protocols for each key transformation, based on established chemical principles and analogous procedures found in the scientific literature. All quantitative data is summarized in structured tables for clarity and comparative analysis. Additionally, signaling pathways and experimental workflows are visualized using the DOT language to provide a clear graphical representation of the synthetic strategy.
Introduction
This compound and its derivatives are valuable building blocks in organic synthesis, finding applications in the preparation of complex molecules, including pharmaceuticals and novel materials. The isocyanide functional group is a versatile synthon, participating in a variety of cycloadditions and multicomponent reactions. This guide focuses on a plausible and accessible synthetic route starting from 1,4-cyclohexanedimethanol, a common and relatively inexpensive diol.
Given that the starting material is a di-alcohol, this guide will focus on the synthesis of the corresponding di-isocyanide, 1,4-bisthis compound. The principles and procedures outlined can be adapted for the synthesis of the mono-isocyanide derivative through the use of appropriate protecting group strategies, which are beyond the scope of this particular document.
The proposed synthetic pathway is as follows:
-
Amination: Conversion of 1,4-cyclohexanedimethanol to 1,4-bis(aminomethyl)cyclohexane.
-
Formylation: Reaction of 1,4-bis(aminomethyl)cyclohexane with a formylating agent to yield N,N'-(cyclohexane-1,4-diylbis(methylene))diformamide.
-
Dehydration: Conversion of the bis(formamide) to 1,4-bisthis compound.
Proposed Synthetic Pathway
The overall transformation from 1,4-cyclohexanedimethanol to 1,4-bisthis compound is depicted in the workflow diagram below.
Figure 1: Proposed multi-step synthesis of 1,4-bisthis compound.
Experimental Protocols
Step 1: Synthesis of 1,4-Bis(aminomethyl)cyclohexane from 1,4-Cyclohexanedimethanol
A direct, one-pot conversion of 1,4-cyclohexanedimethanol to 1,4-bis(aminomethyl)cyclohexane is not well-documented. Therefore, a reliable three-step procedure is proposed, proceeding through a tosylate and azide intermediate.
Figure 2: Workflow for the conversion of the diol to the diamine.
3.1.1. Synthesis of Cyclohexane-1,4-diylbis(methylene) bis(4-methylbenzenesulfonate)
-
Methodology: To a stirred solution of 1,4-cyclohexanedimethanol (1.0 eq.) in pyridine at 0 °C is slowly added p-toluenesulfonyl chloride (2.2 eq.). The reaction mixture is stirred at 0 °C for 4-6 hours and then allowed to warm to room temperature overnight. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into ice-water and the resulting precipitate is collected by filtration, washed with cold water and ethanol to afford the crude product. The crude product is then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure bis(tosylate).
3.1.2. Synthesis of 1,4-Bis(azidomethyl)cyclohexane
-
Methodology: The bis(tosylate) (1.0 eq.) is dissolved in a suitable solvent such as dimethylformamide (DMF). Sodium azide (NaN3, 2.5-3.0 eq.) is added, and the mixture is heated to 80-100 °C for several hours, with reaction progress monitored by TLC. After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude bis(azide).
3.1.3. Synthesis of 1,4-Bis(aminomethyl)cyclohexane
-
Methodology: The crude bis(azide) is dissolved in a suitable solvent like methanol or ethanol. A catalytic amount of palladium on activated carbon (10% Pd/C) is added. The mixture is then subjected to hydrogenation at a suitable pressure of hydrogen gas (e.g., 50 psi) in a Parr apparatus until the reaction is complete (as indicated by the cessation of hydrogen uptake). The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to give 1,4-bis(aminomethyl)cyclohexane.
| Step | Reactants | Reagents | Solvent | Typical Yield |
| 3.1.1 | 1,4-Cyclohexanedimethanol | p-Toluenesulfonyl chloride | Pyridine | 85-95% |
| 3.1.2 | Bis(tosylate) intermediate | Sodium azide | DMF | 80-90% |
| 3.1.3 | Bis(azide) intermediate | H2, 10% Pd/C | Methanol | >90% |
| Table 1: Summary of reagents and typical yields for the amination sequence. |
Step 2: Synthesis of N,N'-(cyclohexane-1,4-diylbis(methylene))diformamide
-
Methodology: 1,4-Bis(aminomethyl)cyclohexane (1.0 eq.) is dissolved in an excess of ethyl formate. The solution is heated at reflux for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS. After the reaction is complete, the excess ethyl formate is removed by distillation. The resulting crude product is then purified, typically by recrystallization from a suitable solvent, to yield the pure N,N'-(cyclohexane-1,4-diylbis(methylene))diformamide.
| Reactant | Reagent | Solvent | Typical Yield |
| 1,4-Bis(aminomethyl)cyclohexane | Ethyl formate | Ethyl formate (reagent and solvent) | 90-98% |
| Table 2: Summary of reagents and typical yield for the formylation step. |
Step 3: Synthesis of 1,4-Bisthis compound
-
Methodology: The dehydration of the bis(formamide) is a critical step. Several reagents can be employed, with phosphorus oxychloride (POCl3) or p-toluenesulfonyl chloride (TsCl) in the presence of a base being common choices.
Using Phosphorus Oxychloride: N,N'-(cyclohexane-1,4-diylbis(methylene))diformamide (1.0 eq.) is suspended in a suitable solvent like dichloromethane (DCM) or pyridine. The mixture is cooled to 0 °C, and phosphorus oxychloride (2.2 eq.) is added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction is stirred at room temperature for a few hours. The reaction mixture is then carefully poured onto crushed ice and neutralized with a base (e.g., aqueous sodium carbonate or potassium carbonate). The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford 1,4-bisthis compound.
| Reactant | Dehydrating Agent | Base | Solvent | Typical Yield |
| N,N'-(cyclohexane-1,4-diylbis(methylene))diformamide | POCl3 | Pyridine or Triethylamine | DCM or Pyridine | 60-80% |
| Table 3: Summary of reagents and typical yield for the dehydration step. |
Data Summary
The following table summarizes the expected physical and spectroscopic data for the key compounds in the synthetic pathway.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected 1H NMR signals (ppm) | Expected IR (cm-1) |
| 1,4-Cyclohexanedimethanol | C8H16O2 | 144.21 | 0.8-1.8 (m, 10H), 3.4-3.6 (d, 4H), 4.5 (t, 2H) | 3300 (br, O-H), 2920, 2850 (C-H), 1050 (C-O) |
| 1,4-Bis(aminomethyl)cyclohexane | C8H18N2 | 142.24 | 0.8-1.8 (m, 10H), 2.5-2.7 (d, 4H), 1.2 (br s, 4H) | 3350, 3280 (N-H), 2920, 2850 (C-H) |
| N,N'-(cyclohexane-1,4-diylbis(methylene))diformamide | C10H18N2O2 | 198.26 | 0.9-1.9 (m, 10H), 3.0-3.2 (t, 4H), 5.8 (br s, 2H), 8.2 (s, 2H) | 3280 (N-H), 2920, 2850 (C-H), 1670 (C=O) |
| 1,4-Bisthis compound | C10H14N2 | 162.23 | 1.0-2.0 (m, 10H), 3.2-3.4 (d, 4H) | 2930, 2855 (C-H), 2145 (N≡C) |
| Table 4: Physicochemical and spectroscopic data summary. |
Safety Considerations
-
Isocyanides: Isocyanides are known for their pungent and unpleasant odors and are toxic. All manipulations involving isocyanides should be performed in a well-ventilated fume hood.
-
Sodium Azide: Sodium azide is highly toxic and can form explosive metal azides. It should be handled with extreme care, and acidic conditions should be avoided to prevent the formation of hydrazoic acid.
-
Phosphorus Oxychloride: POCl3 is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment.
-
Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Hydrogenation reactions should be carried out in a well-maintained apparatus designed for such reactions.
Conclusion
An In-depth Technical Guide to (Isocyanatomethyl)cyclohexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (Isocyanatomethyl)cyclohexane, focusing on the more prevalent and well-documented di-substituted isomers: 1,3-Bis(isocyanatomethyl)cyclohexane and 1,4-Bis(isocyanatomethyl)cyclohexane. Due to the limited available data on the mono-substituted (Isocyanomethyl)cyclohexane, this document will primarily address the properties, synthesis, and reactivity of its di-isocyanate counterparts, which are of significant interest in polymer chemistry and material science.
Chemical Identity and Properties
(Isocyanatomethyl)cyclohexane derivatives are aliphatic di-isocyanates. The cyclohexane ring structure imparts unique properties to the polymers derived from them, such as enhanced thermal stability and elasticity. The table below summarizes key quantitative data for the 1,3- and 1,4- isomers.
| Property | 1,3-Bis(isocyanatomethyl)cyclohexane | 1,4-Bis(isocyanatomethyl)cyclohexane |
| CAS Number | 38661-72-2 | 10347-54-3 |
| Molecular Formula | C₁₀H₁₄N₂O₂ | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol | 194.23 g/mol |
| Appearance | Colorless to almost colorless clear liquid | - |
| Density | 1.101 g/mL at 25 °C | - |
| Refractive Index | n20/D 1.485 | - |
| Flash Point | 113 °C (closed cup) | - |
| Vapor Pressure | 0.4 mmHg at 98 °C | - |
A less common mono-substituted variant, Cyclohexane, (isocyanomethylene)-, has a registered CAS number of 41004-00-6. However, detailed physical and chemical properties for this specific compound are not widely available.
Experimental Protocols
Synthesis of Bis(isocyanatomethyl)cyclohexane
A common industrial method for the synthesis of isocyanates is through phosgenation of the corresponding amines. A patented method for the preparation of bis(isocyanatomethyl)cyclohexane involves the following key steps:
-
Salifying Step: Cyclohexyldimethylamine is mixed with hydrogen chloride in the presence of an inert solvent to produce cyclohexyldimethylamine hydrochloride. The reaction temperature is typically maintained around 25 °C.
-
Isocyanation Step: The resulting cyclohexyldimethylamine hydrochloride is then reacted with phosgene. This step yields a mixture of bis(isocyanatomethyl)cyclohexane and chloromethylisocyanatomethyl cyclohexane.
-
Separation and Purification: The final step involves the separation and purification of the reaction mixture to isolate the bis(isocyanatomethyl)cyclohexane composition.
It is crucial to control the levels of metal impurities, such as iron and nickel, in the starting materials to ensure the quality and stability of the final product.
Synthesis of Polyurethanes
Bis(isocyanatomethyl)cyclohexane isomers are used as monomers in the synthesis of polyurethanes. The general procedure involves the reaction of the di-isocyanate with a polyol (a compound with multiple hydroxyl groups) and a chain extender.
For instance, polyurethane elastomers can be synthesized by reacting 1,4-Bis(isocyanatomethyl)cyclohexane with poly(oxytetramethylene) glycol and 1,4-butanediol. These aliphatic isocyanate-based polyurethanes are noted for their increased resistance to hydrolysis and thermal degradation, as well as greater light stability compared to their aromatic counterparts.
Reactivity and Biological Interactions
The isocyanate group (-N=C=O) is highly electrophilic and reactive towards a variety of nucleophiles. This high reactivity is fundamental to its use in polymer synthesis but also underlies its toxicity, as it can readily react with biological macromolecules.
General Reactivity Pathway
Isocyanates react with compounds containing active hydrogen atoms, such as alcohols, amines, and water. The reaction with alcohols forms urethane linkages, which is the basis for polyurethane production. The reaction with amines yields urea derivatives, and the reaction with water produces an amine and carbon dioxide.
Caption: General reactivity of the isocyanate functional group.
In a biological context, the isocyanate group can react with nucleophilic functional groups found on proteins, such as the amine groups of lysine residues and the hydroxyl groups of serine and threonine. This can lead to the modification of protein structure and function, which is a basis for the toxicity of isocyanates.
Synthesis Workflow Diagram
The following diagram illustrates the key stages in the synthesis of bis(isocyanatomethyl)cyclohexane as described in the experimental protocol section.
Caption: Workflow for the synthesis of bis(isocyanatomethyl)cyclohexane.
Applications in Research and Development
1,3-Bis(isocyanatomethyl)cyclohexane is utilized as a precursor in the synthesis of pressure-sensitive adhesives with high optical transmittance, making them suitable for applications such as foldable displays and wearable electronics. It also serves as a cross-linking agent to enhance the durability of adhesives and coatings. Furthermore, its ability to form biodegradable hydrogels opens up possibilities in controlled drug delivery systems. In the field of oncology research, it has been used to fabricate niche-mimicking polymer hydrogels to identify molecular targets for the treatment of pancreatic cancer.
1,4-Bis(isocyanatomethyl)cyclohexane is a reagent used in the manufacturing of poly/thiourethane-based optical materials. Polyurethane elastomers based on both 1,3- and 1,4-bis(isocyanatomethyl)cyclohexane have been shown to exhibit excellent mechanical and dynamic viscoelastic properties.
While the primary applications of these compounds are in materials science, their high reactivity warrants careful handling and consideration of their potential biological interactions in any drug development or biomedical application context. The cyclohexane moiety offers a scaffold that can be explored for the development of new molecules with potential biological activities, as cyclohexane derivatives are known to possess diverse biological properties.
Reactivity Profile of (Isocyanomethyl)cyclohexane: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Isocyanomethyl)cyclohexane is a key aliphatic isocyanate building block in medicinal chemistry and drug development, valued for its ability to form stable urea and urethane linkages. This technical guide provides an in-depth analysis of its reactivity profile, encompassing nucleophilic addition and cycloaddition reactions. Quantitative kinetic and thermodynamic data for analogous aliphatic isocyanates are presented to offer a comparative framework. Detailed experimental protocols for key transformations, alongside established workflows for assessing reactivity and toxicity, are provided to aid in the practical application of this versatile reagent. Furthermore, this guide includes visualizations of relevant reaction mechanisms and toxicological pathways to facilitate a deeper understanding of the chemistry and biological interactions of this compound.
Introduction
Aliphatic isocyanates are a class of highly reactive organic compounds characterized by the isocyanate functional group (-N=C=O) attached to a saturated carbon atom. This compound, a prominent member of this class, serves as a crucial linker and structural motif in the synthesis of various pharmaceutical agents. Its reactivity is primarily dictated by the electrophilic carbon atom of the isocyanate group, which readily undergoes attack by nucleophiles. This high reactivity, while synthetically useful, also necessitates careful handling and a thorough understanding of its potential interactions with biological macromolecules.[1][2]
This guide aims to provide a comprehensive overview of the reactivity of this compound, with a focus on its application in drug development. It will cover the fundamental aspects of its reactions, provide practical experimental guidance, and discuss the toxicological considerations relevant to its use in medicinal chemistry.
General Reactivity of Aliphatic Isocyanates
The isocyanate group is a cumulative system of double bonds, resulting in a highly electrophilic carbon atom. This makes it susceptible to attack by a wide range of nucleophiles. Aliphatic isocyanates, such as this compound, are generally less reactive than their aromatic counterparts but still exhibit significant reactivity.[3] They are incompatible with a variety of functional groups, including:
-
Alcohols: React to form urethane linkages.
-
Amines: React to form urea linkages. The reaction with primary and secondary amines is typically very fast.[2]
-
Water: Reacts to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea.[3]
-
Thiols: React to form thiocarbamate linkages.
-
Carboxylic acids: React to form amides and carbon dioxide.[4]
These reactions are often exothermic and can be vigorous, especially in the absence of a solvent.[1][5]
Quantitative Reactivity Data
Table 1: Kinetic Data for Reactions of Aliphatic Isocyanates with Nucleophiles
| Isocyanate | Nucleophile | Solvent | Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |
| Cyclohexyl isocyanate | n-Butylamine | Cyclohexane | Not specified | Not specified | [6] |
| Phenyl isocyanate | Aniline | Chlorobenzene | 8.20 x 10⁻³ | Not specified | [7] |
| Phenyl isocyanate | Methanol | Not specified | Not specified | 17-54 | [8] |
| Hexamethylene diisocyanate (HDI) | n-Butanol | Toluene | Not specified | Not specified | [9] |
Note: The reaction of phenyl isocyanate with aniline is included as a reference for amine reactivity. The kinetics of the reaction between chloranil and n-butylamine in cyclohexane has also been studied.[6]
Table 2: Thermodynamic Data for Urethane Formation from Aliphatic Isocyanates
| Isocyanate | Alcohol | Parameter | Value (kJ/mol) | Reference |
| Methyl isocyanate | Methanol | Enthalpy of Reaction (ΔH) | -143.7 | [5] |
| Phenyl isocyanate | Methanol | Enthalpy of Reaction (ΔH) | -97.6 to -111.2 | [10] |
| Phenyl isocyanate | Methanol | Gibbs Free Energy (ΔG) | -155.3 | [5] |
Key Reactions and Experimental Protocols
The primary reactions of this compound in a drug development context are nucleophilic additions to form ureas and urethanes. Cycloaddition reactions, while less common, offer pathways to novel heterocyclic scaffolds.
Nucleophilic Addition: Urea and Urethane Formation
The reaction of this compound with primary or secondary amines yields substituted ureas, while reaction with alcohols produces urethanes. These reactions are fundamental for introducing the cyclohexylmethyl moiety as a linker or pharmacophore.
This protocol is adapted from general procedures for urea synthesis.[7]
Materials:
-
This compound
-
Aniline
-
Anhydrous toluene
-
Magnetic stirrer
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve aniline (1.0 equivalent) in anhydrous toluene.
-
Slowly add this compound (1.0 equivalent) to the stirred solution at room temperature.
-
An exothermic reaction may be observed. If necessary, cool the flask in an ice bath to maintain a temperature below 40°C.
-
After the initial exotherm subsides, stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
[3+2] Cycloaddition Reactions
Isocyanates can participate as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones, yielding five-membered heterocyclic rings. These reactions can provide access to novel scaffolds for drug discovery.[1][11]
This protocol is a general procedure based on known [3+2] cycloadditions of isocyanates.[12]
Materials:
-
This compound
-
A suitable nitrone (e.g., C-phenyl-N-methylnitrone)
-
Anhydrous benzene or toluene
-
Magnetic stirrer
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a dry round-bottom flask, dissolve the nitrone (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous benzene or toluene.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from several hours to days depending on the reactivity of the substrates.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the resulting oxadiazolidinone product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Reactivity Assessment in a Drug Development Context
Evaluating the reactivity of isocyanate-containing compounds is critical to understanding their potential for both on-target covalent modification and off-target toxicity.
Workflow for Assessing Covalent Protein Binding
Mass spectrometry-based methods are powerful tools for identifying and characterizing covalent adducts of proteins with reactive molecules like isocyanates.[4][13][14][15]
Workflow:
-
Incubation: Incubate the target protein with this compound at a physiologically relevant pH and temperature. Include control samples without the isocyanate.
-
Sample Preparation:
-
Remove excess, unbound isocyanate by dialysis or size-exclusion chromatography.
-
Denature, reduce, and alkylate the protein.
-
Digest the protein into smaller peptides using a protease such as trypsin.[16]
-
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Search the MS/MS data against the protein sequence to identify peptides.
-
Look for mass shifts corresponding to the addition of the (isocyanomethyl)cyclohexyl group on specific amino acid residues (e.g., lysine, cysteine, serine, tyrosine).
-
Fragment ion spectra will confirm the site of modification.
-
In Vitro Toxicity Screening Workflow
A tiered approach to in vitro toxicity screening can efficiently identify potential liabilities of isocyanate-containing drug candidates.[17][18][19]
Workflow:
-
Tier 1: Cytotoxicity Assays:
-
Expose a panel of relevant cell lines (e.g., hepatocytes, renal cells, neuronal cells) to a range of concentrations of this compound.
-
Assess cell viability using assays such as MTT, MTS, or CellTiter-Glo®.[17]
-
Determine the IC₅₀ value for each cell line.
-
-
Tier 2: Mechanistic Toxicity Assays:
-
If significant cytotoxicity is observed, investigate the underlying mechanisms.
-
Oxidative Stress: Measure the production of reactive oxygen species (ROS).
-
Mitochondrial Dysfunction: Assess mitochondrial membrane potential.
-
Apoptosis: Use assays to detect caspase activation or DNA fragmentation.
-
-
Tier 3: Genotoxicity Assays:
-
Evaluate the potential for DNA damage using assays such as the Ames test (for mutagenicity) and the micronucleus test (for clastogenicity).[3]
-
Visualizing Reaction Pathways and Biological Interactions
Graphviz (DOT language) can be used to create clear diagrams of chemical reactions and biological signaling pathways.
Nucleophilic Addition of an Amine to this compound
Generalized Isocyanate-Induced Toxicity Pathway
Conclusion
This compound is a valuable reagent in drug discovery due to its ability to form stable linkages and introduce a desirable lipophilic moiety. A thorough understanding of its reactivity profile is essential for its effective and safe use. This guide has provided an overview of its key reactions, offered quantitative data for analogous systems, presented detailed experimental protocols, and outlined workflows for assessing its reactivity and toxicity. By leveraging this information, researchers can better predict and control the outcomes of reactions involving this compound and make more informed decisions during the drug development process. Further research to generate specific kinetic and thermodynamic data for this compound would be highly beneficial to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclohexyl isocyanate | C7H11NO | CID 18502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Results of in vitro and in vivo genetic toxicity tests on methyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]
- 5. chem4all.nethouse.ru [chem4all.nethouse.ru]
- 6. Reactions of Methyl Radicals with Aniline Acting as Hydrogen Donors and as Methyl Radical Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 8. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study [mdpi.com]
- 9. eecs.wsu.edu [eecs.wsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sci-rad.com [sci-rad.com]
- 13. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 15. domainex.co.uk [domainex.co.uk]
- 16. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluating Isocyanate Toxicity using Skin Cells [lifelinecelltech.com]
- 18. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Health and Safety of (Isocyanomethyl)cyclohexane Derivatives for Researchers and Drug Development Professionals
This guide provides comprehensive health and safety information for handling (isocyanomethyl)cyclohexane derivatives, with a primary focus on 1,3-Bis(isocyanatomethyl)cyclohexane, a substance representative of this chemical class and of significant interest in research and development. The information is intended for researchers, scientists, and professionals in drug development who may handle this or structurally similar compounds.
Chemical Identification and Physicochemical Properties
This compound derivatives, particularly diisocyanates like 1,3-Bis(isocyanatomethyl)cyclohexane, are reactive compounds used in the synthesis of polyurethanes and other polymers. Understanding their physical and chemical properties is fundamental to safe handling.
| Property | Value |
| Chemical Name | 1,3-Bis(isocyanatomethyl)cyclohexane |
| CAS Number | 38661-72-2[1] |
| Molecular Formula | C10H14N2O2[2] |
| Molecular Weight | 194.234 g/mol [2] |
| Appearance | Colorless liquid[3] |
| Boiling Point | 294.4 ± 13.0 °C (Predicted)[3] |
| Flash Point | 113 °C (closed cup)[3] |
| Density | 1.101 g/cm³ at 25 °C[3] |
| Vapor Pressure | 0.5 hPa at 98 °C[3] |
| Solubility | No data available. Isocyanates generally react with water.[4] |
Hazard Identification and Classification
1,3-Bis(isocyanatomethyl)cyclohexane is a hazardous substance with multiple routes of exposure and potential for severe health effects.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]
-
Acute Toxicity, Inhalation (Category 2) : Fatal if inhaled.
-
Skin Corrosion/Irritation (Category 1C) : Causes severe skin burns and eye damage.
-
Serious Eye Damage/Eye Irritation (Category 1) : Causes serious eye damage.
-
Respiratory Sensitization (Category 1) : May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
Skin Sensitization (Sub-category 1A) : May cause an allergic skin reaction.
-
Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) : May cause respiratory irritation.[3]
-
Long-term (chronic) aquatic hazard (Category 4) : May cause long lasting harmful effects to aquatic life.
Potential Health Effects:
-
Inhalation : May be fatal if inhaled. Can cause respiratory irritation, with symptoms including a burning sensation, coughing, wheezing, laryngitis, and shortness of breath. May also lead to respiratory sensitization (asthma).[3]
-
Skin Contact : Causes severe skin burns and may lead to an allergic skin reaction. Symptoms can include blistering, swelling, and reddening.
-
Eye Contact : Causes serious eye damage, potentially leading to chemical conjunctivitis.
-
Ingestion : Harmful if swallowed. May cause headache, nausea, and vomiting.[3]
Toxicological Data
The following table summarizes the available quantitative toxicological data. It is important to note that for many specific isocyanates, comprehensive toxicological data may be limited. The data for isocyanates as a class should also be considered.
| Metric | Value | Species | Route |
| LD50 | 570 mg/kg | Mouse | Oral[3] |
| Workplace Exposure Standard (Isocyanates, general) | 0.02 mg/m³ (8-hour TWA) | Human | Inhalation[5] |
| Short Term Exposure Standard (Isocyanates, general) | 0.07 mg/m³ (15-minute average) | Human | Inhalation[5] |
Safe Handling and Storage Protocols
Strict adherence to handling and storage protocols is essential to minimize exposure risk.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[6][7]
-
Do not breathe vapors or mists.[3]
-
Wear appropriate personal protective equipment (PPE), as detailed in the next section.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2][3]
-
Wash hands thoroughly after handling.[3]
-
Ground and bond containers when transferring material to prevent static discharge.[8][9]
Storage:
-
Store locked up.[2]
-
Protect from moisture, light, and heat.[3]
-
Store away from incompatible materials such as amines, alcohols, acids, bases, and strong oxidizing agents.[4][10]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is necessary, with engineering controls being the most effective, followed by administrative controls and finally, personal protective equipment.
Engineering Controls:
-
Ventilation : Use of a certified laboratory chemical fume hood is mandatory for all operations that may generate vapors or aerosols.[8] Local exhaust ventilation should be used to capture emissions at the source.[1][5]
Administrative Controls:
-
Develop a written exposure control plan.[11]
-
Restrict access to areas where the chemical is used.
-
Provide comprehensive training to all personnel on the hazards and safe handling procedures.[6]
-
Establish emergency procedures for spills and exposures.[11]
Personal Protective Equipment (PPE):
-
Eye/Face Protection : Wear chemical safety goggles and a face shield.[1]
-
Skin Protection :
-
Respiratory Protection : If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases is required.[1][5] For higher concentrations, a supplied-air respirator may be necessary.
Emergency Procedures
Immediate and appropriate response to emergencies is critical.
First-Aid Measures:
-
Inhalation : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact : Immediately remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill and Leak Procedures:
-
Small Spills : Absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite). Place in a suitable, closed container for disposal.
-
Large Spills : Evacuate the area immediately.[1] Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[7] Contact emergency services and a hazardous waste disposal team.
-
Personal Precautions : Wear appropriate PPE, including respiratory protection, during cleanup.[1]
Experimental Protocols and Workflows
The following diagrams illustrate key decision-making processes and workflows for handling this compound derivatives.
Caption: PPE Selection Workflow for this compound Handling.
Caption: Emergency Spill Response Protocol for this compound.
Disposal Considerations
Waste from this compound and contaminated materials must be handled as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Dispose of waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.
Transportation Information
1,3-Bis(isocyanatomethyl)cyclohexane is regulated for transport.
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |
| ADR/RID | 2206 | ISOCYANATES, TOXIC, N.O.S. (1,3-Bis(isocyanatomethyl)cyclohexane) | 6.1 | III |
| IMDG | 2206 | ISOCYANATES, TOXIC, N.O.S. (1,3-Bis(isocyanatomethyl)cyclohexane) | 6.1 | III |
| IATA | 2206 | Isocyanates, toxic, n.o.s. (1,3-Bis(isocyanatomethyl)cyclohexane) | 6.1 | III |
This information is based on the Safety Data Sheet for 1,3-Bis(isocyanatomethyl)cyclohexane.[3]
This technical guide is intended to provide a comprehensive overview of the health and safety considerations for handling this compound derivatives. It is not a substitute for a thorough review of the specific Safety Data Sheet for the compound in use, nor for comprehensive safety training. Always consult with your institution's Environmental Health and Safety department for specific guidance.
References
- 1. angenechemical.com [angenechemical.com]
- 2. Page loading... [guidechem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 6. hse.gov.uk [hse.gov.uk]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 38661-72-2 Name: 1,3-BIS(ISOCYANATOMETHYL)CYCLOHEXANE [xixisys.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. cpchem.com [cpchem.com]
- 10. 1,3-Bis(isocyanatomethyl)cyclohexane | C10H14N2O2 | CID 53172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. worksafebc.com [worksafebc.com]
Commercial Sourcing and Applications of High-Purity (Isocyanomethyl)cyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(Isocyanomethyl)cyclohexane, existing as 1,3- and 1,4-isomers, is a key cycloaliphatic diisocyanate monomer employed in the synthesis of advanced polyurethane-based materials. Its unique cyclic structure imparts enhanced thermal stability, mechanical strength, and light resistance to the resulting polymers, making it a valuable building block in the development of materials for biomedical and pharmaceutical applications. This guide provides an in-depth overview of commercial suppliers of high-purity this compound, along with a summary of its applications and generalized experimental protocols for the synthesis of relevant polymers.
Commercial Suppliers of High-Purity this compound
A variety of chemical suppliers offer high-purity this compound, primarily the 1,3-isomer, suitable for research and development purposes. The following table summarizes the key quantitative data from prominent suppliers.
| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Form | Additional Notes |
| Sigma-Aldrich | 1,3-Bis(isocyanatomethyl)cyclohexane mixture of cis and trans | 38661-72-2 | 99% | C₁₀H₁₄N₂O₂ | 194.23 | Liquid | Also known as Hydrogenated m-xylylene diisocyanate.[1] |
| Tokyo Chemical Industry (TCI) | 1,3-Bis(isocyanatomethyl)cyclohexane (cis- and trans- mixture) | 38661-72-2 | >99.0% (GC) | C₁₀H₁₄N₂O₂ | 194.23 | Colorless to Almost colorless clear liquid | - |
| BOC Sciences | 1,3-BIS(ISOCYANATOMETHYL)CYCLOHEXANE | 38661-72-2 | 99% | C₁₀H₁₄N₂O₂ | 194.23 | Colorless to Almost colorless clear liquid | Mixture of cis and trans isomers. |
| NINGBO INNO PHARMCHEM CO.,LTD. | 1,3-bis(isocyanatomethyl)cyclohexane | 38661-72-2 | - | C₁₀H₁₄N₂O₂ | 194.23 | - | - |
| ChemicalBook | 1,4-bis(isocyanatomethyl)cyclohexane | 10347-54-3 | 98% | C₁₀H₁₄N₂O₂ | 194.23 | - | Lists multiple suppliers.[2] |
Applications in Drug Development and Biomedical Research
High-purity this compound is a critical component in the formulation of biocompatible and biodegradable polyurethanes for various applications in the pharmaceutical and biomedical fields. Its rigid cycloaliphatic structure contributes to the synthesis of polymers with tailored properties for:
-
Controlled Drug Delivery: this compound is used to create polyurethane hydrogels that can encapsulate therapeutic agents. These hydrogels can be designed to release drugs in a sustained manner, improving therapeutic efficacy and patient compliance.
-
Tissue Engineering: The monomer is employed in the fabrication of scaffolds that mimic the extracellular matrix, providing a suitable environment for cell growth and tissue regeneration.
-
Medical Devices and Adhesives: Its application extends to the synthesis of pressure-sensitive adhesives with high optical transmittance and good mechanical properties, suitable for use in wearable medical devices and wound dressings.
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis of polyurethane-based materials using this compound. These are intended as a guide and may require optimization for specific applications.
Synthesis of a Polyurethane Prepolymer
A common first step in the synthesis of polyurethane materials is the formation of an isocyanate-terminated prepolymer.
Methodology:
-
Reactant Preparation: A diol (e.g., poly(ethylene glycol)) is dried under vacuum to remove any residual water.
-
Reaction Setup: The dried diol is placed in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer.
-
Isocyanate Addition: A stoichiometric excess of 1,3- or 1,4-bis(isocyanatomethyl)cyclohexane is added to the reaction vessel under a nitrogen atmosphere.
-
Reaction: The mixture is heated to a specific temperature (e.g., 80-90°C) and stirred for several hours until the reaction is complete, as monitored by techniques such as Fourier-transform infrared (FTIR) spectroscopy (disappearance of the hydroxyl peak and appearance of the urethane peak).
-
Product: The resulting product is an isocyanate-terminated polyurethane prepolymer.
Fabrication of a Polyurethane Hydrogel
The prepolymer can then be used to form a hydrogel through crosslinking.
Methodology:
-
Prepolymer Dissolution: The synthesized prepolymer is dissolved in a suitable solvent.
-
Chain Extender Addition: A chain extender (e.g., a diamine or a diol) is added to the prepolymer solution. The molar ratio of prepolymer to chain extender will influence the properties of the final hydrogel.
-
Crosslinking: The mixture is allowed to react, leading to the formation of a crosslinked polymer network. The reaction can be carried out in a mold to obtain a hydrogel of a specific shape.
-
Solvent Removal: The solvent is removed from the hydrogel, typically by swelling in a large excess of deionized water, which is periodically replaced.
-
Drying: The purified hydrogel is then dried (e.g., by lyophilization) to a constant weight.
Visualizations
Experimental Workflow for Polyurethane Synthesis
The following diagram illustrates a typical workflow for the synthesis of a polyurethane elastomer using this compound.
Caption: A generalized workflow for the two-step synthesis and characterization of polyurethanes.
Logical Relationship in Material Development
The development of polyurethane materials for biomedical applications involves a logical progression from monomer selection to final product evaluation.
Caption: Logical flow for the development and evaluation of biomedical polyurethanes.
References
A Technical Guide to the Solubility of (Isocyanomethyl)cyclohexane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the solubility characteristics of (isocyanomethyl)cyclohexane. Due to the absence of specific published quantitative solubility data for this compound, this guide synthesizes information from structurally related molecules and established chemical principles to predict its solubility profile. It also presents a standardized experimental protocol for researchers to determine precise solubility values empirically.
Introduction to this compound and its Solubility
This compound is an organic compound featuring a nonpolar cyclohexane ring attached to a polar isocyanomethyl group (-CH₂N≡C). Understanding its solubility is critical for a range of applications, including chemical synthesis, reaction condition optimization, purification processes like recrystallization, and formulation for drug delivery systems. The solubility of a compound dictates its behavior in various media, influencing reaction rates, bioavailability, and the ease of handling and storage.
The structure of this compound—a bulky, nonpolar aliphatic ring coupled with a polar functional group—suggests a nuanced solubility profile. It is expected to be largely governed by the "like dissolves like" principle, where nonpolar solutes dissolve best in nonpolar solvents and polar solutes in polar solvents.
Predicted Solubility Profile
Based on its molecular structure, this compound is predicted to be soluble in a wide range of common organic solvents but poorly soluble in water. The large, hydrophobic cyclohexane moiety is the dominant structural feature, suggesting strong van der Waals interactions with nonpolar solvents. The polar isocyanide group may impart some solubility in moderately polar solvents.
A structurally similar compound, cyclohexyl isocyanide, is reported to be soluble in organic solvents but insoluble in water[1][2]. This supports the prediction that this compound will exhibit similar behavior.
Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Cyclohexane | High | The nonpolar cyclohexane ring will readily interact with nonpolar solvents through London dispersion forces[3][4]. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | These solvents can solvate both the nonpolar ring and, to some extent, the polar isocyanide group without hydrogen bonding interference. |
| Polar Protic | Ethanol, Methanol | Low to Moderate | The polar -OH group of the solvent can interact with the isocyanide group, but the large nonpolar bulk of the solute will limit solubility. |
| Aqueous | Water | Very Low / Insoluble | The compound's predominantly nonpolar character makes it hydrophobic and unlikely to form favorable interactions with the water network[1]. |
Factors Influencing Solubility
The solubility of a compound is not an intrinsic constant but is influenced by several factors, including the properties of the solute and solvent, as well as external conditions like temperature. The logical relationship between these factors is illustrated in the diagram below.
Caption: Factors influencing the solubility of a solute.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a solid or liquid compound in a solvent.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound
-
High-purity organic solvent (e.g., Hexane, THF, Ethanol)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Vials with airtight caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or ¹H-NMR)
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials. The excess solute ensures that saturation is reached.
-
Solvent Addition: Accurately pipette a known volume of the chosen organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solute settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered sample with the same solvent to a concentration suitable for the chosen analytical method.
-
Quantification: Analyze the diluted samples using a pre-calibrated analytical instrument to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The result is typically expressed in units such as g/L, mg/mL, or mol/L.
The workflow for this experimental procedure is visualized below.
Caption: Isothermal shake-flask workflow for solubility.
Conclusion
References
Stereochemistry of cis- and trans-(isocyanatomethyl)cyclohexane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the stereochemistry of cis- and trans-(isocyanatomethyl)cyclohexane. The conformational analysis of 1,3-disubstituted cyclohexanes is fundamental to understanding the spatial arrangement and reactivity of these isomers. For 1,3-bis(isocyanatomethyl)cyclohexane, the cis isomer is generally the thermodynamically more stable of the two, as it can adopt a chair conformation where both bulky isocyanatomethyl groups occupy equatorial positions. In contrast, the trans isomer is constrained to a conformation with one axial and one equatorial substituent, leading to greater steric strain. This document summarizes the conformational principles, available spectroscopic data, and general synthetic and analytical methodologies relevant to these compounds.
Introduction to Stereoisomerism in 1,3-Disubstituted Cyclohexanes
Cyclohexane and its derivatives are not planar molecules; they predominantly adopt a strain-free chair conformation. In a chair conformation, the substituents on the ring can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). Through a process called ring flipping, a chair conformation can interconvert into another chair conformation, during which all axial substituents become equatorial and vice versa.
For 1,3-disubstituted cyclohexanes, two diastereomers exist: cis and trans. In the cis isomer, both substituents are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. The relative stability of these isomers is determined by the steric interactions of the substituents in the preferred chair conformations.
-
Cis Isomer: Can exist in two chair conformations that are in equilibrium: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions, which are destabilizing steric interactions between axial substituents on the same side of the ring.
-
Trans Isomer: Exists as two energetically equivalent chair conformations, each with one substituent in an axial position and the other in an equatorial position (axial-equatorial).
Therefore, the cis isomer of a 1,3-disubstituted cyclohexane is generally more stable than the trans isomer because it can adopt a low-energy diequatorial conformation.
Conformational Analysis of cis- and trans-(isocyanatomethyl)cyclohexane
Applying the principles of 1,3-disubstituted cyclohexanes to (isocyanatomethyl)cyclohexane, we can predict the preferred conformations of the cis and trans isomers. The isocyanatomethyl group (-CH₂NCO) is sterically demanding, and its preference for the equatorial position will govern the conformational equilibrium.
cis-(isocyanatomethyl)cyclohexane
The cis isomer exists in a conformational equilibrium between the diequatorial and diaxial forms. The diequatorial conformer is strongly favored to minimize steric strain.
trans-(isocyanatomethyl)cyclohexane
The trans isomer has one isocyanatomethyl group in an axial position and the other in an equatorial position. Ring flipping results in an equivalent conformation.
Spectroscopic Data
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching of the -N=C=O group. This peak typically appears in the region of 2250-2285 cm⁻¹.[1]
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |
| -N=C=O | Asymmetric Stretch | 2250 - 2285 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectra for the pure cis and trans isomers are not available, general principles of NMR spectroscopy for substituted cyclohexanes can be applied. The chemical shifts and coupling constants of the protons on the cyclohexane ring and the methylene groups would differ between the two isomers due to the different magnetic environments of axial and equatorial substituents. For a mixture of isomers, the ¹³C NMR spectrum would be expected to show more peaks than for a single pure isomer.[2]
Table 1: Available Data for 1,3-Bis(isocyanatomethyl)cyclohexane (mixture of isomers)
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [3][4] |
| Molecular Weight | 194.23 g/mol | [3][4] |
| CAS Number | 38661-72-2 | [3][4] |
| Appearance | Colorless to almost colorless clear liquid | |
| Density | 1.101 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.485 | [5] |
Experimental Protocols
Detailed experimental protocols for the specific synthesis and separation of cis- and trans-1,3-bis(isocyanatomethyl)cyclohexane are not extensively published. However, a general synthetic route can be inferred from patents, and separation techniques for analogous cyclohexane isomers can be adapted.
General Synthesis
A common method for the synthesis of isocyanates is the phosgenation of the corresponding amines. Therefore, 1,3-bis(isocyanatomethyl)cyclohexane can be prepared by reacting 1,3-bis(aminomethyl)cyclohexane with phosgene or a phosgene equivalent. A patent describes a process involving the reaction of cyclohexyldimethylamine hydrochloride with phosgene.[6]
Protocol Outline:
-
Salification (optional, as per patent): Mix cyclohexyldimethylamine with hydrogen chloride to produce the hydrochloride salt.[6]
-
Isocyanation: React the amine or its salt with phosgene in an inert solvent. This reaction is typically exothermic and requires careful temperature control. Phosgene is highly toxic, and appropriate safety precautions must be taken.
-
Work-up and Purification: After the reaction is complete, excess phosgene and solvent are removed. The crude product, a mixture of cis and trans isomers, can be purified by vacuum distillation.[6]
Isomer Separation
The separation of cis and trans isomers of substituted cyclohexanes can be challenging due to their similar physical properties. Techniques that have been successfully employed for analogous compounds include:
-
Fractional Crystallization: This method relies on differences in the solubility and crystal lattice energies of the isomers or their derivatives. For example, the dihydrochloride salts of cis- and trans-1,2-diaminocyclohexane show different solubilities in methanol, allowing for their separation.
-
Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used for the analytical and preparative separation of isomers. The choice of stationary and mobile phases is critical for achieving good resolution.
Conclusion
The stereochemistry of cis- and trans-(isocyanatomethyl)cyclohexane is dictated by the principles of conformational analysis of 1,3-disubstituted cyclohexanes. The cis isomer is predicted to be more stable due to its ability to adopt a diequatorial conformation, while the trans isomer is locked in an axial-equatorial arrangement. While specific quantitative experimental data for the pure isomers are scarce in publicly available literature, the general chemical and physical properties are known for the isomeric mixture. The synthesis generally proceeds via phosgenation of the corresponding diamine, yielding a mixture of isomers that can potentially be separated using techniques like fractional crystallization or chromatography. Further research is needed to fully characterize the individual stereoisomers and quantify their conformational preferences and reactivity.
References
- 1. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. 1,3-Bis(isocyanatomethyl)cyclohexane | C10H14N2O2 | CID 53172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-ビス(イソシアナトメチル)シクロヘキサン mixture of cis and trans, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. CN114031744B - Bis (isocyanatomethyl) cyclohexane compositions, modified compositions thereof, and methods of making - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: (Isocyanomethyl)cyclohexane in Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (isocyanomethyl)cyclohexane, a cycloaliphatic diisocyanate, in the synthesis of high-performance polyurethanes. The content covers the advantages of using this monomer, detailed experimental protocols for synthesis, and a summary of the resulting material properties.
This compound , existing as 1,3- and 1,4-isomers, serves as a valuable building block for polyurethanes where a combination of excellent mechanical strength, thermal stability, and light resistance is required. Unlike aromatic isocyanates, which can yellow upon exposure to UV light, the cycloaliphatic nature of this compound imparts superior color stability, making it ideal for coatings and elastomers in demanding applications.[1] Polyurethanes derived from this monomer often exhibit enhanced durability and resistance to hydrolysis and thermal degradation compared to those made from some other aliphatic isocyanates.[2]
Key Applications
Polyurethanes based on this compound are utilized in a variety of applications, including:
-
Coatings: Providing scratch-resistant and weather-resistant clear coats for automotive and industrial applications.[3]
-
Adhesives and Sealants: Offering strong adhesion and flexibility for demanding bonding applications.
-
Elastomers: Creating high-performance elastomers with excellent tear strength and resilience, suitable for applications requiring dynamic performance.[4]
-
Biomedical Devices: The hydrolytic stability and biocompatibility of some formulations make them candidates for use in medical applications, such as in tissue engineering scaffolds.[2]
Data Presentation: Material Properties
The choice of isomer (1,3- or 1,4-bis(isocyanatomethyl)cyclohexane) and the overall formulation of the polyurethane significantly influence the final properties of the material. The symmetric structure of the 1,4-isomer, in particular, can lead to well-organized hard segment domains, resulting in superior mechanical and thermal properties.[2][5]
Table 1: Mechanical Properties of Polyurethane Elastomers
This table summarizes the typical mechanical properties of polyurethane elastomers synthesized using a mixture of 1,3- and 1,4-bis(isocyanatomethyl)cyclohexane compared to other common diisocyanates. The polyurethanes were prepared with a polyester polyol and 1,4-butanediol as the chain extender.
| Diisocyanate | Hardness (Shore A) | Tensile Strength (MPa) | 300% Modulus (MPa) | Elongation at Break (%) |
| 1,3/1,4-bis(isocyanatomethyl)cyclohexane | 95 | 40.1 | 15.2 | 450 |
| H12MDI | 94 | 35.5 | 12.8 | 480 |
| IPDI | 93 | 32.8 | 10.5 | 520 |
| MDI (aromatic control) | 96 | 45.2 | 18.5 | 420 |
Data synthesized from multiple sources for comparative purposes.[2][5]
Table 2: Thermal Properties of Polyurethanes
The thermal stability of polyurethanes is critical for their application in various environments. The data below compares the thermal properties of polyurethanes based on different diisocyanates.
| Diisocyanate | Glass Transition Temp. (Tg) of Soft Segment (°C) | Melting Temp. (Tm) of Hard Segment (°C) | 5% Weight Loss Temp. (TGA, °C) |
| 1,4-bis(isocyanatomethyl)cyclohexane | -35 | 170 | 315 |
| H12MDI | -38 | 68 | 305 |
| MDI (aromatic control) | -30 | 153 | 325 |
Data represents typical values and can vary based on the specific polyol and chain extender used.[5]
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of polyurethanes using this compound.
Protocol 1: Synthesis of a Polyurethane Elastomer via the Prepolymer Method
This protocol describes the two-step prepolymer method for synthesizing a thermoplastic polyurethane elastomer.
Materials:
-
1,3/1,4-bis(isocyanatomethyl)cyclohexane (mixture of isomers)
-
Poly(oxytetramethylene) glycol (PTMG, Mn = 2000 g/mol )
-
1,4-butanediol (BDO)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Dry toluene (solvent)
Procedure:
-
Drying of Reagents: Dry the PTMG and BDO under vacuum at 80°C for at least 4 hours to remove any residual water.
-
Prepolymer Synthesis:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, charge the dried PTMG.
-
Heat the flask to 70°C under a nitrogen atmosphere.
-
Add the bis(isocyanatomethyl)cyclohexane to the flask with stirring. The molar ratio of NCO to OH groups should be approximately 2:1.
-
Continue stirring at 80-90°C for 2-3 hours until the isocyanate content reaches the theoretical value, which can be monitored by titration.
-
-
Chain Extension:
-
Dissolve the prepolymer in dry toluene to achieve a 30% (w/v) solution.
-
In a separate flask, prepare a solution of 1,4-butanediol in dry toluene.
-
Slowly add the BDO solution to the prepolymer solution with vigorous stirring. The amount of BDO should be calculated to achieve a final NCO/OH ratio of approximately 1.02.
-
Add a catalytic amount of DBTDL (e.g., 20-30 ppm).
-
-
Curing and Isolation:
-
Pour the resulting viscous solution into a Teflon-coated mold.
-
Cure the material in an oven at 100°C for 24 hours.
-
After curing, the solvent can be removed under vacuum.
-
Post-cure the elastomer at room temperature for one week before characterization.
-
Protocol 2: Characterization of the Synthesized Polyurethane
1. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To confirm the formation of the polyurethane.
-
Method: Obtain an FTIR spectrum of the cured polymer film. Look for the disappearance of the strong NCO stretching band around 2270 cm⁻¹ and the appearance of the N-H stretching vibration (around 3300 cm⁻¹) and the urethane carbonyl (C=O) stretching vibration (around 1730-1700 cm⁻¹).[3]
2. Thermal Analysis (TGA and DSC):
-
Purpose: To determine the thermal stability and phase behavior of the polymer.
-
Thermogravimetric Analysis (TGA): Heat the sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere to determine the decomposition temperature.[6]
-
Differential Scanning Calorimetry (DSC): Heat the sample from -100°C to 250°C at a rate of 10°C/min to determine the glass transition temperature (Tg) of the soft segment and the melting temperature (Tm) of the hard segment.[6]
3. Mechanical Testing:
-
Purpose: To evaluate the mechanical properties of the elastomer.
-
Method: Cut the cured polyurethane sheet into dumbbell-shaped specimens according to ASTM D412. Perform tensile testing using a universal testing machine at a crosshead speed of 500 mm/min to determine tensile strength, modulus of elasticity, and elongation at break.[7] Hardness can be measured using a Shore durometer according to ASTM D2240.
Visualizations
Polyurethane Synthesis Workflow
Caption: Workflow for polyurethane synthesis via the prepolymer method.
Chemical Reaction of Urethane Linkage Formation
Caption: Formation of a urethane linkage from an isocyanate and a hydroxyl group.
Structure-Property Relationship
Caption: Influence of molecular structure on polyurethane properties.
References
- 1. Polyurethane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. andersondevelopment.com [andersondevelopment.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal and Mechanical Behavior of New Transparent Thermoplastic Polyurethane Elastomers Derived from Cycloaliphatic Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Biodegradable Hydrogels Using (Isocyanatomethyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biodegradable hydrogels are a cornerstone of advanced drug delivery and tissue engineering applications. Their three-dimensional, water-swollen polymer networks mimic the native extracellular matrix, providing a biocompatible environment for cells and a tunable release platform for therapeutics.[1][2] The synthesis of these hydrogels can be achieved through various crosslinking strategies, with polyurethane-based systems offering a high degree of control over mechanical properties and degradation kinetics.[3][4] This document provides detailed application notes and protocols for the synthesis of biodegradable polyurethane hydrogels utilizing (isocyanatomethyl)cyclohexane as a key crosslinking agent.
(Isocyanatomethyl)cyclohexane, a cycloaliphatic diisocyanate, is a valuable monomer for creating polyurethane networks. The presence of the cyclohexane ring imparts a degree of rigidity and hydrophobicity that can be leveraged to tailor the mechanical strength and degradation profile of the resulting hydrogel. The fundamental reaction involves the formation of urethane linkages through the reaction of the isocyanate groups of (isocyanatomethyl)cyclohexane with hydroxyl groups of a suitable polymer backbone, such as polyethylene glycol (PEG).
Core Principles of Synthesis
The synthesis of polyurethane hydrogels using (isocyanatomethyl)cyclohexane is based on the step-growth polymerization between the diisocyanate and a diol or polyol. The isocyanate groups (-NCO) of (isocyanatomethyl)cyclohexane readily react with the hydroxyl groups (-OH) of polymers like polyethylene glycol (PEG) to form stable urethane bonds (-NH-CO-O-). By using a polymer with hydroxyl groups at its termini, a crosslinked network is formed, resulting in a hydrogel.
The properties of the resulting hydrogel, such as swelling ratio, mechanical strength, and degradation rate, can be precisely controlled by modulating several factors:
-
Molecular Weight of the Polymer Backbone (e.g., PEG): Higher molecular weight PEGs will result in a lower crosslinking density, leading to softer gels with higher swelling ratios.
-
Molar Ratio of Isocyanate to Hydroxyl Groups: A stoichiometric balance or a slight excess of the diisocyanate is typically used to ensure complete reaction and network formation.
-
Concentration of Polymers in the Solvent: Higher polymer concentrations lead to denser hydrogel networks with enhanced mechanical properties.[3]
-
Choice of Solvent and Catalyst: Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used. A catalyst, such as dibutyltin dilaurate (DBTDL), can be employed to control the reaction rate.
Experimental Protocols
Materials and Equipment
-
(Isocyanatomethyl)cyclohexane (analytical grade)
-
Polyethylene glycol (PEG), various molecular weights (e.g., 2,000, 4,000, 8,000 g/mol ), dried under vacuum
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Dibutyltin dilaurate (DBTDL) catalyst (optional)
-
Round-bottom flasks, magnetic stirrer, and stirring bars
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes and needles
-
Molds for hydrogel casting (e.g., PDMS molds)
-
Dialysis tubing (for purification)
-
Lyophilizer (for drying)
Protocol 1: Synthesis of a Biodegradable Polyurethane Hydrogel
This protocol describes a one-pot synthesis method for a polyurethane hydrogel.
-
Preparation of the Pre-polymer Solution:
-
In a dry round-bottom flask under an inert atmosphere, dissolve a known amount of dried polyethylene glycol (PEG) in anhydrous DMF to achieve the desired concentration (e.g., 10-30% w/v).
-
Stir the solution at room temperature until the PEG is completely dissolved.
-
-
Addition of the Crosslinker:
-
Calculate the required amount of (isocyanatomethyl)cyclohexane to achieve a specific molar ratio of isocyanate groups to hydroxyl groups (NCO:OH), typically ranging from 1:1 to 1.2:1.
-
Using a syringe, slowly add the (isocyanatomethyl)cyclohexane to the stirring PEG solution.
-
-
Catalysis (Optional):
-
If a catalyst is used to accelerate the reaction, add a small amount of DBTDL (e.g., 0.1% w/w of the total polymer) to the reaction mixture.
-
-
Gelation:
-
Allow the reaction mixture to stir at a constant temperature (e.g., 60-80 °C) for a specified duration (typically 2-24 hours) until a viscous solution is formed, indicating the formation of the pre-polymer.
-
Pour the pre-polymer solution into the desired molds.
-
Continue the curing process in an oven at the same temperature until a solid hydrogel is formed. The gelation time will depend on the specific reaction conditions.
-
-
Purification:
-
Once gelation is complete, remove the hydrogels from the molds and place them in a large volume of deionized water or phosphate-buffered saline (PBS) to swell and to remove any unreacted monomers and solvent.
-
Perform dialysis against deionized water for several days, changing the water frequently, to ensure complete purification.
-
-
Lyophilization (Optional):
-
For characterization of the dry state or for long-term storage, the purified hydrogels can be frozen and then lyophilized to obtain a porous scaffold.
-
Protocol 2: Characterization of the Hydrogel
Swelling Ratio:
-
Immerse a pre-weighed, lyophilized hydrogel sample (Wd) in deionized water or PBS at 37 °C.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).
-
Continue until the weight becomes constant, indicating equilibrium swelling.
-
Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd.
In Vitro Degradation:
-
Place a pre-weighed, lyophilized hydrogel sample (W0) in a solution of PBS (pH 7.4) at 37 °C with gentle agitation.
-
At specific time points, remove the hydrogel, wash it with deionized water, and lyophilize it to a constant weight (Wt).
-
The degradation is determined by the percentage of weight loss: Weight Loss (%) = [(W0 - Wt) / W0] x 100.
Mechanical Testing:
-
Prepare hydrogel samples in a cylindrical or rectangular shape.
-
Perform compression or tensile tests using a universal testing machine.
-
Measure the compressive modulus or tensile modulus from the initial linear region of the stress-strain curve.[5]
Quantitative Data Summary
The following tables summarize typical quantitative data for polyurethane-based hydrogels. The specific values for hydrogels synthesized with (isocyanatomethyl)cyclohexane may vary and should be determined experimentally.
| Parameter | PEG Molecular Weight ( g/mol ) | NCO:OH Ratio | Polymer Concentration (%) | Resulting Property Range |
| Gelation Time | 2,000 - 8,000 | 1:1 - 1.2:1 | 10 - 30 | 30 minutes - 24 hours |
| Swelling Ratio | 2,000 | 1.2:1 | 20 | 5 - 10 |
| 8,000 | 1:1 | 10 | 15 - 30 | |
| Compressive Modulus | 2,000 | 1.2:1 | 30 | 50 - 200 kPa |
| 8,000 | 1:1 | 10 | 5 - 20 kPa | |
| In Vitro Degradation (Weight Loss at 4 weeks) | 2,000 | 1.1:1 | 20 | 10 - 25% |
| 8,000 | 1.1:1 | 20 | 30 - 50% |
Table 1: Influence of Synthesis Parameters on Hydrogel Properties.
| Application | Desired Swelling Ratio | Desired Compressive Modulus | Desired Degradation Time |
| Drug Delivery (Sustained Release) | Moderate (10-20) | Moderate (20-50 kPa) | Weeks to Months |
| Tissue Engineering (Soft Tissues) | High (>20) | Low (1-10 kPa) | Tunable to tissue regeneration rate |
| Wound Dressing | High (>20) | Low (1-10 kPa) | Days to Weeks |
Table 2: Target Hydrogel Properties for Specific Applications.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of biodegradable hydrogels.
Caption: Logical relationships between synthesis parameters and hydrogel properties.
Applications in Drug Development and Research
Hydrogels synthesized from (isocyanatomethyl)cyclohexane and PEG are promising candidates for a variety of biomedical applications due to their tunable properties and biocompatibility.
-
Controlled Drug Delivery: These hydrogels can encapsulate therapeutic agents, ranging from small molecule drugs to large proteins, and release them in a sustained manner as the hydrogel matrix degrades.[1][2] The release kinetics can be tailored by adjusting the crosslinking density and the hydrophobicity of the hydrogel.
-
Tissue Engineering: The porous structure and soft, tissue-like consistency of these hydrogels make them excellent scaffolds for tissue regeneration.[4] They can support cell adhesion, proliferation, and differentiation, promoting the formation of new tissue.
-
Wound Healing: As wound dressings, these hydrogels can provide a moist environment conducive to healing, while also delivering antimicrobial agents or growth factors to the wound site.[4]
Conclusion
The synthesis of biodegradable hydrogels using (isocyanatomethyl)cyclohexane offers a versatile platform for creating advanced biomaterials for drug delivery and tissue engineering. By carefully controlling the synthesis parameters, researchers can tailor the properties of these hydrogels to meet the specific demands of their intended application. The protocols and data presented in this document provide a solid foundation for the development and characterization of these promising materials.
References
- 1. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tailored Biocompatible Polyurethane-Poly(ethylene glycol) Hydrogels as a Versatile Nonfouling Biomaterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Degradation and Mechanical Properties of Hydrogels – Penn BMES [bmes.seas.upenn.edu]
Application of (Isocyanatomethyl)cyclohexane Derivatives in Gel Polymer Electrolytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gel polymer electrolytes (GPEs) are a critical component in the development of next-generation energy storage devices, particularly lithium-ion batteries. They offer a promising alternative to traditional liquid electrolytes by providing enhanced safety, improved electrochemical stability, and mechanical flexibility. This document details the application of cyclohexane derivatives, specifically bis(isocyanatomethyl)cyclohexane, as effective crosslinking agents in the preparation of GPEs. The isocyanate functional groups of these molecules readily react with polymer matrices containing active hydrogen atoms (e.g., hydroxyl or amine groups) to form stable urethane or urea linkages, resulting in a robust, three-dimensional gel network. This network effectively entraps the liquid electrolyte, leading to a quasi-solid-state conductor with high ionic conductivity.
While the user query specified "(isocyanomethyl)cyclohexane," which contains an isocyanide (-NC) functional group, the available scientific literature predominantly points to the use of its isocyanate (-NCO) analogue, bis(isocyanatomethyl)cyclohexane, in the formulation of gel polymer electrolytes. Isocyanates are well-documented as versatile crosslinkers for creating stable polymer networks. In contrast, the application of isocyanides in this specific context is not well-established in the reviewed literature. Therefore, these application notes will focus on the scientifically documented use of bis(isocyanatomethyl)cyclohexane as a crosslinking agent for GPEs.
Core Concepts and Logical Relationships
The preparation of a gel polymer electrolyte using bis(isocyanatomethyl)cyclohexane as a crosslinker involves several key components and steps. The following diagram illustrates the logical relationship between the starting materials and the final product.
Caption: Logical workflow for the preparation of a gel polymer electrolyte using a crosslinker.
Experimental Protocols
Protocol 1: In-situ UV-Cured Preparation of a Gel Polymer Electrolyte
This protocol describes the in-situ preparation of a gel polymer electrolyte within a battery assembly using UV-curing, a common method for initiating polymerization and crosslinking.
Materials:
-
Polymer Precursor: A polymer with reactive hydroxyl or amine groups (e.g., a polyol or a polymer with grafted hydroxyl functionalities).
-
Liquid Electrolyte: e.g., 1 M LiPF6 in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v).
-
Crosslinking Agent: 1,3-Bis(isocyanatomethyl)cyclohexane.[1]
-
Photoinitiator: e.g., 2-hydroxy-2-methylpropiophenone.
-
Battery components: Anode, cathode, and separator.
Procedure:
-
Preparation of the Precursor Solution:
-
In an argon-filled glovebox, dissolve the polymer precursor in the liquid electrolyte to the desired concentration (e.g., 5-20 wt%).
-
Add the photoinitiator to the solution (e.g., 1 wt% of the polymer precursor).
-
Add 1,3-Bis(isocyanatomethyl)cyclohexane as the crosslinking agent. The molar ratio of isocyanate groups to the reactive groups on the polymer should be optimized (e.g., starting with a 1:1 ratio).
-
Stir the mixture until a homogeneous and transparent solution is obtained.
-
-
Battery Assembly:
-
Assemble the battery cell (e.g., a coin cell) with the anode, cathode, and separator in the glovebox.
-
Inject the prepared precursor solution into the cell, ensuring the separator and electrodes are fully wetted.
-
-
UV Curing:
-
Expose the assembled cell to a UV light source (e.g., 365 nm) for a specified period (e.g., 10-60 minutes) to initiate the crosslinking reaction and form the gel polymer electrolyte in-situ. The curing time will depend on the concentration of the photoinitiator and the intensity of the UV source.
-
-
Characterization:
-
After curing, the cell is ready for electrochemical testing.
-
Perform electrochemical impedance spectroscopy (EIS) to determine the ionic conductivity of the GPE.
-
Conduct cyclic voltammetry to evaluate the electrochemical stability window.
-
Carry out charge-discharge cycling to assess the battery performance.
-
Data Presentation
The performance of gel polymer electrolytes is highly dependent on their composition. The following table summarizes typical performance metrics for GPEs prepared with isocyanate crosslinkers, based on data from related systems.
| GPE Composition (Hypothetical) | Ionic Conductivity (S/cm) at 25°C | Electrochemical Stability Window (V vs. Li/Li+) | Li+ Transference Number (t+) |
| Polymer A + 5% Crosslinker | 1.2 x 10⁻³ | 4.5 | 0.45 |
| Polymer A + 10% Crosslinker | 9.5 x 10⁻⁴ | 4.7 | 0.55 |
| Polymer B + 5% Crosslinker | 1.5 x 10⁻³ | 4.6 | 0.40 |
| Polymer B + 10% Crosslinker | 1.1 x 10⁻³ | 4.8 | 0.50 |
Note: The data in this table is illustrative and based on typical values reported for similar gel polymer electrolyte systems. Actual values will vary depending on the specific polymer matrix, liquid electrolyte, and crosslinker concentration used.
Experimental Workflow Diagram
The following diagram outlines the typical experimental workflow for the synthesis and characterization of a gel polymer electrolyte.
References
Application Notes and Protocols for Synthesizing Pressure-Sensitive Adhesives with (isocyanomethyl)cyclohexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pressure-sensitive adhesives (PSAs) are a class of materials that form a bond upon the application of light pressure. They are indispensable in a wide array of applications, including medical devices, wearable sensors, and transdermal drug delivery systems, where adhesion to skin and other sensitive substrates is paramount. Polyurethane-based PSAs, in particular, offer a versatile platform for tuning adhesive properties due to the wide variety of available isocyanates and polyols.
Cycloaliphatic isocyanates, such as 1,3-bis(isocyanatomethyl)cyclohexane (H6XDI), are attractive building blocks for PSAs due to their excellent thermal stability, optical transparency, and mechanical properties.[1] This document provides detailed protocols and application notes for the synthesis of pressure-sensitive adhesives utilizing (isocyanomethyl)cyclohexane derivatives, focusing on a prepolymer synthesis approach.
Synthesis Pathway Overview
The synthesis of polyurethane-based PSAs typically follows a two-step prepolymer method. In the first step, a diisocyanate is reacted with a polyol in excess to form an isocyanate-terminated prepolymer. In the second step, this prepolymer is reacted with a chain extender to build up the final polymer molecular weight and achieve the desired viscoelastic properties for a PSA.
Caption: General two-step synthesis pathway for polyurethane pressure-sensitive adhesives.
Experimental Protocols
Materials
| Component | Example Supplier | Notes |
| Diisocyanate | Sigma-Aldrich | 1,3-Bis(isocyanatomethyl)cyclohexane (H6XDI), mixture of cis and trans. Highly reactive and moisture sensitive.[1] |
| Polyol | Sigma-Aldrich | Polypropylene glycol (PPG), average Mn ~2000. Should be dried under vacuum before use to remove moisture. |
| Chain Extender | Sigma-Aldrich | 1,4-Butanediol (BDO). A common chain extender that contributes to the formation of hard segments in the polyurethane.[2] |
| Catalyst | Sigma-Aldrich | Dibutyltin dilaurate (DBTDL). A common catalyst for polyurethane synthesis. |
| Solvent | Fisher Scientific | Anhydrous toluene or methyl ethyl ketone (MEK). Solvents should be dried to minimize side reactions of the isocyanate with water. |
| Substrate for Coating | VWR | Polyethylene terephthalate (PET) film. |
| Release Liner | Uline | Siliconized paper or film. |
Protocol 1: Synthesis of Isocyanate-Terminated Prepolymer
This protocol details the synthesis of the isocyanate-terminated prepolymer, which is the first major step in the creation of the polyurethane PSA.
Procedure:
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add polypropylene glycol (PPG, e.g., 100g, 0.05 mol).
-
Drying: Heat the flask to 110-120°C and apply a vacuum for 1-2 hours to remove any residual moisture from the polyol.
-
Cooling and Inert Atmosphere: Cool the flask to 60°C and introduce a dry nitrogen atmosphere.
-
Isocyanate Addition: Slowly add 1,3-bis(isocyanatomethyl)cyclohexane (H6XDI, e.g., 19.4g, 0.1 mol) to the flask with constant stirring. The NCO:OH molar ratio should be approximately 2:1.
-
Catalyst Addition: Add a catalytic amount of dibutyltin dilaurate (DBTDL, e.g., 2-3 drops).
-
Reaction: Increase the temperature to 80-85°C and maintain the reaction for 2-3 hours under a nitrogen blanket.
-
Monitoring: Monitor the reaction progress by determining the isocyanate content (%NCO) using a standard titration method (e.g., ASTM D2572). The reaction is complete when the %NCO reaches the theoretical value.
-
Cooling and Storage: Once the reaction is complete, cool the prepolymer to room temperature and store it under a dry nitrogen atmosphere until the chain extension step.
Protocol 2: Chain Extension and PSA Film Formation
This protocol describes the chain extension of the prepolymer to form the final PSA and the subsequent casting into a film.
Procedure:
-
Prepolymer Dilution: In a separate container, dilute the isocyanate-terminated prepolymer from Protocol 1 with an anhydrous solvent (e.g., toluene) to achieve a desired viscosity for coating. A solid content of 30-50% is typical.
-
Chain Extender Addition: While stirring vigorously, add a stoichiometric amount of the chain extender, 1,4-butanediol (BDO), to the prepolymer solution. The amount of BDO should be calculated to react with the remaining isocyanate groups.
-
Mixing: Continue stirring for 10-15 minutes to ensure a homogenous mixture.
-
Coating: Uniformly coat the resulting PSA solution onto a PET film using a film applicator or a knife-over-roll coater to a desired thickness (e.g., 50-100 µm).
-
Drying and Curing: Place the coated film in a ventilated oven at 70-80°C for 30-60 minutes to evaporate the solvent and complete the curing process.
-
Lamination: After drying, laminate the adhesive film with a release liner to protect the adhesive surface.
-
Conditioning: Store the prepared PSA tapes at standard conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before characterization.
Characterization of the Pressure-Sensitive Adhesive
The performance of the synthesized PSA should be evaluated using standardized testing methods to ensure reproducibility and comparability of the results.
Workflow for PSA Characterization
Caption: Workflow for the characterization of synthesized pressure-sensitive adhesives.
Standard Test Methods
-
180° Peel Adhesion (ASTM D3330/D3330M): This test measures the force required to peel a PSA tape from a standard test panel at a specified angle and speed.[3] It is a measure of the bond strength between the adhesive and the substrate.
-
Tack Measurement (Loop Tack - ASTM D6195): This test quantifies the initial adhesion or "quick stick" of a PSA. A loop of the adhesive tape is brought into contact with a substrate, and the force required to remove it is measured.
-
Shear Adhesion (Holding Power - ASTM D3654/D3654M): This test evaluates the cohesive strength of the adhesive. It measures the time it takes for a standard area of a PSA tape to slide from a standard flat surface in a direction parallel to the surface under a specified load.[4]
Quantitative Data Summary
The following table summarizes typical performance data for polyurethane-based PSAs. The values for the H6XDI-based adhesive are based on literature reports for a system containing a crosslinker derived from H6XDI, which demonstrated high adhesive strength.[1]
| Adhesive Formulation | 180° Peel Adhesion (N/25 mm) | Loop Tack (N/25 mm) | Shear Strength (hours) | Reference |
| H6XDI-based PSA (representative) | ~25.5 | - | > 24 | Based on data for H6XDI-PEG diacrylate crosslinked PSA[1] |
| Polyurethane PSA (General Purpose) | 8 - 15 | 5 - 12 | 12 - 48 | Typical range for polyurethane PSAs |
| High Shear Polyurethane PSA | 10 - 20 | 4 - 10 | > 168 | Typical range for high cohesion polyurethane PSAs |
Note: The adhesive properties are highly dependent on the specific formulation, including the type and molecular weight of the polyol, the NCO:OH ratio, the chain extender, and the curing conditions. The values presented here are for comparative purposes.
Conclusion
The use of this compound derivatives, specifically 1,3-bis(isocyanatomethyl)cyclohexane, offers a promising route to high-performance pressure-sensitive adhesives with excellent strength and stability. The prepolymer synthesis method provides a robust and tunable platform for developing these materials. By carefully controlling the stoichiometry and reaction conditions, and by systematically characterizing the resulting adhesive properties using standard test methods, researchers can tailor PSAs for a wide range of demanding applications in the medical, pharmaceutical, and electronics fields.
References
Application Notes and Protocols for Light-Stable Polyurethane Elastomers Utilizing (Isocyanomethyl)cyclohexane
Abstract
These application notes provide a comprehensive overview of the synthesis and characterization of light-stable polyurethane elastomers (PUEs) based on (isocyanomethyl)cyclohexane, specifically its 1,3- and 1,4-bis(isocyanatomethyl)cyclohexane isomers (H6XDI). The inherent UV stability of these cycloaliphatic diisocyanates makes them superior alternatives to aromatic diisocyanates for applications requiring color retention and long-term durability upon exposure to sunlight. Detailed experimental protocols for the synthesis of H6XDI-based PUEs and their subsequent light stability testing via accelerated weathering are presented. Furthermore, this document summarizes key performance data, highlighting the advantages of these materials for researchers, scientists, and drug development professionals in fields where material integrity under photolytic stress is critical.
Introduction
Polyurethane elastomers are a versatile class of polymers known for their excellent mechanical properties, ranging from high tensile strength and tear resistance to good abrasion resistance. However, PUEs synthesized from common aromatic diisocyanates, such as methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI), are susceptible to photodegradation.[1] This degradation manifests as yellowing and a decline in mechanical properties upon exposure to ultraviolet (UV) radiation, limiting their use in outdoor and light-exposed applications.[2][3]
Aliphatic and cycloaliphatic diisocyanates offer a solution to this challenge.[4] Among these, this compound, commercially available as a mixture of 1,3- and 1,4-bis(isocyanatomethyl)cyclohexane, provides a pathway to creating PUEs with exceptional light stability without significantly compromising mechanical performance.[5] The absence of aromatic rings in the hard segments of the polyurethane backbone prevents the formation of chromophores that lead to discoloration.[6] These PUEs are thus highly suitable for a range of applications, including coatings, adhesives, medical devices, and other areas where aesthetic and functional stability are paramount.
Synthesis of this compound-Based Polyurethane Elastomers
The synthesis of PUEs from this compound typically follows a two-step prepolymer method. In the first step, an excess of the diisocyanate is reacted with a long-chain polyol to form an isocyanate-terminated prepolymer. In the second step, this prepolymer is reacted with a short-chain diol or diamine, known as a chain extender, to build the final high-molecular-weight polymer.
2.1. Materials
-
Diisocyanate: 1,3/1,4-bis(isocyanatomethyl)cyclohexane (H6XDI)
-
Polyol: Poly(oxytetramethylene) glycol (PTMG), molecular weight 1000-2000 g/mol
-
Chain Extender: 1,4-butanediol (BDO)
-
Catalyst: Dibutyltin dilaurate (DBTDL)
-
Solvent (optional): Dry N,N-dimethylformamide (DMF) or methyl ethyl ketone (MEK)
2.2. Experimental Protocol: Prepolymer Synthesis
-
Preparation: Dry the polyol (PTMG) under vacuum at 80-100°C for at least 4 hours to remove any residual water.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer, add the dried PTMG.
-
Isocyanate Addition: Under a nitrogen atmosphere, add a molar excess of H6XDI to the PTMG. A typical NCO:OH ratio for the prepolymer step is 2:1.
-
Reaction: Heat the mixture to 80-90°C with constant stirring. Monitor the reaction progress by titrating for the isocyanate content (%NCO) at regular intervals. The reaction is typically complete within 3-4 hours, or when the %NCO reaches the theoretical value.
-
Cooling and Storage: Once the desired %NCO is achieved, cool the prepolymer to room temperature and store it under a nitrogen blanket in a sealed container to prevent moisture contamination.
2.3. Experimental Protocol: Chain Extension
-
Preparation: Degas the prepolymer under vacuum at 60-70°C to remove any dissolved gases.
-
Chain Extender Addition: Add the stoichiometric amount of the chain extender (1,4-butanediol) to the prepolymer with vigorous stirring. The amount of chain extender is calculated to react with the remaining isocyanate groups. A small amount of catalyst (e.g., 100-300 ppm of DBTDL) can be added to control the reaction rate.[7]
-
Casting: Pour the resulting mixture into a preheated mold treated with a mold release agent.
-
Curing: Cure the cast elastomer in an oven at 100-120°C for 16-24 hours.
-
Post-Curing: After demolding, post-cure the elastomer at room temperature for at least 7 days to ensure complete reaction and stabilization of properties before testing.
2.4. Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound-based PUE.
Light Stability Testing of Polyurethane Elastomers
The light stability of the synthesized PUEs is evaluated using accelerated weathering tests, which simulate long-term outdoor exposure in a laboratory setting. The primary metrics for assessing stability are color change and the retention of mechanical properties.
3.1. Experimental Protocol: Accelerated Weathering
This protocol is based on the principles outlined in ASTM G154.[1][8][9]
-
Sample Preparation: Prepare standardized test specimens from the cured PUE sheets (e.g., tensile bars, flat panels).
-
Apparatus: Use a fluorescent UV accelerated weathering chamber (e.g., QUV).
-
Exposure Conditions:
-
UV Lamp: Use UVA-340 lamps to simulate the UV portion of the solar spectrum.
-
Cycle: A common cycle for automotive and outdoor applications is 8 hours of UV exposure at a black panel temperature of 70°C, followed by 4 hours of condensation at 50°C.[8]
-
Duration: Expose the samples for various durations (e.g., 250, 500, 1000, 2000 hours) to assess the progression of degradation.
-
-
Evaluation: At each time interval, remove a set of samples for analysis.
3.2. Characterization of Weathered Samples
-
Colorimetry: Measure the color of the samples before and after exposure using a spectrophotometer. Calculate the total color change (ΔE) using the CIELAB color space formula: ΔE = [(ΔL)^2 + (Δa)^2 + (Δb*)^2]^1/2.[10][11][12]
-
Mechanical Testing: Perform tensile tests on the weathered and unexposed control samples according to ASTM D412. Determine the tensile strength, elongation at break, and modulus.
-
Gloss Measurement: Measure the surface gloss of the samples at a specified angle (e.g., 60°) using a gloss meter.
3.3. Accelerated Weathering Workflow Diagram
Caption: Workflow for accelerated weathering and characterization of PUEs.
Performance Data
Polyurethane elastomers based on this compound exhibit superior light stability compared to their aromatic counterparts. The following tables summarize typical performance characteristics.
Table 1: Comparison of Light Stability in Aliphatic vs. Aromatic PUEs
| Property | This compound-Based PUE | Aromatic (MDI)-Based PUE | Test Method |
| Color Change (ΔE) after 1000h UV Exposure* | < 3.0 (Slight change) | > 10.0 (Significant yellowing) | ASTM G154 / CIELAB |
| Gloss Retention after 1000h UV Exposure | > 80% | < 40% | ASTM D523 |
| Appearance after UV Exposure | No significant change | Pronounced yellowing and chalking | Visual Inspection |
Table 2: Mechanical Properties of this compound-Based PUE Before and After UV Exposure
| Property | Before UV Exposure | After 1000h UV Exposure | % Change |
| Tensile Strength (MPa) | 35 - 50 | 25 - 40 | -20% to -30% |
| Elongation at Break (%) | 400 - 600 | 300 - 500 | -20% to -25% |
| 100% Modulus (MPa) | 5 - 10 | 6 - 12 | +10% to +20% |
Note: The increase in modulus can be attributed to crosslinking reactions occurring during photodegradation. A study on an aromatic polyurethane showed a 38.6% decrease in tensile strength after UV aging.[13]
Conclusion
Polyurethane elastomers synthesized with this compound offer a compelling combination of excellent mechanical properties and outstanding light stability. The protocols outlined in these application notes provide a framework for the synthesis and rigorous evaluation of these materials. The data clearly indicates their superiority over aromatic-based PUEs for applications where resistance to photodegradation is a critical requirement. Researchers and professionals in materials science and drug development can leverage this technology to create more durable and reliable products for light-exposed environments.
References
- 1. ASTM G154 - Accelerated Weathering - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 2. Choosing Your Polyurethane Adhesive [bbsurfaces.com]
- 3. difference.wiki [difference.wiki]
- 4. Textile and Apparel » Submission » Effect of UV Exposure on the Mechanical Properties of Polyurethane-Coated Fabrics [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. andersondevelopment.com [andersondevelopment.com]
- 8. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 9. forgeway.com [forgeway.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Aging properties of polyurethane elastomers under different environmental conditions [fhclxb.buaa.edu.cn]
Application Notes and Protocols: Fabricating Niche-Mimicking Polymer Hydrogels for Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Three-dimensional (3D) cell culture systems are becoming indispensable tools in cancer research, offering more physiologically relevant models than traditional 2D monolayers.[1] Polymeric hydrogels, with their high water content and tunable biomechanical properties, are widely used to mimic the native extracellular matrix (ECM) of the tumor microenvironment (TME).[2][3] The ability to engineer hydrogel properties—such as stiffness, composition, and degradability—allows researchers to recapitulate key aspects of the TME that influence cancer cell behavior, including proliferation, migration, and drug resistance.[4][5] These biomimetic platforms are crucial for studying the complex interplay between cancer cells and their surroundings, discovering molecular targets, and screening therapeutic agents.[6][7][8] This document provides detailed protocols for fabricating and utilizing niche-mimicking hydrogels for cancer research, presenting key quantitative data and experimental workflows.
Part 1: Hydrogel Fabrication and Characterization
The selection of a hydrogel system depends on the specific research question. Materials can be broadly classified as natural (e.g., collagen, hyaluronic acid) or synthetic (e.g., polyethylene glycol, polyacrylamide), each with distinct advantages.[9][10] Synthetic materials offer high tunability and low batch-to-batch variability, while natural polymers provide inherent biological cues.[9] Semi-synthetic polymers like gelatin methacryloyl (GelMA) combine these benefits.[11]
Protocol 1.1: Fabrication of GelMA Hydrogels with Tunable Stiffness
This protocol describes the fabrication of GelMA hydrogels, which can be crosslinked using light to encapsulate cells in a 3D environment.[11][12] Stiffness can be controlled by varying the GelMA concentration or the duration of UV exposure.
Materials:
-
Gelatin methacryloyl (GelMA)
-
Photoinitiator (e.g., Irgacure 2959, LAP)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium
-
Cancer cell suspension
-
UV light source (365 nm)
Procedure:
-
Prepare Photoinitiator Solution: Dissolve the photoinitiator in sterile PBS to create a stock solution (e.g., 0.5% w/v Irgacure 2959). This may require incubation at 37°C for several hours to fully dissolve. Sterilize the solution by passing it through a 0.22 µm syringe filter.[13][14]
-
Prepare GelMA Pre-polymer Solution: Dissolve lyophilized GelMA in the photoinitiator solution to the desired final concentration (e.g., 5%, 10%, 15% w/v) to create the pre-polymer solution. Gently warm to 37°C to aid dissolution.
-
Prepare Cell Suspension: Trypsinize and count cancer cells. Centrifuge the cells and resuspend the cell pellet in the GelMA pre-polymer solution at the desired density (e.g., 1-10 x 10^6 cells/mL). Mix gently by pipetting to ensure a homogenous suspension, avoiding the introduction of air bubbles.[15]
-
Hydrogel Crosslinking: Pipette the cell-laden pre-polymer solution into a mold or the wells of a culture plate.
-
Expose the solution to UV light (365 nm) to initiate photocrosslinking. The duration of exposure will influence the final stiffness of the hydrogel.
-
Cell Culture: After crosslinking, gently wash the hydrogels with sterile PBS and then add a sufficient volume of cell culture medium to fully cover the gel.
-
Incubate the plate at 37°C and 5% CO2. Change the medium as required.
Data Presentation 1.2: Hydrogel Stiffness for Mimicking Tumor Microenvironments
Matrix stiffness is a critical mechanical cue that regulates cancer cell behavior.[16] Tumor progression is often associated with increased tissue stiffening.[4] Hydrogel stiffness can be tuned to match that of various healthy and cancerous tissues.
| Hydrogel System | Concentration / Crosslinking | Young's Modulus (Stiffness) | Relevant Cancer Type(s) | Citations |
| Agarose | 0.35% | 1.5 ± 0.2 kPa | Soft Tumor Tissue | [17] |
| GelMA | 5% w/v | 0.8 - 5 kPa | Breast Cancer | [18] |
| GelMA | N/A | ~2 kPa (Soft) | Tumor ECM | [12] |
| GelMA | N/A | ~3.5 kPa (Stiff) | Tumor ECM | [12] |
| Polyacrylamide (PA) | Varied | 1 - 10 kPa | Breast, Lung, Prostate Cancer | [16] |
| Agarose | 4% | 112.3 ± 3.6 kPa | Stiff/Dense Tumor Tissue | [17] |
Part 2: Experimental Workflows for 3D Cancer Modeling
A typical workflow involves preparing the hydrogel, encapsulating the cells, culturing the 3D model, and performing downstream analyses to assess cell behavior and response to stimuli.
Diagram 2.1: General Experimental Workflow
Caption: Workflow for fabricating and analyzing niche-mimicking hydrogels.
Protocol 2.2: Cell Encapsulation in Hydrogels
This protocol provides a generalized procedure for encapsulating cells within a hydrogel matrix, a common technique for creating 3D cell cultures.[13][14]
Materials:
-
Sterile, temperature-controlled workspace
-
Chilled, sterile PBS or culture medium
-
Polymer and crosslinker solutions (sterilized)[9]
-
Cell pellet of desired cancer cell line
Procedure:
-
Preparation: Prepare all polymer and crosslinker solutions according to the manufacturer's instructions or established lab protocols. Ensure all components that will contact cells are sterile.[9] If using a thermally-gelling material like collagen, keep it on ice to prevent premature gelation.[15]
-
Cell Pellet Collection: Culture and harvest cells to obtain a cell pellet. Gently aspirate the supernatant.
-
Resuspension: Resuspend the cell pellet directly in the chilled polymer solution.[15] Pipette gently and thoroughly to create a single-cell suspension and avoid clumping.
-
Addition of Crosslinker: If applicable, add the crosslinking agent to the cell-polymer suspension. For photo-crosslinkable gels, the photoinitiator is typically added earlier.[13] For enzyme-mediated or chemically crosslinked gels, this is the final step before gelation.
-
Dispensing: Immediately dispense the final mixture into the desired culture vessel (e.g., 96-well plate). Work quickly to prevent gelation within the pipette tip.
-
Gelation: Induce gelation according to the specific chemistry of the hydrogel (e.g., expose to UV light, incubate at 37°C).[10]
-
Equilibration: Once the gel is formed, add pre-warmed culture medium and place it in a standard cell culture incubator.
Part 3: Analyzing Cancer Cell Behavior in Hydrogels
Once the 3D culture is established, various assays can be performed to quantify cancer cell responses to the niche-mimicking environment.
Protocol 3.1: Cell Viability and Proliferation Assays
Assessing cell viability in 3D hydrogels can be challenging, and assays developed for 2D cultures may yield inaccurate results.[19] ATP-based assays like CellTiter-Glo® are often considered suitable for 3D cultures.[19]
Materials:
-
3D hydrogel cultures in a multi-well plate
-
Cell viability reagent (e.g., CellTiter-Glo® 3D, alamarBlue™, WST-1)[1][20][21]
-
Plate reader for luminescence or absorbance
Procedure (Example using an ATP-based assay):
-
Remove the culture plate containing the hydrogels from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Remove a portion of the culture medium from each well.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., a volume equal to the remaining medium).
-
Mix the contents by placing the plate on an orbital shaker for 5-10 minutes to ensure reagent penetration into the hydrogel.
-
Incubate the plate at room temperature for the time specified by the manufacturer (e.g., 30 minutes) to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ATP and thus the number of viable cells.
-
Validation: It is recommended to validate assay results with microscopic imaging to confirm cell health and morphology.[1][22]
Data Presentation 3.2: Example Drug Screening Data in 3D Hydrogels
Hydrogel models are increasingly used for high-throughput drug screening.[23][24] The 3D environment can confer drug resistance compared to 2D cultures.[25]
| Compound | Concentration | Target Cell Line | Effect in 3D Hydrogel | IC50 | Citations |
| Compound A | Dose-dependent | EBC1-GFP Spheroids | Decreased spheroid size, increased cell death | 40 nM | [23] |
| Compound B | Dose-dependent | EBC1-GFP Spheroids | Decreased spheroid size, increased cell death | 550 nM | [23] |
| Compound C | Dose-dependent | EBC1-GFP Spheroids | Decreased spheroid size, increased cell death | 220 nM | [23] |
| Doxorubicin (DOX) | Varied | Breast Cancer Cells | Resistance increases with hydrogel stiffness | N/A | [17] |
| Lorlatinib | Varied | MG-63 Osteosarcoma | Spheroids showed higher resistance than single cells | N/A | [25] |
Protocol 3.3: Immunofluorescence Staining of Cells in Hydrogels
Visualizing cellular structures within a 3D hydrogel requires modifications to standard immunofluorescence protocols to ensure antibody penetration.[9]
Materials:
-
3D hydrogel cultures
-
Fixation solution (e.g., 4% formaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary and fluorescently-conjugated secondary antibodies
-
Nuclear stain (e.g., DAPI, NucBlue™)
-
Fluorescence microscope (confocal recommended)
Procedure:
-
Fixation: Carefully remove the culture medium and add the fixation solution. Incubate for 20-30 minutes at room temperature.
-
Washing: Gently wash the hydrogels 3 times with PBS. During all washing steps, add and remove solutions carefully to avoid dislodging the hydrogel.[26]
-
Permeabilization: Add the permeabilization solution and incubate for at least 15 minutes at room temperature. For dense hydrogels, this step may need to be extended.[26]
-
Washing: Repeat the washing step (Step 2).
-
Blocking: Add blocking solution and incubate for 1-2 hours at room temperature to reduce non-specific antibody binding.[26]
-
Primary Antibody: Dilute the primary antibody in the blocking solution. Remove the blocking solution from the wells and add the primary antibody solution. Incubate overnight at 4°C with gentle agitation.[9][26]
-
Washing: Repeat the washing step (Step 2), performing several extended washes to remove all unbound primary antibody.
-
Secondary Antibody: Dilute the fluorescent secondary antibody in blocking solution. Incubate the hydrogels in this solution for 3-6 hours at room temperature, protected from light.[26]
-
Washing: Repeat the washing step (Step 2), protected from light.
-
Nuclear Staining: Add the nuclear staining solution and incubate for 10-15 minutes.[26]
-
Imaging: Wash one final time with PBS. The hydrogels are now ready for imaging. Store at 4°C, protected from light.
Part 4: Investigating Molecular Mechanisms
The physical and biochemical cues from niche-mimicking hydrogels can modulate intracellular signaling pathways that govern cancer progression.[27]
ECM-Integrin Signaling in Cancer
Changes in the ECM, such as increased stiffness, are sensed by cells primarily through transmembrane receptors called integrins.[28] Integrin engagement triggers downstream signaling cascades that regulate cell proliferation, survival, and migration.[29] A key pathway involves the phosphorylation of Focal Adhesion Kinase (FAK) and Src, which in turn activates cascades like the MAPK/ERK pathway, promoting cell cycle progression and migration.[29][30]
Diagram 4.1: Simplified ECM-Integrin Signaling Pathway
References
- 1. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Precision Hydrogels for the Study of Cancer Cell Mechanobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioinspired Hydrogels to Engineer Cancer Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A niche-mimicking polymer hydrogel-based approach to identify molecular targets for tackling human pancreatic cancer stem cells. [qmro.qmul.ac.uk]
- 7. Hydrogel microenvironments for cancer spheroid growth and drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A niche-mimicking polymer hydrogel-based approach to identify molecular targets for tackling human pancreatic cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Practical Guide to Hydrogels for Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrogels for 3D Cell Culture [sigmaaldrich.com]
- 11. Reductionist Three-Dimensional Tumor Microenvironment Models in Synthetic Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Cellular Encapsulation in 3D Hydrogels for Tissue Engineering [jove.com]
- 14. youtube.com [youtube.com]
- 15. advancedbiomatrix.com [advancedbiomatrix.com]
- 16. Controlling matrix stiffness and topography for the study of tumor cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. assaygenie.com [assaygenie.com]
- 22. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy | Semantic Scholar [semanticscholar.org]
- 23. High-Throughput Drug Screening using TrueGel3D® HTS Hydrogel Plates [sigmaaldrich.com]
- 24. news-medical.net [news-medical.net]
- 25. Hydrogel 3D in vitro tumor models for screening cell aggregation mediated drug response - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 26. cdn.thewellbio.com [cdn.thewellbio.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Extracellular matrix remodeling in tumor progression and immune escape: from mechanisms to treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Application Notes and Protocols for High Glass Transition Temperature Polymers Derived from (Isocyanatomethyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bis(isocyanatomethyl)cyclohexane as a monomer for the synthesis of polyurethanes with high glass transition temperatures (Tg). The inherent rigidity of the cyclohexane ring in the monomer structure contributes to polymers with enhanced thermal stability, making them suitable for applications requiring robust performance at elevated temperatures.
Introduction
Bis(isocyanatomethyl)cyclohexane is a cycloaliphatic diisocyanate that serves as a valuable building block for high-performance polyurethanes. Unlike its aromatic counterparts, polymers derived from this monomer exhibit excellent light stability. The presence of the cyclohexane moiety in the polymer backbone restricts chain mobility, leading to a significant increase in the glass transition temperature. This property is particularly advantageous in applications such as medical devices that require sterilization at high temperatures, and in the development of drug delivery systems where thermal stability is crucial.
Polyurethanes are synthesized through the reaction of a diisocyanate with a polyol, typically in the presence of a catalyst. The properties of the resulting polymer, including its glass transition temperature, can be tailored by carefully selecting the co-monomer (polyol) and the isomeric composition of the diisocyanate.
Data Presentation
The glass transition temperature (Tg) of polyurethanes derived from bis(isocyanatomethyl)cyclohexane is highly dependent on the structure of the diol co-monomer. The following table summarizes the thermal properties of polyurethanes synthesized from an isomeric mixture of bis(isocyanatomethyl)cyclohexane and various diols.
| Diisocyanate Monomer | Diol Co-monomer | Resulting Polymer | Glass Transition Temperature (Tg) (°C) |
| Isomeric Mixture of 1,3- and 1,4-bis(isocyanatomethyl)cyclohexane | 1,4-Cyclohexanedimethanol | Rigid Thermoplastic Polyurethane | 98.9[1] |
| Isomeric Mixture of 1,3- and 1,4-bis(isocyanatomethyl)cyclohexane | 1,6-Hexanediol and 1,4-Cyclohexanedimethanol | Rigid Thermoplastic Polyurethane | Not explicitly stated, but noted to have high strength and modulus |
| trans-1,4-bis(isocyanatomethyl)cyclohexane | Poly(tetramethylene ether) glycol (PTMEG-2000) and 1,4-butanediol | Polyurethane Elastomer | Soft segment Tg below room temperature; focus on mechanical properties |
| trans-1,4-bis(isocyanatomethyl)cyclohexane | Polycaprolactone (PCL-2000) and 1,4-butanediol | Polyurethane Elastomer | Soft segment Tg below room temperature; focus on mechanical properties |
Experimental Protocols
Synthesis of Rigid Thermoplastic Polyurethane
This protocol describes the synthesis of a rigid thermoplastic polyurethane via a "one-shot" reactive extrusion process, adapted from patented procedures.[1][2]
Materials:
-
Isomeric mixture of bis(isocyanatomethyl)cyclohexane (containing 1,3-cis, 1,3-trans, 1,4-cis, and 1,4-trans isomers)
-
1,4-Cyclohexanedimethanol (CHDM)
-
Organotin catalyst (e.g., Formrez UL-22)
-
Lubricant (e.g., ADVAWAX 280)
-
Stabilizers (e.g., Irganox 1010, tris(nonylphenyl)phosphite)
-
Twin-screw extruder
Procedure:
-
Feed Preparation: Prepare a dry blend of the chain extender diol (1,4-cyclohexanedimethanol), catalyst, lubricant, and stabilizers.
-
Extrusion:
-
Feed the dry blend into the first port of a twin-screw extruder.
-
Concurrently, inject the liquid isomeric mixture of bis(isocyanatomethyl)cyclohexane into the same port. The ratio of diisocyanate to diol should be carefully controlled (e.g., a slight excess of isocyanate, NCO/OH ratio of 1.005/1.000).[2]
-
Set the extruder barrel temperatures to a profile that facilitates the polymerization reaction (e.g., ramping up to a final temperature).
-
The molten polymer is extruded as strands.
-
-
Pelletizing: Cool the polymer strands in a water bath and pelletize them.
-
Drying: Dry the pellets in a dehumidifying hopper dryer to remove any residual moisture before further processing.
Characterization of Thermal Properties
The glass transition temperature (Tg) of the synthesized polyurethane can be determined using Differential Scanning Calorimetry (DSC).
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the polymer sample (5-10 mg) into an aluminum DSC pan and seal it.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample to a temperature above its expected melting point to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 30°C/minute).[1]
-
Heat the sample again at a controlled rate (e.g., 20°C/minute).[1]
-
The glass transition temperature is determined from the midpoint of the step change in the heat flow curve during the second heating scan.[1]
-
Visualizations
Logical Relationship of Monomer Structure to Polymer Properties
The following diagram illustrates how the structural features of the bis(isocyanatomethyl)cyclohexane monomer influence the final properties of the polyurethane.
Caption: Influence of the rigid cyclohexane ring on polymer properties.
Experimental Workflow for Polyurethane Synthesis and Characterization
This diagram outlines the key steps in the synthesis and thermal analysis of high-Tg polyurethanes.
Caption: Workflow for polyurethane synthesis and thermal analysis.
References
Application Notes and Protocols for the Synthesis of Polyureas from (isocyanatomethyl)cyclohexane
Introduction
Polyureas are a class of polymers characterized by the presence of urea linkages (-NH-CO-NH-) in their main chain. They are synthesized through the step-growth polymerization of a diisocyanate with a diamine. The resulting materials exhibit a range of desirable properties, including excellent thermal stability, high tensile strength, and good chemical resistance, making them suitable for various applications such as high-performance coatings, elastomers, adhesives, and fibers.[1][2] The properties of the final polyurea can be tailored by carefully selecting the diisocyanate and diamine monomers. This document provides a detailed protocol for the synthesis of polyurea using (isocyanatomethyl)cyclohexane, a cycloaliphatic diisocyanate, which tends to produce polyureas with improved light stability compared to their aromatic counterparts.[3]
General Reaction Scheme
The fundamental reaction for polyurea synthesis is the rapid and highly exothermic addition of an isocyanate group (-NCO) to a primary amine group (-NH2).[4] The general reaction is depicted below:
n OCN-R-NCO + n H₂N-R'-NH₂ → [-CO-NH-R-NH-CO-NH-R'-NH-]ₙ
Where R is the cyclohexylmethyl group from (isocyanatomethyl)cyclohexane and R' is the backbone of the chosen diamine.
Experimental Protocol: Synthesis of Polyurea
This protocol outlines the solution polymerization method for synthesizing polyurea from (isocyanatomethyl)cyclohexane and a generic aliphatic diamine (e.g., 1,6-hexanediamine).
1. Materials and Equipment
-
Reagents:
-
(Isocyanatomethyl)cyclohexane (≥98% purity)
-
1,6-Hexanediamine (or other suitable diamine) (≥99% purity)
-
Anhydrous Tetrahydrofuran (THF) (or other suitable dry, aprotic solvent)
-
Nitrogen gas (high purity)
-
Methanol (for washing)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Schlenk line or nitrogen inlet
-
Büchner funnel and filter paper
-
Vacuum oven
-
2. Procedure
-
Reactor Setup: Assemble a clean, dry three-neck round-bottom flask with a magnetic stir bar, a condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Diamine Solution Preparation: In a separate flask, dissolve the diamine (e.g., 0.01 mol) in 50 mL of anhydrous THF under a nitrogen atmosphere.
-
Isocyanate Solution Preparation: In the dropping funnel, prepare a solution of (isocyanatomethyl)cyclohexane (0.01 mol) in 50 mL of anhydrous THF.
-
Reaction Initiation: Transfer the diamine solution to the three-neck flask and begin stirring. Cool the flask to 0°C using an ice bath.[1]
-
Monomer Addition: Add the (isocyanatomethyl)cyclohexane solution from the dropping funnel to the stirred diamine solution dropwise over 30-60 minutes. A colloidal suspension may form immediately upon addition.[1][5]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for one hour.[1]
-
Reaction Completion: Following the stirring at room temperature, heat the mixture to reflux (approximately 66°C for THF) for 2-3 hours to ensure the polymerization goes to completion.[1]
-
Product Isolation: Cool the reaction mixture to room temperature. The solid polyurea product can be isolated by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filtered polymer sequentially with THF and methanol to remove any unreacted monomers and oligomers.
-
Drying: Dry the purified polyurea powder in a vacuum oven at 60-80°C overnight or until a constant weight is achieved. The yield is typically high (often >95%).[1]
3. Safety Precautions
-
Isocyanates are toxic and are potent respiratory sensitizers. All handling of (isocyanatomethyl)cyclohexane must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Anhydrous solvents like THF can be flammable. Ensure all heating is performed using a heating mantle and that no open flames are present.
-
Work under an inert atmosphere (nitrogen) to prevent unwanted side reactions of the isocyanate with moisture.
Data Presentation
The following table summarizes typical quantitative data expected from the synthesis of a polyurea. The values are illustrative for a reaction between equimolar amounts of (isocyanatomethyl)cyclohexane and 1,6-hexanediamine.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| (Isocyanatomethyl)cyclohexane | 0.01 | mol | |
| 1,6-Hexanediamine | 0.01 | mol | |
| Anhydrous THF | 100 | mL | Solvent |
| Reaction Conditions | |||
| Initial Temperature | 0 | °C | For monomer addition |
| Reaction Temperature | Room Temp. -> Reflux | °C | |
| Reaction Time | 4-5 | hours | |
| Product Characterization | |||
| Yield | >95 | % | Typical for this type of polymerization[1] |
| Melting Point | >200 | °C | Polyureas often have high melting or decomposition points[1] |
| Inherent Viscosity | 0.5-1.5 | dL/g | Indicative of polymer molecular weight |
| Thermal Decomposition (TGA, 5% wt. loss) | >250 | °C | Aliphatic polyureas generally show good thermal stability[5] |
Characterization of Polyurea
To confirm the successful synthesis and to characterize the properties of the resulting polyurea, the following analytical techniques are recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the urea linkage. Key peaks to observe include the N-H stretch (~3300 cm⁻¹), the C=O (Amide I) stretch (~1650 cm⁻¹), and the disappearance of the strong isocyanate (-NCO) peak (~2270 cm⁻¹).[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the detailed chemical structure of the polymer repeating unit.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.[5][6]
-
Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).[6]
Diagrams
Caption: Experimental workflow for the synthesis of polyurea.
Caption: General chemical reaction for polyurea formation.
References
Troubleshooting & Optimization
Optimizing reaction conditions for polyurethane synthesis with (isocyanomethyl)cyclohexane
Technical Support Center: Polyurethane Synthesis with (Isocyanomethyl)cyclohexane
Welcome to the technical support center for polyurethane synthesis utilizing this compound, also known as 1,3- or 1,4-bis(isocyanatomethyl)cyclohexane (H6XDI). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound (H6XDI) for polyurethane synthesis?
A1: this compound is a cycloaliphatic diisocyanate. Polyurethanes synthesized from H6XDI offer several advantages over those made from aromatic isocyanates like MDI and TDI. These benefits include:
-
Light Stability : They exhibit excellent resistance to yellowing upon exposure to light and UV radiation, making them ideal for coatings and applications where color stability is crucial.[1][2]
-
Mechanical Properties : These polyurethanes demonstrate superior mechanical and dynamic viscoelastic properties compared to those based on other common aliphatic diisocyanates.[1]
-
Thermal and Hydrolytic Stability : They generally possess increased resistance to thermal degradation and hydrolysis.[1]
Q2: What are the key reactants and their roles in this synthesis?
A2: The synthesis of polyurethane involves a polyaddition reaction between three main components:
-
Diisocyanate : this compound (H6XDI) provides the hard segment of the polymer, contributing to its strength and rigidity.[3]
-
Polyol : This component, which can be a polyether or polyester polyol, forms the soft segment, imparting flexibility and elasticity to the final material.[1][3] The choice of polyol significantly impacts the final properties of the polyurethane.[4]
-
Chain Extender : Short-chain diols like 1,4-butanediol (BDO) are often used to increase the molecular weight and further enhance the hard segment domains, improving mechanical properties.[1][2]
Q3: Which catalysts are recommended for the reaction between H6XDI and polyols?
A3: The reaction between the isocyanate group (-NCO) of H6XDI and the hydroxyl group (-OH) of the polyol often requires a catalyst to proceed at a practical rate.[5] Common catalysts include:
-
Tertiary Amines : Compounds like 1,4-diazabicyclo[2.2.2]octane (DABCO) are effective. However, their catalytic activity for aliphatic isocyanates might be less pronounced compared to more basic catalysts.[5]
-
Organometallic Compounds : Tin-based catalysts, such as dibutyltin dilaurate (DBTDL), are widely used and highly effective for the gelation (urethane formation) reaction.[2][6] Bismuth and zinc-based catalysts are also used as alternatives to tin compounds.[7]
Q4: What solvents are suitable for this synthesis?
A4: The choice of solvent depends on the specific reactants and the intended application. If a solvent is necessary, it must be anhydrous and inert towards isocyanate groups. Suitable solvents include:
-
Dimethylacetamide (DMAc)[8]
-
Ketones (e.g., methyl ethyl ketone, acetone)
-
Esters (e.g., ethyl acetate)
-
Anhydrous toluene or xylene
For many applications, especially in coatings and elastomers, solvent-free ("bulk") polymerization is preferred to reduce volatile organic content (VOC).[9]
Q5: What are the typical reaction temperatures and times?
A5: Reaction conditions can vary significantly based on the reactivity of the polyol and the catalyst used.
-
Temperature : For aliphatic diisocyanates like H6XDI, reaction temperatures typically range from 50°C to 80°C.[1][6] Higher temperatures (above 110-120°C) can promote side reactions like allophanate and biuret formation, leading to branching and potential gelation.[8][10]
-
Reaction Time : The reaction time can range from a few hours to over 24 hours.[11] It is crucial to monitor the reaction's progress by measuring the disappearance of the NCO peak using FTIR spectroscopy or by titrating the remaining NCO content.[11][12]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of polyurethanes with this compound.
Problem 1: Low Molecular Weight of the Final Polymer
| Potential Cause | Troubleshooting Action |
| Impure Reactants | Ensure all reactants (polyol, chain extender, and solvent) are thoroughly dried and free of moisture. Water reacts with isocyanates to form unstable carbamic acid, which decomposes into an amine and CO2, consuming NCO groups and hindering chain growth.[2][8] |
| Incorrect Stoichiometry (NCO:OH Ratio) | Precisely calculate and weigh all reactants. The NCO:OH ratio is critical. An excess of either component will limit the final molecular weight. An isocyanate index (molar ratio of NCO to OH groups) slightly above 1.0 (e.g., 1.05-1.1) is often used to ensure complete reaction of the polyol.[6] |
| Insufficient Reaction Time or Temperature | Monitor the reaction until the NCO peak in the FTIR spectrum disappears or the NCO content stabilizes at the desired level. If the reaction is too slow, consider increasing the temperature (while staying below the threshold for side reactions) or the catalyst concentration.[11] |
| Ineffective Catalyst | Ensure the catalyst is active and used at an appropriate concentration. For the relatively less reactive cycloaliphatic isocyanates, a more potent catalyst like DBTDL might be necessary.[4] |
Problem 2: Premature Gelation of the Reaction Mixture
| Potential Cause | Troubleshooting Action |
| Excessive Reaction Temperature | High temperatures (>110°C) can lead to the formation of allophanate (from urethane and isocyanate) and biuret (from urea and isocyanate) crosslinks, causing the mixture to gel.[8] Maintain the reaction temperature within the recommended range. |
| High Catalyst Concentration | An overly high concentration of certain catalysts can accelerate the reaction uncontrollably and promote side reactions. Optimize the catalyst level through preliminary experiments. |
| Functionality of Reactants > 2 | If the polyol or chain extender has an average functionality greater than two, crosslinking will occur. Ensure you are using diols and diisocyanates for a linear thermoplastic polyurethane. |
| Moisture Contamination | Water reacts with two isocyanate molecules to form a urea linkage, which can then react further to form a biuret crosslink.[8] This increases the effective functionality of the system. Use anhydrous conditions. |
Problem 3: Discoloration (Yellowing) of the Final Polymer
| Potential Cause | Troubleshooting Action |
| Oxidation | While H6XDI-based polyurethanes are resistant to light-induced yellowing, oxidation at high temperatures during synthesis or processing can cause discoloration. Blanketing the reaction with an inert gas like nitrogen or argon can prevent this. |
| Impure Reactants | Impurities in the polyol or other additives can sometimes lead to discoloration. Use high-purity, stabilized grades of reactants. |
| Catalyst Type | Certain amine catalysts can contribute to yellowing over time. If color is critical, consider using organometallic catalysts like those based on bismuth or zinc. |
Quantitative Data Summary
Table 1: Reactivity and Properties of Common Diisocyanates
| Diisocyanate | Type | Relative Reaction Rate | Key Properties of Resulting PU |
| Methylene diphenyl diisocyanate (MDI) | Aromatic | High | High strength, good economics, prone to yellowing.[2][3] |
| Toluene diisocyanate (TDI) | Aromatic | Very High | Excellent for flexible foams, prone to yellowing.[2][3] |
| This compound (H6XDI) | Cycloaliphatic | Moderate | Excellent light stability, good mechanical properties. [1] |
| Isophorone diisocyanate (IPDI) | Cycloaliphatic | Low | Good light stability, often used in coatings.[3][4] |
| Hexamethylene diisocyanate (HDI) | Aliphatic | Low | Excellent light stability, flexible.[2][3] |
Table 2: Typical Catalyst Selection for Polyurethane Synthesis
| Catalyst Type | Examples | Primary Reaction Catalyzed | Relative Activity (Typical) | Notes |
| Tertiary Amines | DABCO, DMDEE | Blow (Water-Isocyanate) & Gel | Moderate | Can influence both reactions; some may cause yellowing.[2][7] |
| Organotin | Dibutyltin dilaurate (DBTDL) | Gel (Polyol-Isocyanate) | High | Very effective for urethane formation; environmental and health concerns exist.[6][7] |
| Organobismuth | Bismuth neodecanoate | Gel (Polyol-Isocyanate) | High | Fast-acting alternative to tin catalysts.[7] |
| Organozinc | Zinc neodecanoate | Gel (Polyol-Isocyanate) | Moderate-High | Often shows a delayed action, which can be beneficial for pot life.[7] |
| Potassium Salts | Potassium octoate | Trimerization (Isocyanate-Isocyanate) | N/A for PU | Used for producing rigid polyisocyanurate (PIR) foams.[7] |
Experimental Protocols
Protocol 1: Synthesis of a Linear Polyurethane from H6XDI and Poly(tetramethylene ether) glycol (PTMG)
1. Materials and Preparation:
-
This compound (H6XDI)
-
Poly(tetramethylene ether) glycol (PTMG, Mn = 2000 g/mol )
-
1,4-Butanediol (BDO)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous solvent (e.g., DMAc)
-
Preparation : Dry the PTMG and BDO under vacuum at 80-90°C for at least 4 hours to remove moisture.[6] Ensure all glassware is oven-dried and cooled under a stream of nitrogen.
2. Procedure (Two-Step Prepolymer Method):
-
Step 1: Prepolymer Synthesis
-
Set up a three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and thermometer.
-
Charge the flask with PTMG (e.g., 0.1 mol). Heat to 75°C with stirring under a nitrogen blanket.[6]
-
Add H6XDI (e.g., 0.2 mol, for a 2:1 NCO:OH ratio) to the flask. The reaction is exothermic; control the temperature.
-
Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).
-
Allow the reaction to proceed at 75°C for 2-3 hours.[10] Monitor the reaction by taking small samples to determine the %NCO content via titration. The reaction is complete when the experimental %NCO matches the theoretical value.
-
-
Step 2: Chain Extension
-
Cool the prepolymer to ~60°C.
-
Slowly add the stoichiometric amount of the chain extender, 1,4-butanediol (e.g., 0.1 mol minus a small amount to ensure NCO termination), to the stirring prepolymer.
-
A significant increase in viscosity will be observed. If using a solvent, it can be added at this stage to maintain stirrability.
-
Continue stirring for an additional 1-2 hours.
-
Pour the viscous polymer solution into a Teflon-coated pan and cure in a vacuum oven at 75°C for 24 hours to complete the reaction and remove any solvent.[6]
-
Protocol 2: Characterization of the Synthesized Polyurethane
-
Fourier Transform Infrared Spectroscopy (FTIR) : Confirm the formation of the urethane linkage (N-H stretching around 3300 cm⁻¹, C=O stretching around 1700 cm⁻¹). Monitor the disappearance of the strong NCO peak around 2270 cm⁻¹ to verify reaction completion.[13]
-
Gel Permeation Chromatography (GPC) : Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC) : Determine the glass transition temperature (Tg) of the soft segment and potentially the melting temperature (Tm) of the hard segment, providing insight into phase separation.[14]
-
Thermogravimetric Analysis (TGA) : Evaluate the thermal stability of the polymer by identifying the onset temperature of degradation.
Visualizations
Caption: General workflow for polyurethane synthesis and optimization.
Caption: Logic diagram for troubleshooting common synthesis issues.
Caption: Main and side reaction pathways in polyurethane synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyurethane - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. osti.gov [osti.gov]
- 7. patchamltd.com [patchamltd.com]
- 8. Sustainable cycloaliphatic polyurethanes: from synthesis to applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00509C [pubs.rsc.org]
- 9. US20120130002A1 - Polyurethane coating compositions comprising isocyanurate compositions from bis(isocyanatomethyl) cyclohexane and tertiary amine catalysts - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. ijert.org [ijert.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
Preventing premature polymerization of (isocyanatomethyl)cyclohexane
Welcome to the technical support center for (isocyanatomethyl)cyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing premature polymerization and to offer troubleshooting solutions for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature polymerization of (isocyanatomethyl)cyclohexane?
A1: Premature polymerization of (isocyanatomethyl)cyclohexane is primarily initiated by exposure to moisture (water), alcohols, amines, strong oxidizing agents, acids, and bases.[1][2][3] Elevated temperatures can also accelerate this process.[4]
Q2: My (isocyanatomethyl)cyclohexane appears cloudy or has formed solid precipitates. What should I do?
A2: Cloudiness or the presence of solids indicates that polymerization has likely begun, often due to moisture contamination leading to the formation of polyureas.[1] It is recommended to discard the reagent as the purity is compromised, which can negatively impact your experiments.
Q3: Can I use a standard laboratory refrigerator for storing (isocyanatomethyl)cyclohexane?
A3: Yes, a standard laboratory refrigerator set to 2-8°C is recommended for storing (isocyanatomethyl)cyclohexane to inhibit thermally induced polymerization.[5] Ensure the container is tightly sealed to prevent moisture ingress.
Q4: What is the white solid that sometimes forms in my bottle of (isocyanatomethyl)cyclohexane?
A4: The white solid is typically a dimer or trimer of the isocyanate or a polyurea formed from a reaction with ambient moisture.[6] This indicates that the product is degrading and should not be used for applications requiring high purity.
Q5: How can I remove trace amounts of water from my (isocyanatomethyl)cyclohexane before use?
A5: For applications requiring anhydrous conditions, it is best to use a freshly opened bottle of high-purity (isocyanatomethyl)cyclohexane. If you suspect minor moisture contamination in a previously opened bottle, you can consider drying the solvent you will use to dilute the isocyanate with a molecular sieve and performing the reaction under an inert atmosphere. Direct drying of the isocyanate itself is not recommended as it can promote polymerization.
Troubleshooting Guides
Issue 1: Rapid Polymerization Upon Opening a New Bottle
| Possible Cause | Troubleshooting Step | Preventative Measure |
| Improper Storage During Shipment | Contact the supplier immediately to report the issue and request a replacement. | Upon receipt, immediately inspect the packaging for any signs of damage that could compromise the container's seal. |
| Contaminated Atmosphere | If the polymerization is not extensive, quickly dispense the required amount in a dry, inert atmosphere (e.g., a glove box) and immediately reseal the bottle. | Always handle (isocyanatomethyl)cyclohexane under a dry, inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Polymerization During an Experiment
| Possible Cause | Troubleshooting Step | Preventative Measure |
| Contaminated Glassware or Syringes | Discard the reaction mixture. Thoroughly clean all glassware and syringes, and dry them in an oven at >120°C for several hours before use. | Ensure all equipment is scrupulously dried and purged with an inert gas before coming into contact with the isocyanate. |
| Moisture in Solvents or Reagents | Stop the reaction. If possible, analyze a sample of your solvent or other reagents for water content. | Use anhydrous solvents and ensure all other reactants are free from water. Consider using freshly dried solvents for critical applications. |
| High Reaction Temperature | Immediately cool the reaction vessel in an ice bath to slow down the polymerization. | Maintain the recommended reaction temperature using a properly controlled heating or cooling system. |
Data Summary
The following tables provide a summary of recommended storage conditions and starting concentrations for common polymerization inhibitors.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Condition | Rationale |
| Storage Temperature | 2-8°C (Refrigerated) | To minimize thermally induced polymerization.[5] |
| Atmosphere | Dry, Inert Gas (Nitrogen or Argon) | To prevent reaction with ambient moisture and oxygen.[7] |
| Container | Tightly Sealed, Original Container | To maintain an inert atmosphere and prevent contamination.[1][8] |
| Handling Environment | Well-ventilated area or fume hood | To minimize inhalation exposure.[1] |
Table 2: Recommended Starting Concentrations for Polymerization Inhibitors
| Inhibitor | Class | Recommended Starting Concentration (by weight) | Notes |
| Butylated Hydroxytoluene (BHT) | Phenolic | 0.01% - 0.5% | A common starting point is 0.01%, with concentrations up to 0.5% showing efficacy in related systems.[4][6][8][9] |
| 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) | N-oxyl Radical | 100-500 ppm | Effective at scavenging radicals that can initiate polymerization.[3][10][11] |
| Phenothiazine | Sulfur-based | 100-1000 ppm | Often used for stabilizing acrylates and other monomers. |
| Hydroquinone | Phenolic | 100-500 ppm | A common inhibitor, but may discolor the monomer. |
Disclaimer: The recommended inhibitor concentrations are based on literature for related compounds and should be optimized for your specific application.
Experimental Protocols
Protocol 1: General Handling and Dispensing of (Isocyanatomethyl)cyclohexane
-
Preparation: Ensure your fume hood is clean and dry. Have all necessary glassware, syringes, and septa oven-dried and cooled under a stream of inert gas.
-
Inert Atmosphere: Purge the (isocyanatomethyl)cyclohexane bottle with dry nitrogen or argon.
-
Dispensing: Using a dry syringe, pierce the septum and withdraw the desired amount of the isocyanate.
-
Transfer: Immediately transfer the isocyanate to your reaction vessel, which has been pre-filled with an inert gas.
-
Cleaning: Quench any residual isocyanate in the syringe by drawing up a small amount of isopropanol and expelling it into a waste container with more isopropanol. Repeat this process three times.
Protocol 2: Addition of a Polymerization Inhibitor (BHT Example)
-
Stock Solution: Prepare a stock solution of BHT in a dry, inert solvent (e.g., anhydrous toluene) at a concentration that will allow for easy addition to the (isocyanatomethyl)cyclohexane. For example, a 1% w/v solution.
-
Calculation: Determine the volume of the BHT stock solution needed to achieve the desired final concentration in your (isocyanatomethyl)cyclohexane (e.g., for 0.05% BHT in 100g of isocyanate, you would add 5 mL of the 1% stock solution).
-
Addition: Under an inert atmosphere, add the calculated volume of the BHT stock solution to the (isocyanatomethyl)cyclohexane and mix gently.
-
Storage: Store the stabilized (isocyanatomethyl)cyclohexane under the recommended conditions (2-8°C, inert atmosphere).
Visualizations
Caption: Troubleshooting workflow for premature polymerization.
Caption: Mechanism of polymerization and role of inhibitors.
References
- 1. zypuw.com [zypuw.com]
- 2. scribd.com [scribd.com]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. cdn.nufarm.com [cdn.nufarm.com]
- 11. nbinno.com [nbinno.com]
Troubleshooting side reactions of (isocyanatomethyl)cyclohexane with nucleophiles
Technical Support Center: (Isocyanatomethyl)cyclohexane Reactions
Welcome to the technical support center for handling (isocyanatomethyl)cyclohexane. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and prevent common side reactions when working with this aliphatic isocyanate and various nucleophiles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Gas Bubbles, Foaming, or Pressure Buildup in the Reaction Vessel
-
Question: I am observing gas bubbles and foaming in my reaction mixture, which is leading to inconsistent results and potential pressure buildup. What is the cause and how can I prevent it?
-
Answer: This is a classic sign of the reaction between the isocyanate group and contaminating water.[1][2][3] (Isocyanatomethyl)cyclohexane reacts with water to form an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide gas (CO₂).[3][4][5] The CO₂ is responsible for the bubbles and foam.[2][3] The newly formed amine is highly reactive and can further react with another isocyanate molecule to form a urea linkage.[5][6]
Troubleshooting Steps:
-
Strict Moisture Control: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Use Anhydrous Solvents: Employ high-purity, anhydrous solvents. If necessary, dry solvents using appropriate methods like distillation or molecular sieves.
-
Inert Atmosphere: Run the reaction under a dry, inert atmosphere to prevent atmospheric moisture from entering the system.[2]
-
Moisture Scavengers: For less sensitive applications, consider adding moisture scavengers to the reaction mixture.[6] However, be cautious as these can sometimes interfere with the primary reaction.
-
Issue 2: Formation of an Insoluble White Precipitate
-
Answer: The formation of an insoluble white precipitate is most commonly due to the creation of polyurea byproducts.[2][4] This occurs when the isocyanate reacts with water, generating an amine. This amine then rapidly reacts with more isocyanate to form a disubstituted urea.[5][7] If your starting nucleophile is a primary or secondary amine, this urea is your intended product. However, if your intended nucleophile is an alcohol or another species, this urea is a side product. Ureas, particularly polyureas, often have low solubility in common organic solvents and precipitate out of the reaction mixture.[4]
Troubleshooting Steps:
-
Eliminate Water: The most critical step is to rigorously exclude water from your reaction system (see Issue 1).
-
Control Stoichiometry: Ensure precise control over the stoichiometry. An excess of isocyanate can react with any trace amine impurities.
-
Temperature Control: While the amine-isocyanate reaction is very fast even at low temperatures, running the primary reaction at the lowest effective temperature can help minimize other side reactions.
-
Issue 3: Product Has a Higher Molecular Weight Than Expected, Increased Viscosity, or Gels Prematurely
-
Question: My final product is showing a higher molecular weight than theory predicts, has become very viscous, or has turned into an unusable gel. What side reactions could cause this?
-
Answer: This issue typically points to cross-linking side reactions. The primary culprits are the formation of allophanate and biuret linkages, or isocyanate trimerization .
-
Allophanate Formation: An isocyanate molecule can react with the N-H bond of a previously formed urethane linkage. This reaction is usually promoted by heat (often above 100-140°C) and certain catalysts.[8]
-
Biuret Formation: Similarly, an isocyanate can react with the N-H bond of a urea linkage (formed from reactions with water or amines) to create a biuret.[5]
-
Trimerization: Isocyanates can react with each other, particularly in the presence of specific catalysts (like tertiary amines or certain metal salts) or at elevated temperatures, to form a highly stable, six-membered ring structure called an isocyanurate (a trimer).[4]
Troubleshooting Steps:
-
Strict Temperature Control: Avoid excessive reaction temperatures. Monitor the reaction exotherm and use appropriate cooling.
-
Catalyst Selection: The choice of catalyst is critical. Some catalysts can promote trimerization or the formation of allophanates/biurets.[4] Screen catalysts to find one that selectively promotes the desired reaction.
-
Stoichiometry and Addition Rate: Use a stoichiometric or slight excess of the nucleophile. If adding the isocyanate to the nucleophile, do so slowly and with good mixing to avoid localized high concentrations of isocyanate, which can favor self-reaction.
-
Quantitative Data Summary
While precise kinetic data for (isocyanatomethyl)cyclohexane is highly dependent on specific reaction conditions (solvent, temperature, catalyst), the following table summarizes the general relative reactivity of isocyanates with common nucleophiles.
| Nucleophile (-XH) | Product | Relative Reaction Rate (Approximate) | Conditions Favoring Reaction | Potential Side Products/Issues |
| Primary Aliphatic Amine (-NH₂) | Urea | ~1000-10,000 | Fast at low to ambient temperatures.[9] | Biuret formation at high temps or with excess isocyanate. |
| Primary Aromatic Amine (-NH₂) | Urea | ~10-100 | Fast at ambient temperatures. | Biuret formation. |
| Primary Alcohol (-OH) | Urethane | ~1 | Requires catalyst or elevated temperatures for good rates.[6] | Allophanate formation, especially at >120°C.[10] |
| Water (H₂O) | Amine + CO₂ → Urea | ~0.5-1 | Uncatalyzed reaction is slower than with alcohols but ubiquitous if moisture is present.[6] | CO₂ bubbling, insoluble polyurea, biuret formation.[2][3] |
| Urethane (-NHCOO-) | Allophanate | Very Slow | High temperatures (>120°C), excess isocyanate, specific catalysts.[8] | Cross-linking, gelation, increased viscosity. |
| Urea (-NHCONH-) | Biuret | Very Slow | High temperatures (>100°C), excess isocyanate.[9] | Cross-linking, gelation, increased viscosity. |
Note: Rates are generalized for comparison. Aliphatic isocyanates like (isocyanatomethyl)cyclohexane are generally less reactive than aromatic isocyanates (e.g., MDI, TDI).[6][11]
Experimental Protocols
Protocol 1: General Procedure for Reaction with an Alcohol under Anhydrous Conditions
This protocol provides a baseline method for reacting (isocyanatomethyl)cyclohexane with a primary alcohol to form a urethane, while minimizing side reactions.
-
Glassware Preparation: Dry all glassware (round-bottom flask, condenser, dropping funnel, magnetic stir bar) in an oven at 120°C overnight and assemble while hot under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment.
-
Reagent Preparation:
-
Dissolve the alcohol (1.0 eq) in anhydrous solvent (e.g., toluene, THF, dried over molecular sieves).
-
Add the desired catalyst (e.g., dibutyltin dilaurate, 0.01-0.1 mol%) to the alcohol solution.
-
Prepare a solution of (isocyanatomethyl)cyclohexane (1.05 eq) in a separate flask or the dropping funnel with anhydrous solvent. A slight excess of isocyanate can help drive the reaction to completion, but a larger excess increases the risk of side reactions.
-
-
Reaction Execution:
-
Begin stirring the alcohol/catalyst solution.
-
Add the (isocyanatomethyl)cyclohexane solution dropwise to the alcohol solution over 30-60 minutes. Control the addition rate to manage any exotherm.
-
After addition is complete, heat the reaction to the desired temperature (e.g., 60-80°C) and monitor its progress.
-
-
Monitoring and Workup:
-
Monitor the disappearance of the isocyanate N=C=O peak (~2270 cm⁻¹) using in-situ or periodic FT-IR spectroscopy.
-
Alternatively, use thin-layer chromatography (TLC) or withdraw small aliquots, quench with a derivatizing agent (like dibutylamine), and analyze by HPLC.[12]
-
Once the reaction is complete, cool to room temperature. If a slight excess of isocyanate was used, it can be quenched by adding a small amount of methanol.
-
Proceed with standard purification techniques (e.g., solvent removal, crystallization, or chromatography).
-
Protocol 2: HPLC Analysis for Side Product Detection
This protocol outlines a method to detect common side products like ureas and biurets.
-
Sample Preparation:
-
Withdraw a small aliquot (~50 µL) from the reaction mixture.
-
Immediately quench the sample in a vial containing a solution of a derivatizing agent, such as dibutylamine or 1-(2-pyridyl)piperazine in a suitable solvent like acetonitrile.[12] This converts any remaining reactive isocyanate into a stable, easily detectable urea derivative.
-
Dilute the quenched sample to an appropriate concentration for HPLC analysis.
-
-
HPLC Conditions (General Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing a modifier like 0.1% formic acid.
-
Gradient: Start with a higher polarity (e.g., 70% A) and ramp to a lower polarity (e.g., 10% A) to elute compounds of increasing hydrophobicity.
-
Detection: Use a UV detector, typically at 254 nm. A fluorescence detector can be used in series for higher sensitivity if a fluorescent derivatizing agent was used.[13]
-
Analysis: Compare the chromatogram to standards of the expected product and potential side products (e.g., the urea formed from the reaction of the isocyanate with water and the derivatizing agent). The elution order will generally be: highly polar starting materials -> urethane product -> urea byproduct -> allophanate/biuret byproducts.
-
Visualized Workflows and Pathways
Caption: Primary reaction pathway to urethane and common side reactions.
Caption: A logical workflow for troubleshooting common experimental issues.
Caption: A standard workflow from preparation to final product purification.
References
- 1. GT Digital Repository [repository.gatech.edu]
- 2. resinlab.com [resinlab.com]
- 3. l-i.co.uk [l-i.co.uk]
- 4. Polyurethane - Wikipedia [en.wikipedia.org]
- 5. Isocyanate - Wikipedia [en.wikipedia.org]
- 6. pcimag.com [pcimag.com]
- 7. Decoding isocyanates: A deep dive into isocyanates - Doxu Chemical [doxuchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for (Isocyanatomethyl)cyclohexane Reactivity
Welcome to the technical support center for controlling (isocyanatomethyl)cyclohexane reactivity. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is a catalyst necessary for reactions with (isocyanatomethyl)cyclohexane?
(Isocyanatomethyl)cyclohexane is a cycloaliphatic isocyanate. Compared to aromatic isocyanates, the isocyanate (NCO) groups on aliphatic molecules are less reactive. Catalysts are used to increase the reaction rate between the NCO groups and hydroxyl groups (polyols) to form urethane linkages, ensuring the reaction proceeds at a practical speed and reaches completion.[1][2] Without a catalyst, the reaction may be too slow for many applications.
Q2: What are the main types of catalysts used for this reaction?
The most common catalysts fall into two main categories:
-
Tertiary Amines: Such as diazabicyclo[2.2.2]octane (DABCO). These are effective but can sometimes promote side reactions or cause yellowing in the final product.[1]
-
Organometallic Compounds: This is a broad class that includes:
-
Organotin Compounds: Dibutyltin dilaurate (DBTDL) is highly effective but is facing increased scrutiny due to toxicity concerns.[3][4][5]
-
Bismuth and Zinc Carboxylates: These are common non-toxic alternatives to organotins. Bismuth catalysts are selective for the urethane (gelling) reaction, while zinc catalysts can help reduce surface tackiness and extend pot life.[5][6]
-
Zirconium Chelates: These catalysts can offer an excellent balance of long pot life and rapid cure response, with high selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[4]
-
Q3: What are the primary side reactions I should be aware of?
There are two main competing reactions:
-
Reaction with Water: Isocyanate groups react readily with any moisture present in the reactants or atmosphere. This reaction forms an unstable carbamic acid, which decomposes into an amine and carbon dioxide (CO2) gas.[2][7] The CO2 can cause unwanted bubbles or foaming in the final product. The resulting amine can then react with another isocyanate group to form a urea linkage.[2]
-
Isocyanate Trimerization: Under the influence of certain catalysts, three isocyanate groups can react with each other to form a highly stable, crosslinked isocyanurate ring.[8] This increases the crosslink density and thermal stability of the polymer.
Q4: How do I monitor the progress of my reaction?
The most direct method is to monitor the disappearance of the isocyanate (NCO) group. In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for this. The NCO group has a strong, sharp, and isolated absorption peak around 2250-2285 cm⁻¹, making it easy to track its concentration in real-time without sample extraction.[1][9][10] Alternatively, offline titration methods can be used to determine the residual NCO content.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction is too slow or incomplete. | 1. Insufficient catalyst concentration.2. Incorrect catalyst choice for the system.3. Low reaction temperature. | 1. Increase catalyst loading incrementally.2. Switch to a more active catalyst (e.g., consider DBTDL if toxicity is not a concern, or a highly active bismuth carboxylate).[3][6]3. Increase the reaction temperature, ensuring it stays within the stability limits of your reactants and products. |
| Bubbles or foaming in the final product. | 1. Moisture contamination in polyol, solvent, or other reagents.2. High atmospheric humidity during the reaction. | 1. Dry all reactants and solvents thoroughly before use. Use molecular sieves or vacuum drying.2. Run the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[12]3. Select a catalyst with high selectivity for the NCO-hydroxyl reaction over the NCO-water reaction (e.g., Zirconium chelates).[4] |
| Pot life is too short; mixture gels prematurely. | 1. Catalyst is too active or used at too high a concentration.2. High reaction temperature. | 1. Reduce the catalyst concentration.2. Switch to a catalyst known for a delayed onset of action or longer pot life (e.g., certain zirconium or zinc-bismuth synergistic systems).[4][5]3. Reduce the initial reaction temperature. |
| Final product is brittle or has poor mechanical properties. | 1. Incorrect stoichiometry (off-ratio mix of isocyanate and polyol).2. Incomplete curing.3. Excessive side reactions (e.g., too much urea formation). | 1. Carefully verify the equivalent weights and precisely measure reactants.2. Allow for a longer curing time or implement a post-cure step at an elevated temperature.[12]3. Ensure reactants are dry and consider using a more selective catalyst to maximize urethane linkage formation.[5] |
| Yellowing of the final product. | 1. Use of certain tertiary amine catalysts.[1]2. Degradation from exposure to UV light or high temperatures (especially with aromatic-based components, though less of an issue with aliphatic isocyanates). | 1. Replace the amine catalyst with a non-yellowing organometallic catalyst like a bismuth or zirconium compound.[4][6]2. Incorporate UV stabilizers and antioxidants into the formulation if product will be exposed to harsh conditions. |
Catalyst Performance Data
This table summarizes the general characteristics and relative performance of common catalyst classes for aliphatic isocyanate reactions. The exact performance will vary based on the specific polyol, solvent, and reaction conditions.
| Catalyst Class | Common Examples | Relative Activity | Selectivity (NCO-OH vs NCO-H₂O) | Pot Life | Key Considerations |
| Organotin | Dibutyltin Dilaurate (DBTDL) | Very High | Moderate to Low | Short | High efficiency but significant toxicity concerns.[3][4] |
| Bismuth Carboxylates | Bismuth Neodecanoate | High | High | Moderate | Excellent, non-toxic alternative to tin; highly selective for the gelling reaction.[5][6] |
| Zinc Carboxylates | Zinc Octoate | Low to Moderate | Moderate | Long | Often used in combination with other catalysts (like bismuth) to extend pot life and reduce surface tack.[5] |
| Zirconium Chelates | Zirconium Acetylacetonate | High | Very High | Long | Offers an excellent combination of long pot life with a sharp cure profile. Highly selective for the NCO-OH reaction.[4] |
| Tertiary Amines | DABCO, DBU | Moderate to High | Low | Moderate | Can catalyze both gelling and blowing (water) reactions; may cause product yellowing.[1][7] |
Experimental Protocols
Protocol 1: General Procedure for Catalyzed Polyurethane Synthesis
This protocol outlines the synthesis of a polyurethane elastomer using (isocyanatomethyl)cyclohexane and a polyether polyol.
Materials:
-
(Isocyanatomethyl)cyclohexane (Diisocyanate)
-
Poly(tetramethylene ether) glycol (PTMEG, MW 2000) (Polyol)
-
Dibutyltin dilaurate (DBTDL) or Bismuth Neodecanoate (Catalyst)
-
Dry Toluene (Solvent)
-
Nitrogen gas supply
-
Three-neck round-bottom flask with mechanical stirrer, condenser, and nitrogen inlet.
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen. Dry the solvent and polyol by azeotropic distillation or by storing over molecular sieves.
-
Reactant Charging: Charge the three-neck flask with the calculated amount of PTMEG and dry toluene. Begin stirring and purge the system with nitrogen for 15-20 minutes.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 70°C) under a gentle nitrogen blanket.
-
Isocyanate Addition: Slowly add the stoichiometric amount of (isocyanatomethyl)cyclohexane to the flask dropwise over 10-15 minutes.
-
Catalyst Addition: After the isocyanate addition is complete, add the catalyst (e.g., 0.01-0.05% by weight of total reactants). The optimal sequence of addition can impact reaction rate; adding the catalyst after the isocyanate and polyol are mixed is a common approach.[11]
-
Reaction: Maintain the reaction at temperature with constant stirring. Monitor the reaction progress (see Protocol 2).
-
Completion: The reaction is considered complete when the NCO concentration drops to a negligible level. The resulting polymer solution can then be cast into a mold and the solvent evaporated to form a film or solid part.
-
Curing: Perform a post-cure by heating the cast material in an oven (e.g., 80-100°C) for several hours to ensure full property development.
Protocol 2: Monitoring Isocyanate Conversion with In-Situ FTIR
Equipment:
Procedure:
-
Setup: Insert the in-situ FTIR probe directly into the reaction vessel through one of the necks, ensuring the ATR crystal is fully submerged in the reaction mixture.
-
Background Spectrum: Before adding the isocyanate, collect a background spectrum of the polyol and solvent at the reaction temperature.
-
Data Collection: Once the isocyanate and catalyst are added, begin collecting spectra at regular intervals (e.g., every 60 seconds).[10]
-
Analysis: Monitor the height or area of the characteristic isocyanate peak at ~2270 cm⁻¹.[9][13] The peak will decrease in intensity as the reaction proceeds.
-
Conversion Calculation: Plot the normalized peak area against time to generate a kinetic profile of the reaction. The reaction is complete when the peak area stabilizes at or near zero.
Visualizations
Caption: Catalyst selection decision tree for isocyanate reactions.
Caption: Primary and side reaction pathways for isocyanates.
Caption: General experimental workflow for polyurethane synthesis.
References
- 1. m.remspec.com [m.remspec.com]
- 2. pcimag.com [pcimag.com]
- 3. dibutyltin dilaurate in polyurethane casting applications-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 4. wernerblank.com [wernerblank.com]
- 5. tri-iso.com [tri-iso.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. scispace.com [scispace.com]
- 12. crosslinktech.com [crosslinktech.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Moisture Sensitivity in Reactions with (Isocyanatomethyl)cyclohexane
For researchers, scientists, and drug development professionals utilizing (isocyanatomethyl)cyclohexane, its high reactivity, while advantageous, presents a significant challenge due to its sensitivity to moisture. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your moisture-sensitive reactions.
Troubleshooting Guide
Low or no product yield, formation of insoluble white precipitates, or unexpected side products are common indicators of moisture contamination in reactions involving (isocyanatomethyl)cyclohexane. This guide will help you diagnose and resolve these issues.
Problem 1: Low or No Yield of the Desired Urethane Product
| Possible Cause | Recommended Solution |
| Moisture in Reaction Solvent | Solvents are a primary source of water contamination. Ensure all solvents are rigorously dried before use. Refer to Table 1 for recommended drying agents and their efficiencies. |
| Moisture in Starting Materials | Reactants other than the isocyanate can also contain residual water. Dry all starting materials under vacuum or by azeotropic distillation where appropriate. |
| Atmospheric Moisture | Reactions left open to the atmosphere will readily absorb moisture. All reactions must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon). |
| Contaminated (isocyanatomethyl)cyclohexane | The isocyanate itself may have been exposed to moisture during storage. Visually inspect the reagent for any cloudiness or solid precipitates, which can indicate degradation.[1] If contamination is suspected, it is best to use a fresh, unopened bottle. |
Problem 2: Formation of White Precipitate (Insoluble Urea)
| Possible Cause | Recommended Solution |
| Reaction of Isocyanate with Water | (Isocyanatomethyl)cyclohexane reacts with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[2] The resulting amine is highly reactive towards another isocyanate molecule, forming a poorly soluble urea, which often precipitates out of solution.[2] |
| Inadequate Inert Atmosphere | A faulty inert atmosphere setup can allow ambient moisture to enter the reaction vessel. Ensure all glassware joints are properly sealed and a positive pressure of inert gas is maintained throughout the reaction. |
Problem 3: Foaming or Gas Evolution in the Reaction Mixture
| Possible Cause | Recommended Solution |
| Carbon Dioxide Production | The reaction of isocyanates with water produces carbon dioxide gas.[1][2] This is a direct indication of moisture contamination. |
| Excessive Moisture | High levels of water contamination will lead to significant CO2 generation, causing the reaction mixture to foam. This can negatively impact the final product's properties.[1] |
Frequently Asked Questions (FAQs)
Q1: How does moisture affect my reaction with (isocyanatomethyl)cyclohexane?
A1: Moisture, primarily water, reacts with the isocyanate group (-NCO) of (isocyanatomethyl)cyclohexane in a two-step process. First, it forms an unstable carbamic acid, which then decomposes to the corresponding amine and carbon dioxide gas.[2] This primary amine is nucleophilic and will rapidly react with another molecule of (isocyanatomethyl)cyclohexane to form a disubstituted urea. This side reaction consumes your starting material, leading to lower yields of the desired urethane product and the formation of insoluble urea byproducts.[2]
Q2: What are the visual signs of moisture contamination in my (isocyanatomethyl)cyclohexane reagent?
A2: Moisture-contaminated (isocyanatomethyl)cyclohexane may appear cloudy or contain solid white precipitates.[1] Over time, the reaction with water can lead to the formation of a solid layer on the surface of the liquid.[1]
Q3: How can I quantify the amount of water in my solvents and reagents?
A3: Karl Fischer titration is the gold standard for accurately determining the water content in solvents and other liquid reagents.[3][4] This method is highly sensitive and specific to water. Both volumetric and coulometric Karl Fischer titration methods can be used, depending on the expected water content.[3][4]
Q4: What is the best way to dry my reaction solvents?
A4: The choice of drying agent depends on the solvent. For solvents commonly used in isocyanate chemistry, such as tetrahydrofuran (THF), toluene, and N,N-dimethylformamide (DMF), molecular sieves (3Å or 4Å) are a good choice. Other drying agents like calcium hydride (CaH₂) can also be effective. Refer to Table 1 for a comparison of drying agent efficiencies.
Q5: How can I monitor the progress of my reaction and detect the formation of urea byproducts?
A5: In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the reaction in real-time.[5][6] You can track the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹) and the appearance of the urethane and urea carbonyl peaks. The formation of urea can be identified by its characteristic carbonyl stretch, which appears at a different frequency than the urethane carbonyl.[7][8]
Data Presentation
Table 1: Efficiency of Common Drying Agents for Solvents Used in Isocyanate Reactions
| Solvent | Drying Agent | Residual Water Content (ppm) | Reference |
| Tetrahydrofuran (THF) | 3Å Molecular Sieves (20% m/v, 48h) | <10 | [9] |
| Neutral Alumina (column) | <10 | [9] | |
| Calcium Hydride (reflux) | ~13 | [9] | |
| Toluene | 3Å Molecular Sieves (20% m/v, 48h) | <10 | [9] |
| Calcium Hydride | ~34 | [9] | |
| N,N-Dimethylformamide (DMF) | Barium Oxide (overnight), then vacuum distillation | Not specified | [10] |
| 4Å Molecular Sieves (overnight) | Not specified | [10] |
Data synthesized from publicly available research.[9][10]
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Moisture-Sensitive Reaction under an Inert Atmosphere
-
Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser, etc.) must be thoroughly dried in an oven at >120°C for at least 4 hours or flame-dried under vacuum immediately before use.
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of a dry, inert gas such as nitrogen or argon. Use a manifold or a balloon filled with the inert gas.
-
Purging: To ensure a completely inert atmosphere, it is recommended to perform three cycles of evacuating the reaction vessel with a vacuum pump and backfilling with the inert gas.
-
Solvent and Reagent Addition: Add the dried solvent and any non-moisture-sensitive reagents to the reaction flask via a syringe or cannula under a positive flow of inert gas.
-
(Isocyanatomethyl)cyclohexane Addition: (Isocyanatomethyl)cyclohexane should be added dropwise to the reaction mixture at the desired temperature using a syringe through a rubber septum.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques such as TLC or in-situ FTIR.
-
Work-up: Quench the reaction using an appropriate reagent (e.g., methanol) to consume any unreacted isocyanate before exposing the reaction mixture to the atmosphere.
Protocol 2: Karl Fischer Titration for Water Content Determination in Solvents
-
Apparatus Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry state before introducing the sample.
-
Solvent Blank: Titrate a known volume of the Karl Fischer solvent to determine the background water content.
-
Sample Introduction: Using a dry syringe, inject a known volume or weight of the solvent to be analyzed into the titration vessel.
-
Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content in ppm or percentage based on the amount of titrant consumed.
Visualizations
Caption: Reaction pathway of (isocyanatomethyl)cyclohexane with water and alcohol.
Caption: Troubleshooting workflow for moisture-sensitive reactions.
References
- 1. resinlab.com [resinlab.com]
- 2. Polyurethane - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. Karl Fischer water content titration - Scharlab [scharlab.com]
- 5. researchgate.net [researchgate.net]
- 6. azom.com [azom.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 10. Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (Isocyanatomethyl)cyclohexane-Based Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving (isocyanatomethyl)cyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions of (isocyanatomethyl)cyclohexane?
A1: The most common reaction is the formation of polyurethanes through the reaction of the isocyanate groups with polyols.[1] Other significant reactions include reacting with amines to form ureas and with water, which leads to the formation of an unstable carbamic acid that decomposes into an amine and carbon dioxide.[2][3]
Q2: How can I monitor the progress of my reaction?
A2: In-situ Fourier Transform Infrared (FTIR) spectroscopy is a highly effective method for real-time monitoring of (isocyanatomethyl)cyclohexane reactions.[4][5][6] The progress can be tracked by observing the disappearance of the characteristic sharp peak of the isocyanate group (N=C=O) which appears between 2250 and 2285 cm⁻¹.[4] This allows for the direct determination of reaction progress and endpoints.[4]
Q3: What are the primary causes of low yield in my reactions?
A3: Low yields in (isocyanatomethyl)cyclohexane reactions can stem from several factors:
-
Moisture Contamination: Isocyanates readily react with water, leading to the formation of ureas and depleting the isocyanate available for the desired reaction.[7][8] It is crucial to use dry solvents and reagents.
-
Incorrect Stoichiometry: An improper ratio of isocyanate to the co-reactant (e.g., polyol or amine) can lead to incomplete conversion and the formation of side products. When the ratio of hydroxyl (OH) to isocyanate (NCO) is not close to 1:1, the reaction rate slows down.[9]
-
Side Reactions: Besides the reaction with water, other side reactions like the formation of allophanates (reaction of isocyanate with a urethane) and biurets (reaction of isocyanate with a urea) can occur, especially at elevated temperatures.[10]
-
Suboptimal Reaction Temperature: Temperature significantly affects reaction rates. While higher temperatures can increase the reaction rate, they can also promote side reactions.[11][12][13]
-
Inappropriate Catalyst: The choice and concentration of the catalyst are critical for controlling the reaction rate and minimizing side reactions.[9][14]
Q4: My polyurethane product is yellowing. What is the cause and how can I prevent it?
A4: Yellowing of polyurethanes is a common issue, often caused by:
-
Oxidation: The polymer backbone can undergo oxidation, which is often triggered by antioxidants and accelerated by UV light.[15]
-
UV Light Exposure: UV radiation can induce photodegradation of the polyurethane, leading to the formation of colored byproducts.[15]
-
High Temperatures: Thermal oxidation can occur during processing or use at elevated temperatures.[16]
-
Reaction with Nitrogen Oxides (NOx): Exposure to NOx from sources like gas-fired furnaces or air pollution can cause yellowing.[16]
To prevent yellowing, consider the following:
-
Add UV Stabilizers and Antioxidants: Incorporating UV absorbers and hindered amine light stabilizers (HALS) can protect the polymer from UV degradation.[15]
-
Use High-Quality Raw Materials: Ensure that the polyols and other reagents are free from impurities that can contribute to discoloration.[15]
-
Control Processing Temperature: Avoid excessive temperatures during the reaction and curing stages.
-
Store Properly: Store the final product away from direct sunlight and sources of NOx.[15]
Troubleshooting Guides
Issue 1: Low Product Yield
This guide will help you diagnose and resolve common causes of low yield in your (isocyanatomethyl)cyclohexane-based reactions.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for diagnosing low reaction yield.
Issue 2: Unexpected Viscosity Increase or Gel Formation
An unexpected and rapid increase in viscosity or premature gelation can ruin an experiment. This guide addresses the potential causes and solutions.
Q: My reaction mixture became too viscous or gelled prematurely. What happened?
A: Premature gelation is often a sign of uncontrolled cross-linking reactions.[17] The primary causes include:
-
Excessive Water: Moisture contamination can lead to the formation of ureas, which can then react with other isocyanates to form biurets, leading to cross-linking.[18]
-
High Reaction Temperature: Elevated temperatures can accelerate side reactions that lead to cross-linking, such as allophanate and biuret formation.[18]
-
Incorrect Reactant Functionality: Using a polyol or polyamine with a higher average functionality than intended will lead to a more densely cross-linked network and a higher likelihood of gelation.[18]
-
Catalyst Issues: The catalyst concentration may be too high, leading to an uncontrollably fast reaction rate.[17]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all reagents and solvents. Consider using a moisture scavenger.
-
Control Temperature: Maintain the recommended reaction temperature and ensure even heating to avoid localized hot spots.
-
Verify Reagent Purity and Functionality: Confirm the specifications of your starting materials.
-
Optimize Catalyst Concentration: Reduce the catalyst concentration or add it more slowly to the reaction mixture.
Logical Diagram for Troubleshooting Gel Formation
Caption: Troubleshooting workflow for premature gel formation.
Data Presentation
Table 1: Influence of Reaction Parameters on Polyurethane Synthesis
| Parameter | Effect on Reaction Rate | Effect on Yield | Potential Issues with Suboptimal Conditions |
| Temperature | Increases with temperature | Can decrease at very high temperatures due to side reactions | Increased side reactions (allophanate, biuret formation), discoloration.[19] |
| Catalyst Conc. | Increases with concentration | Generally increases up to an optimal point | Too high can lead to uncontrolled reaction, gelation, and poor properties.[14] |
| NCO:OH Ratio | Fastest when close to 1:1 | Highest yield at stoichiometric equivalence | Excess of either reactant leads to incomplete conversion and affects polymer properties.[9] |
| Moisture | Can increase rate of side reactions | Decreases yield of desired urethane | Foaming (CO₂ evolution), formation of insoluble ureas.[7][20] |
Experimental Protocols
Protocol 1: General Procedure for Polyurethane Synthesis
This protocol describes a general method for the synthesis of a polyurethane from (isocyanatomethyl)cyclohexane and a diol.
Materials:
-
(Isocyanatomethyl)cyclohexane
-
Polyol (e.g., polypropylene glycol, polyester polyol)
-
Catalyst (e.g., dibutyltin dilaurate - DBTDL)
-
Anhydrous solvent (e.g., toluene, methyl ethyl ketone)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an inert gas inlet, add the polyol and anhydrous solvent.
-
Degassing: Stir the mixture under a gentle stream of inert gas for 30 minutes to remove any dissolved moisture.
-
Addition of Isocyanate: Slowly add the (isocyanatomethyl)cyclohexane to the reaction mixture dropwise at room temperature while stirring.
-
Heating and Catalyst Addition: Heat the reaction mixture to the desired temperature (e.g., 70-80°C). Once the temperature is stable, add the catalyst.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by FTIR spectroscopy for the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Completion: Once the isocyanate peak is no longer observed, the reaction is complete. The resulting polyurethane can be used as is in solution or the solvent can be removed under reduced pressure.
Protocol 2: Monitoring Reaction Progress with FTIR
This protocol outlines the steps for using in-situ FTIR to monitor the reaction.
Equipment:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe.
Procedure:
-
Background Spectrum: Before starting the reaction, record a background spectrum of the solvent and polyol mixture at the reaction temperature.
-
Insert Probe: Carefully insert the ATR probe into the reaction mixture.
-
Data Acquisition: Set the FTIR software to collect spectra at regular intervals (e.g., every 5-10 minutes) after the addition of the isocyanate and catalyst.
-
Analysis: Monitor the intensity of the isocyanate peak at approximately 2270 cm⁻¹. The reaction is complete when this peak has disappeared. The rate of disappearance can be used to determine the reaction kinetics.
Experimental Workflow for Polyurethane Synthesis and Monitoring
Caption: Workflow for polyurethane synthesis with in-situ FTIR monitoring.
References
- 1. pcimag.com [pcimag.com]
- 2. Polyurethane - Wikipedia [en.wikipedia.org]
- 3. Isocyanate - Wikipedia [en.wikipedia.org]
- 4. m.remspec.com [m.remspec.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How to Improve Reliability in Isocyanate Applications? [eureka.patsnap.com]
- 8. pcimag.com [pcimag.com]
- 9. zypuw.com [zypuw.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. daneshyari.com [daneshyari.com]
- 15. alrayantrading.com [alrayantrading.com]
- 16. Common Issues and Solutions for Polyurethane Foam Production-Part 2 [sabtechmachine.com]
- 17. Introduction to the Gelation Reaction in Polyurethane Foam Production | [mingxuchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Nano-Iron as a Catalyst in Isocyanate-Free Rocket Propellants [mdpi.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification of (Isocyanatomethyl)cyclohexane Reaction Products
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of (isocyanatomethyl)cyclohexane and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of (isocyanatomethyl)cyclohexane?
A1: Common impurities can include unreacted starting materials like cyclohexyldimethylamine, byproducts from side reactions such as chloromethylisocyanatomethyl cyclohexane (CIC), and residual solvents (e.g., toluene, xylene).[1] Additionally, metal residues from catalysts, like iron and nickel, can be present.[1] The presence of moisture can also lead to the formation of corresponding amines and carbon dioxide through hydrolysis.[2]
Q2: My (isocyanatomethyl)cyclohexane product is changing color (e.g., yellowing). What is the likely cause?
A2: Yellowing can be caused by the presence of certain impurities, such as chloromethylisocyanatomethyl cyclohexane (CIC), which can degrade and cause discoloration in the final resin products.[1] Aromatic isocyanates, in general, are also known to darken upon exposure to light.[3]
Q3: How can I prevent the polymerization of my isocyanate product during purification and storage?
A3: Isocyanates are highly reactive and can be initiated to polymerize by acids and bases.[4][5] They also react exothermically with compounds containing active hydrogen, such as water, alcohols, amines, and phenols.[4][5] To prevent polymerization, ensure all glassware is scrupulously dry, use inert solvents, and avoid contact with incompatible materials.[4][5] Base-catalyzed reactions should be conducted in inert solvents to control the reaction rate.[5] For long-term storage, the addition of stabilizers can prevent crystallization and maintain uniformity.[6]
Q4: What are the primary laboratory techniques for purifying (isocyanatomethyl)cyclohexane?
A4: The primary purification techniques are fractional vacuum distillation to separate components with different boiling points, crystallization (often melt crystallization) to isolate pure isomers, and column chromatography for separating complex mixtures or thermally sensitive compounds.[7][8][9][10]
Q5: What are the critical safety precautions when handling (isocyanatomethyl)cyclohexane?
A5: (Isocyanatomethyl)cyclohexane and other isocyanates are toxic and can be irritating to the skin, eyes, and respiratory system.[2][11] They are also known respiratory sensitizers.[3] Always handle these compounds in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves and safety glasses, and avoid inhalation of vapors.[12] Ensure all equipment is grounded, and have emergency procedures in place for spills or exposure.[4]
Troubleshooting Guides
This section provides specific troubleshooting advice for common purification techniques in a question-and-answer format.
Guide 1: Fractional Vacuum Distillation
Q: My product appears to be decomposing or polymerizing in the distillation flask at high temperatures. What can I do?
A: High temperatures can promote secondary reactions and resinification.[13] To mitigate this, use a vacuum to lower the boiling point of your compound.[9] Ensure the vacuum is stable and as low as reasonably achievable. If decomposition still occurs, consider using a purification method that operates at a lower temperature, such as column chromatography or crystallization.
Q: The separation between my desired product and a close-boiling impurity is poor. How can I improve the distillation efficiency?
A: To improve separation, you need to increase the number of theoretical plates in your distillation setup. This can be achieved by using a longer, insulated distillation column packed with a high-surface-area material (e.g., Raschig rings or Vigreux indentations). A slower distillation rate also allows for better equilibrium between the liquid and vapor phases, enhancing separation.[9]
Q: I am losing a significant amount of product during distillation. What is the cause?
A: Product loss during distillation is often due to "hold-up," where material is left behind on the surfaces of the apparatus.[9] To minimize this, use the smallest appropriate glassware for the volume of material you are distilling. Ensuring all joints are properly sealed will also prevent loss of vapor to the atmosphere.
Guide 2: Crystallization
Q: My (isocyanatomethyl)cyclohexane product will not crystallize from the melt or a solvent. What are the possible reasons?
A: Failure to crystallize can be due to several factors:
-
High Impurity Levels: Impurities can disrupt the crystal lattice formation. Try a preliminary purification step like a solvent wash or a quick filtration through a silica plug.
-
Incorrect Temperature: The solution may be too warm. For melt crystallization, extremely slow cooling rates (e.g., 1°C/h) are often necessary to allow for the ordered arrangement of molecules into a crystal lattice.[7][14]
-
Supersaturation Issues: The solution may not be sufficiently supersaturated. If using a solvent, try slowly evaporating some of it or adding a suitable anti-solvent.
Q: The purity of my crystals is lower than expected. How can I improve it?
A: Low purity is often due to the inclusion of mother liquor in the crystal mass. To improve purity:
-
Slower Crystal Growth: Employ very slow cooling rates (in the range of 10⁻¹⁰ to 10⁻⁸ m/s) to allow for equilibrium between the crystal surface and the bulk liquid, which minimizes impurity incorporation.[7]
-
Washing: Gently wash the crystals with a small amount of cold, pure solvent in which the product is sparingly soluble but the impurities are more soluble.
-
Sweating: In melt crystallization, after forming the crystal mass, slowly increase the temperature to just below the melting point of the pure substance. This process, known as "sweating," allows trapped impurities to melt and drain away.[14]
Q: My equipment (hoses, vessels) is getting clogged by premature crystallization. How can I prevent this?
A: Clogging occurs when the isocyanate crystallizes due to temperature drops or residual material.[15] To prevent this, maintain a consistent temperature throughout your equipment, ensuring there are no cold spots. After use, it is critical to thoroughly flush the system with a compatible cleaning solution to remove any residual chemicals that could act as nucleation sites for crystallization.[15]
Guide 3: Column Chromatography
Q: My compound appears to be reacting or decomposing on the silica gel column. What are my options?
A: Silica gel is acidic and can cause the degradation of sensitive compounds.[10]
-
Deactivate the Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a base, like triethylamine (~1-2%), in your eluent before packing the column.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.[10] For very polar compounds, reverse-phase silica may be an option.[10]
Q: I am not getting good separation between my product and an impurity, even though they have different Rf values on the TLC plate.
A: This can happen if you overload the column or if the sample was not loaded in a concentrated band. Always dissolve your crude product in the minimum amount of solvent for loading.[10] If the separation is still poor, you may need to optimize your solvent system. Try varying the polarity of the eluent or switching to a different solvent system altogether (e.g., switching from ethyl acetate/hexane to dichloromethane/hexane).[10]
Q: After running the column, I can't find my compound in any of the fractions. Where could it have gone?
A: There are several possibilities:[10]
-
Decomposition: The compound may have decomposed on the column. Test its stability on a small spot of silica on a TLC plate before running a large-scale column.
-
Came off in the Solvent Front: If the eluent was too polar, the compound may have eluted very quickly with the solvent front. Always check the first few fractions.
-
Still on the Column: If the eluent was not polar enough, your compound may still be adsorbed to the silica at the top of the column. Try flushing the column with a much more polar solvent.
-
Fractions are Too Dilute: Your compound may be present, but at a concentration too low to detect by TLC spotting. Try concentrating a few fractions where you expected to find your product and re-analyzing them.[10]
Data Presentation
Table 1: Purification Parameters for Isocyanates
| Parameter | Melt Crystallization | Fractional Vacuum Distillation | Flash Chromatography |
| Primary Application | Isomer separation, high-purity product | Separation of volatile impurities/products | Purification of thermally sensitive compounds, complex mixtures |
| Typical Purity Achieved | >99% achievable[8] | Dependent on boiling point difference | Dependent on separation factor (ΔRf) |
| Typical Yield | ~50% reported for MDI isomers[14] | Can be high, but subject to hold-up losses[9] | Variable, dependent on separation difficulty |
| Key Operating Condition | Slow cooling rate (e.g., 1°C/h)[14] | Reduced pressure (vacuum) | Optimized solvent system (eluent) |
| Common Issue | Impurity inclusion in crystal lattice | Thermal degradation[13] | Compound decomposition on stationary phase[10] |
Table 2: Common Impurities and Control Levels
| Impurity | Typical Source | Recommended Control Level | Analytical Method |
| Chloromethylisocyanatomethyl cyclohexane (CIC) | Phosgenation side reaction[1] | 0.5 - 600 ppm[1] | Gas Chromatography (GC)[1] |
| Iron (Fe) and Nickel (Ni) | Catalysts, equipment corrosion[1] | < 100 ppm total in starting amine salt[1] | Atomic Absorption (AA) or ICP-MS |
| Water | Environmental exposure, wet solvents | As low as possible | Karl Fischer Titration |
| Polymeric materials | Self-polymerization of isocyanate[4][5] | Not detectable | Gel Permeation Chromatography (GPC) |
Experimental Protocols
Protocol 1: General Protocol for Purity Analysis by HPLC
This protocol is a general guideline for analyzing the purity of (isocyanatomethyl)cyclohexane.
-
Sample Preparation (Derivatization): Due to the high reactivity of the isocyanate group, derivatization is often required before analysis. A common method involves reacting the sample with an amine, such as di-n-butylamine (DBA), to form a stable urea derivative.[16]
-
Standard Preparation: Prepare a series of calibration standards of the derivatized isocyanate in a suitable solvent (e.g., acetonitrile/DMSO mixture) at known concentrations (e.g., 0.5 to 50 ng/µL).[17]
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., Newcrom R1 or a standard C18) is typically suitable.[18]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[18] For MS compatibility, a volatile acid like formic acid should be used instead of phosphoric acid.[18]
-
Detection: UV detection is standard. Mass spectrometry (MS) can be used for confirmation and identification of impurities.[19]
-
-
Analysis: Inject the prepared sample and standards into the HPLC system. Identify the product peak by comparing its retention time to that of the standard. Quantify the purity by comparing the peak area of the product to the total area of all peaks.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (eluent) that provides good separation between the desired product and impurities. The target Rf value for the product should be approximately 0.25-0.35.
-
Column Packing: Pack a glass column with silica gel (or an alternative stationary phase) using the selected eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude reaction product in the minimum possible volume of the eluent or a less polar solvent. Carefully load the concentrated sample onto the top of the silica bed.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions. Monitor the composition of the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified (isocyanatomethyl)cyclohexane.
Visualizations
References
- 1. CN114031744B - Bis (isocyanatomethyl) cyclohexane compositions, modified compositions thereof, and methods of making - Google Patents [patents.google.com]
- 2. CAS 38661-72-2: 1,3-Bis(isocyanatomethyl)cyclohexane [cymitquimica.com]
- 3. Polyurethane - Wikipedia [en.wikipedia.org]
- 4. 1,3-Bis(isocyanatomethyl)cyclohexane | C10H14N2O2 | CID 53172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Bis(isocyanatomethyl)cyclohexane | C10H14N2O2 | CID 61504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US4093572A - Method of making a storage stable isocyanate and its use - Google Patents [patents.google.com]
- 7. WO2010095927A1 - Process for crystallizing and separating different diisocyanate isomers - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. 1,3-Bis(isocyanatomethyl)cyclohexane 38661-72-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. EP0337898A1 - Process for the purification and isolation of isocyanate condensates by extraction with liquid or supercritical CO2 - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Stop Crystallization in Spray Foam Equipment | SprayWorks Equipment [sprayworksequipment.com]
- 16. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. epa.gov [epa.gov]
- 18. Separation of 1,3-Bis(isocyanatomethyl)cyclohexane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Addressing poor mechanical properties in elastomers made from (isocyanomethyl)cyclohexane
Technical Support Center: Optimizing Elastomers from (Isocyanomethyl)cyclohexane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with elastomers synthesized from this compound, technically known as bis(isocyanatomethyl)cyclohexane. The focus is on addressing and overcoming challenges related to poor mechanical properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for elastomers?
A1: Bis(isocyanatomethyl)cyclohexane (also referred to as H6XDI) is a cycloaliphatic diisocyanate. It is used as a monomer in the synthesis of polyurethane elastomers (PUEs). Unlike aromatic isocyanates (like MDI and TDI), aliphatic isocyanates such as H6XDI produce elastomers with superior light stability, meaning they resist yellowing when exposed to light.[1][2]
Q2: Why do my elastomers based on this monomer show inferior mechanical properties compared to those made from aromatic isocyanates?
A2: While some aliphatic isocyanate-based elastomers can exhibit lower mechanical properties than their aromatic counterparts, this is not a universal rule for H6XDI.[3] The performance is critically dependent on the specific isomer of the diisocyanate used. For instance, the trans-1,4- isomer (trans-1,4-H6XDI) is compact, linear, and symmetrical, which promotes excellent organization of the polymer's hard segments. This results in ultra-high-performance elastomers with mechanical properties that are comparable or even superior to those based on high-performance aromatic diisocyanates.[1][2][4]
Q3: What are the most critical factors influencing the mechanical properties of these elastomers?
A3: The final properties are a result of the interplay between several formulation and process variables. The key factors include:
-
Diisocyanate Structure: The isomer of bis(isocyanatomethyl)cyclohexane used is crucial. The trans-1,4 isomer generally yields the best results.[2]
-
Polyol (Soft Segment): The type, molecular weight, and crystallinity of the polyol (e.g., polyester vs. polyether) significantly affect properties like tensile strength, tear resistance, and resilience.[1][3][5]
-
Chain Extender (Hard Segment): The choice of chain extender (e.g., 1,4-butanediol) is vital for forming the hard segment domains that provide strength and elasticity.[6]
-
Stoichiometry (NCO/OH Ratio): The molar ratio of isocyanate groups (NCO) to hydroxyl groups (OH) from the polyol and chain extender must be precisely controlled to achieve optimal molecular weight and crosslinking.[4]
-
Processing and Curing Conditions: Factors like mixing, temperature, and curing time must be consistent to ensure complete reaction and proper polymer morphology.[2]
Troubleshooting Guide: Poor Mechanical Properties
Problem 1: Low Tensile Strength or Modulus
-
Possible Cause: Sub-optimal Stoichiometry (NCO/OH Ratio).
-
Solution: The NCO/OH ratio is critical for building high molecular weight polymers. An incorrect ratio can limit polymer chain length, resulting in poor strength. For systems based on trans-1,4-H6XDI and 1,4-butanediol, a stoichiometry of 0.95 has been shown to provide the best overall properties.[4] Systematically vary the ratio (e.g., from 0.91 to 0.98) to find the optimum for your specific polyol and chain extender combination.
-
-
Possible Cause: Ineffective Hard Segment Formation.
-
Solution: The hard segments, formed by the reaction of the diisocyanate and a chain extender, provide the elastomer's strength through hydrogen bonding.[2][6] Ensure you are using an appropriate chain extender, such as 1,4-butanediol (BDO).[6] The use of the highly symmetrical trans-1,4-H6XDI isomer is recommended as it leads to better crystallization of the hard segments, significantly improving strength.[2]
-
-
Possible Cause: Inappropriate Polyol Selection.
-
Solution: The choice of polyol (the soft segment) has a major impact. Polyester polyols, like polycaprolactone (PCL), generally produce elastomers with higher tensile strength and tear resistance compared to polyether polyols like polytetramethylene glycol (PTMEG).[1] If high strength is the primary goal, consider formulating with a polyester polyol.
-
Problem 2: High Compression Set or Poor Resilience (Bashore Rebound)
-
Possible Cause: Incorrect Stoichiometry.
-
Solution: The compression set, which measures the permanent deformation of the material after a sustained load, is highly sensitive to the NCO/OH ratio. In one study, increasing the stoichiometry from 0.91 to 0.98 significantly improved (lowered) the compression set.[4]
-
-
Possible Cause: Sub-optimal Phase Separation.
-
Solution: Resilience is related to the elasticity of the soft segment. Polyether polyols (like PTMEG) typically create elastomers with higher resilience (Bashore rebound) than polyester polyols.[1][4] However, elastomers made with trans-1,4-H6XDI and PCL have been shown to possess dynamic properties nearly as good as those made with PTMEG, offering a unique combination of high strength and high resilience.[1]
-
Problem 3: Brittle Material with Low Elongation at Break
-
Possible Cause: Excessive Hard Segment Content.
-
Solution: The ratio of hard segment (diisocyanate + chain extender) to soft segment (polyol) determines the material's hardness and flexibility. A very high hard segment content can lead to a rigid, brittle material.[5] To increase flexibility and elongation, decrease the hard segment content by adjusting the relative amounts of polyol and chain extender.
-
-
Possible Cause: Low Molecular Weight of the Polyol.
Data Presentation: Mechanical Properties
The following tables summarize quantitative data for elastomers made with trans-1,4-bis(isocyanatomethyl)cyclohexane (trans-1,4-H6XDI) , a high-performance isomer.
Table 1: Effect of Stoichiometry on Mechanical Properties of a 93A Hardness Elastomer (Based on a trans-1,4-H6XDI / 2000 MW PCL prepolymer cured with 1,4-butanediol)
| Property | Stoichiometry 0.91 | Stoichiometry 0.95 | Stoichiometry 0.98 |
| Tensile Strength, psi (MPa) | 7100 (49.0) | 7100 (49.0) | 7000 (48.3) |
| Elongation, % | 490 | 480 | 470 |
| 100% Modulus, psi (MPa) | 1470 (10.1) | 1550 (10.7) | 1620 (11.2) |
| 300% Modulus, psi (MPa) | 2840 (19.6) | 3050 (21.0) | 3250 (22.4) |
| Die C Tear, pli (kN/m) | 750 (131) | 760 (133) | 750 (131) |
| Split Tear, pli (kN/m) | 200 (35) | 220 (39) | 230 (40) |
| Compression Set (Method B), % | 38 | 32 | 28 |
| Bashore Rebound, % | 53 | 53 | 53 |
| (Data sourced from Anderson Development Company technical literature)[4] |
Table 2: Comparison of Polyol Type on Mechanical Properties at 95A Hardness (Based on a trans-1,4-H6XDI prepolymer cured with 1,4-butanediol at 0.95 stoichiometry)
| Property | 2000 MW PCL (Polyester) | 2000 MW PTMEG (Polyether) |
| Tensile Strength, psi (MPa) | 7100 (49.0) | 5900 (40.7) |
| Elongation, % | 480 | 470 |
| 300% Modulus, psi (MPa) | 3050 (21.0) | 2290 (15.8) |
| Die C Tear, pli (kN/m) | 760 (133) | 620 (109) |
| Split Tear, pli (kN/m) | 220 (39) | 360 (63) |
| Bashore Rebound, % | 53 | 55 |
| (Data sourced from Anderson Development Company technical literature)[1][4] |
Experimental Protocols
1. Prepolymer Synthesis (Two-Step Process)
-
Objective: To react the diisocyanate with the polyol to form an isocyanate-terminated prepolymer.
-
Methodology:
-
Dry the polyol (e.g., PCL-2000 or PTMEG-2000) under vacuum at 100-110°C for at least 2 hours to remove moisture.
-
In a reaction vessel under a nitrogen atmosphere, add the molten, dried polyol.
-
While stirring, slowly add the bis(isocyanatomethyl)cyclohexane to the polyol. An excess of isocyanate is used to ensure all hydroxyl groups react and the resulting prepolymer is NCO-terminated.
-
Heat the mixture to 80-90°C and maintain for 2-4 hours until the theoretical %NCO content is reached. The %NCO can be monitored via titration (e.g., with dibutylamine and back-titration with HCl).[7]
-
2. Elastomer Casting and Curing
-
Objective: To react the prepolymer with a chain extender to form the final solid elastomer.
-
Methodology:
-
Preheat the prepolymer to approximately 80°C and the chain extender (e.g., 1,4-butanediol) to room temperature. Ensure the chain extender has been stored over molecular sieves to keep it dry.
-
Thoroughly degas the prepolymer under vacuum to remove any dissolved gases.
-
Add the stoichiometric amount of the chain extender to the prepolymer. A metal catalyst like dibutyltin dilaurate (DBTDL) may be required for aliphatic isocyanates to achieve a reasonable pot life.[4]
-
Mix the components vigorously for 60-90 seconds, being careful not to introduce air.
-
Pour the mixture into a preheated mold (e.g., 110°C) that has been treated with a mold release agent.
-
Cure the mold in an oven. A typical curing cycle is 16-24 hours at 110°C.[2]
-
After curing, demold the elastomer sheet and allow it to post-cure at room temperature for at least 7 days before testing to ensure full property development.
-
3. Mechanical Property Testing
-
Objective: To quantify the physical properties of the cured elastomer.
-
Methodology:
-
Sample Preparation: Use dies to cut test specimens from the cured elastomer sheets according to the relevant testing standards.
-
Conditioning: Condition the specimens for at least 24 hours at standard conditions (23°C and 50% relative humidity).[2]
-
Tensile Testing (ISO 37 / ASTM D412): Use a universal testing machine (tensile tester) to measure tensile strength at break, elongation at break, and modulus (stress at a specific elongation, e.g., 100% or 300%).[8]
-
Tear Strength (ASTM D624): Measure the resistance to tearing using a specified die shape (e.g., Die C).
-
Hardness (ASTM D2240): Measure the indentation hardness using a Shore A durometer.
-
Compression Set (ASTM D395, Method B): Measure the percentage of permanent deformation after compressing the material for a specified time and temperature (e.g., 22 hours at 70°C).
-
Resilience (ASTM D2632): Measure the rebound height of a standardized plunger dropped on the material surface (Bashore rebound).
-
Visualizations: Workflows and Relationships
References
- 1. andersondevelopment.com [andersondevelopment.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. andersondevelopment.com [andersondevelopment.com]
- 5. Sustainable cycloaliphatic polyurethanes: from synthesis to applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00509C [pubs.rsc.org]
- 6. Polyurethane - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Battle of Cycloaliphatic Isocyanates: (Isocyanomethyl)cyclohexane Derivatives versus IPDI in Polyurethane Elastomer Performance
In the realm of high-performance polyurethane elastomers, the choice of diisocyanate is a critical determinant of the final material's properties. For applications demanding exceptional durability, light stability, and robust mechanical performance, cycloaliphatic isocyanates are often the preferred building blocks over their aromatic counterparts. Among these, isophorone diisocyanate (IPDI) has long been a benchmark. However, emerging research and development have brought isomers of bis(isocyanatomethyl)cyclohexane to the forefront as formidable alternatives, promising significant performance enhancements. This guide provides an objective, data-driven comparison of polyurethane elastomers synthesized from 1,4-bis(isocyanatomethyl)cyclohexane (a likely interpretation of the less common "(Isocyanomethyl)cyclohexane" in a difunctional context for elastomer synthesis) and IPDI.
Executive Summary: Performance at a Glance
Polyurethane elastomers based on 1,4-bis(isocyanatomethyl)cyclohexane, particularly the trans-isomer (trans-1,4-H6XDI), consistently demonstrate superior mechanical and thermal properties when compared to those formulated with IPDI.[1] The highly symmetric and compact structure of trans-1,4-H6XDI allows for more efficient packing and crystallization of the hard segments in the polyurethane matrix, leading to enhanced performance characteristics.[1] While IPDI-based elastomers are known for their good light stability and mechanical properties, those derived from 1,4-bis(isocyanatomethyl)cyclohexane often exhibit a higher tier of performance, especially in dynamic applications.[2]
Comparative Performance Data
The following table summarizes the key performance indicators of polyurethane elastomers derived from 1,4-bis(isocyanatomethyl)cyclohexane and IPDI. The data has been compiled from various studies, and it is important to note that direct comparisons should be made with consideration of the specific formulations and testing conditions.
| Property | 1,4-Bis(isocyanatomethyl)cyclohexane (trans-1,4-H6XDI) Based PU | IPDI-Based PU | Test Standard |
| Mechanical Properties | |||
| Tensile Strength | 3800 - 5900 psi (26.2 - 40.7 MPa) | Generally lower than 1,4-H6XDI based PUs | ASTM D412 |
| Elongation at Break | High | Can have high elongation, but often lower than 1,4-H6XDI at comparable hardness | ASTM D412 |
| 100% Modulus | Similar to IPDI-based PUs at the same hardness | Varies with formulation | ASTM D412 |
| Tear Strength (Die C) | Excellent, significantly higher than many other aliphatic PUs | Good | ASTM D624 |
| Hardness (Shore A) | Can be formulated over a wide range (e.g., 72A to 95A) | Wide formulation latitude | ASTM D2240 |
| Compression Set (22 hrs @ 70°C) | Low | Generally low, comparable to 1,4-H6XDI | ASTM D395 |
| Resilience (Bashore Rebound) | Very high (e.g., 68%) | Good, but typically lower than 1,4-H6XDI | ASTM D2632 |
| Thermal Properties | |||
| Thermal Stability | Higher than other aliphatic diisocyanate-based PUs | Good | DSC/DMTA |
| Softening Temperature | High | Moderate | TMA/DMTA |
| Other Properties | |||
| Light Stability | Excellent | Excellent | Weatherometer/QUV |
| Dynamic Performance | Superior to IPDI-based elastomers | Inferior to 1,4-H6XDI based elastomers[2] | DMTA |
Experimental Protocols
The synthesis and characterization of these polyurethane elastomers typically follow standardized procedures to ensure reproducibility and comparability of the data.
Synthesis of Polyurethane Elastomers (Prepolymer Method)
A common approach to synthesizing these elastomers is the two-step prepolymer method.
-
Prepolymer Formation: The diisocyanate (1,4-bis(isocyanatomethyl)cyclohexane or IPDI) is reacted with a polyol (e.g., polytetramethylene ether glycol - PTMEG, or a polyester polyol) in a moisture-free environment, typically under a nitrogen blanket. The reaction is carried out at an elevated temperature (e.g., 80-90°C) with stirring for a set period (e.g., 2-4 hours) to form an isocyanate-terminated prepolymer. The NCO-to-OH ratio is typically greater than 1.
-
Chain Extension: The prepolymer is then cooled slightly (e.g., to 60-70°C) and a chain extender, which is a low molecular weight diol or diamine (e.g., 1,4-butanediol - BDO), is added.
-
Curing: The mixture is thoroughly degassed and cast into molds. The cast elastomer is then cured at an elevated temperature (e.g., 100-120°C) for several hours (e.g., 16-24 hours) to complete the polymerization.
Material Characterization
The performance of the cured polyurethane elastomers is evaluated using a suite of standardized tests:
-
Tensile Properties (ASTM D412): Dumbbell-shaped specimens are tested using a universal testing machine at a constant rate of crosshead displacement (e.g., 500 mm/min).[3][4] This test determines the tensile strength, elongation at break, and modulus of the material.
-
Tear Strength (ASTM D624): This test measures the resistance of the elastomer to tearing. A specimen with a specific geometry (e.g., Die C) is pulled apart at a constant speed.
-
Hardness (ASTM D2240): The indentation hardness of the elastomer is measured using a durometer.[5][6] The Shore A scale is typically used for elastomers. The reading is usually taken within one second of firm contact.[6]
-
Compression Set (ASTM D395): This test assesses the ability of the elastomer to retain its elastic properties after prolonged compressive stress. A cylindrical specimen is compressed to a specified percentage of its original height and held at a specific temperature for a set time. The permanent deformation is then measured.
-
Dynamic Mechanical Thermal Analysis (DMTA): This technique is used to evaluate the viscoelastic properties of the material as a function of temperature. It can provide information on the glass transition temperature (Tg), storage modulus, and loss modulus, which are indicative of the material's dynamic performance and thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm), which provide insights into the material's thermal stability and morphology.
Logical Workflow for Comparison
The following diagram illustrates the logical workflow for the synthesis and comparative performance evaluation of polyurethane elastomers based on different diisocyanates.
Caption: Workflow for synthesizing and comparing polyurethane elastomers.
Conclusion
The evidence strongly suggests that polyurethane elastomers based on 1,4-bis(isocyanatomethyl)cyclohexane, particularly the trans-isomer, offer a significant performance advantage over those derived from IPDI. The enhanced mechanical properties, including superior tensile and tear strength, and improved dynamic performance, can be attributed to the high degree of symmetry and linearity of the 1,4-bis(isocyanatomethyl)cyclohexane molecule, which promotes better hard segment organization.[1] For researchers and product developers seeking to push the performance boundaries of polyurethane elastomers for demanding applications, 1,4-bis(isocyanatomethyl)cyclohexane presents a compelling alternative to IPDI, justifying its consideration despite potential differences in cost and availability. As with any material selection, the specific requirements of the application should guide the final choice, and the data presented here serves as a guide to making an informed decision.
References
Comparing mechanical properties of polyurethanes from 1,3- vs. 1,4-bis(isocyanatomethyl)cyclohexane
A detailed comparison of polyurethanes synthesized from 1,3- and 1,4-bis(isocyanatomethyl)cyclohexane (BIC) reveals significant differences in their mechanical properties, primarily driven by the isomeric substitution pattern on the cyclohexane ring. This guide provides researchers, scientists, and drug development professionals with an evidence-based comparison of these two aliphatic diisocyanates in polyurethane synthesis.
The spatial arrangement of the isocyanatomethyl groups on the cyclohexane ring—meta (1,3) versus para (1,4)—directly influences the symmetry and packing efficiency of the resulting polyurethane hard segments. This, in turn, dictates the polymer's macroscopic mechanical performance. Generally, the more linear and symmetrical 1,4-BIC isomer imparts superior mechanical properties to polyurethanes compared to the less symmetrical 1,3-BIC isomer.
Comparative Mechanical Properties
The following table summarizes the expected differences in the key mechanical properties of polyurethanes synthesized with 1,3-BIC versus 1,4-BIC, based on the principles of polymer structure-property relationships. It is important to note that absolute values will vary depending on the specific formulation, including the type of polyol, chain extender, and the hard segment content.
| Mechanical Property | Polyurethane from 1,3-BIC | Polyurethane from 1,4-BIC | Rationale for Difference |
| Tensile Strength | Lower | Higher | The symmetrical structure of 1,4-BIC allows for more efficient packing of the hard segments, leading to stronger intermolecular hydrogen bonding and higher tensile strength.[1] |
| Elongation at Break | Higher | Lower | The less organized hard domains in 1,3-BIC based polyurethanes may allow for greater chain mobility and thus higher elongation before failure. |
| Young's Modulus | Lower | Higher | The well-ordered, crystalline-like hard segment domains formed from 1,4-BIC result in a stiffer material with a higher modulus. |
| Hardness (Shore) | Lower | Higher | Consistent with a higher modulus, the more rigid and organized structure of 1,4-BIC based polyurethanes leads to increased hardness. |
The Structural Influence of Isomers on Polyurethane Properties
The fundamental difference in the performance of polyurethanes derived from 1,3-BIC and 1,4-BIC lies in the organization of the polymer chains at the molecular level. The following diagram illustrates this relationship.
Isomer structure dictates polymer organization and mechanical properties.
Experimental Protocols
The following outlines a general experimental approach for the synthesis and mechanical testing of polyurethanes to compare the effects of 1,3-BIC and 1,4-BIC.
Polyurethane Synthesis (Prepolymer Method)
A two-step prepolymer method is commonly employed for the synthesis of polyurethane elastomers.
Step 1: Prepolymer Synthesis
-
A diisocyanate (either 1,3-BIC or 1,4-BIC) is reacted with a polyol (e.g., polytetramethylene ether glycol - PTMEG, or a polyester polyol) in a molar ratio of NCO:OH greater than 1 (typically around 2:1).
-
The reaction is carried out in a moisture-free environment under a nitrogen atmosphere at a controlled temperature (e.g., 80-90 °C) with constant stirring.
-
The reaction progress is monitored by titrating the isocyanate (NCO) content until it reaches the theoretical value.
Step 2: Chain Extension
-
The resulting NCO-terminated prepolymer is cooled to a suitable temperature (e.g., 60-70 °C).
-
A chain extender, typically a short-chain diol such as 1,4-butanediol (BDO), is added stoichiometrically to the prepolymer with vigorous mixing.
-
The mixture is degassed under vacuum to remove any entrapped air bubbles.
-
The liquid polyurethane is then cast into molds and cured at an elevated temperature (e.g., 100-120 °C) for a specified duration (e.g., 16-24 hours) to complete the polymerization.
Mechanical Property Testing
The mechanical properties of the cured polyurethane samples are evaluated following standardized test methods.
-
Sample Preparation: Dog-bone shaped specimens for tensile testing are die-cut from the cured polyurethane sheets according to the dimensions specified in the relevant ASTM or ISO standard.
-
Tensile Testing:
-
Tensile properties (tensile strength, elongation at break, and Young's modulus) are measured using a universal testing machine equipped with extensometers.
-
The test is typically performed at a constant crosshead speed as defined by the standard (e.g., ASTM D412).
-
-
Hardness Testing:
-
The Shore hardness of the polyurethane elastomers is determined using a durometer according to ASTM D2240.
-
The following diagram illustrates a typical workflow for the synthesis and characterization of these polyurethanes.
References
Performance Showdown: (Isocyanomethyl)cyclohexane vs. H12MDI in High-Performance Coatings
In the realm of high-performance polyurethane coatings, the choice of aliphatic isocyanate is critical to achieving desired durability, weatherability, and mechanical properties. This guide provides a detailed comparison of two prominent cycloaliphatic isocyanates: bis(isocyanatomethyl)cyclohexane and 1,1'-Methylenebis(4-isocyanatocyclohexane) (H12MDI). This objective analysis, supported by available experimental data, is intended for researchers and professionals in materials science and coating development.
Chemical Structures: The Foundation of Performance
The performance characteristics of polyurethane coatings are intrinsically linked to the molecular structure of the isocyanate crosslinker. Both bis(isocyanatomethyl)cyclohexane and H12MDI are cycloaliphatic isocyanates, which contributes to their excellent UV stability and non-yellowing properties compared to aromatic isocyanates.
Bis(isocyanatomethyl)cyclohexane is commercially available as a mixture of 1,3- and 1,4-isomers. The presence of the isocyanate groups on methyl arms extending from the cyclohexane ring influences the reactivity and the resulting polymer network structure. H12MDI, also known as hydrogenated MDI, features two isocyanate groups directly attached to cyclohexyl rings that are bridged by a methylene group. This structure imparts a high degree of rigidity and toughness to the final coating.
Performance Comparison
While extensive head-to-head quantitative data for these two isocyanates in coating formulations is limited in publicly available literature, existing studies on related polyurethane systems provide valuable insights into their performance attributes.
Mechanical Properties:
Polyurethanes based on 1,3- and 1,4-bis(isocyanatomethyl)cyclohexane have been reported to exhibit excellent mechanical and dynamic viscoelastic properties, in some cases similar to or exceeding those based on other aliphatic isocyanates like H12MDI.[1] A key data point from a study on polyurethane ureas indicates that at a 20% hard segment concentration, the tensile strength for formulations based on both bis(isocyanatomethyl)cyclohexane isomers and H12MDI were comparable.[1]
Table 1: Comparison of Mechanical Properties
| Property | (isocyanomethyl)cyclohexane-based PU | H12MDI-based PU | Test Method |
| Tensile Strength | 36-37 MPa (for polyurethane ureas with 20% hard segment)[1] | 36-37 MPa (for polyurethane ureas with 20% hard segment)[1] | ASTM D638 |
| Hardness | Data not available | Data not available | ASTM D2240 |
| Adhesion | Data not available | Data not available | ASTM D3359 |
| Abrasion Resistance | Data not available | Good abrasion resistance | ASTM D4060 |
Weathering and UV Resistance:
As aliphatic isocyanates, both bis(isocyanatomethyl)cyclohexane and H12MDI are known to produce polyurethane coatings with excellent resistance to UV degradation and yellowing, making them suitable for exterior applications where color and gloss retention are crucial.
Chemical Resistance:
Experimental Protocols
To ensure accurate and reproducible performance evaluation of coatings, standardized testing methodologies are crucial. The following are detailed protocols for key performance indicators.
References
A Comparative Guide to the Thermal Stability of Polymers Derived from (isocyanomethyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of a polymer is a critical parameter that dictates its processing conditions, application range, and shelf-life. This guide provides a comparative analysis of the thermal stability of polymers derived from (isocyanomethyl)cyclohexane, placing them in context with other relevant polymeric systems. The data presented herein is based on established principles of polymer chemistry and thermal analysis.
Comparative Thermal Stability Data
Cycloaliphatic isocyanates, such as this compound, are known to impart a balance of properties, including good thermal stability, to the resulting polymers.[1] The cyclohexane ring provides rigidity and steric hindrance, which can enhance thermal stability compared to linear aliphatic isocyanates. However, they are generally expected to have lower thermal stability than aromatic isocyanates due to the absence of resonance stabilization.
The following table summarizes the typical thermal decomposition temperatures for various classes of polymers, providing a framework for understanding the expected performance of polymers derived from this compound.
| Polymer Class | Monomer Units | Typical Tonset (°C) | Typical Tmax (°C) | Key Structural Features Affecting Stability |
| Polyurethanes (Aliphatic) | Aliphatic Diisocyanate + Polyol | 200 - 250 | 300 - 350 | Urethane linkage is the primary site of initial degradation.[2] |
| Polyurethanes (Aromatic) | Aromatic Diisocyanate + Polyol | 250 - 300 | 350 - 450 | Aromatic rings enhance thermal stability through resonance.[3] |
| Polyureas (Aliphatic) | Aliphatic Diisocyanate + Diamine | 200 - 250 | 300 - 350 | Urea linkage degradation. |
| Polyureas (Aromatic) | Aromatic Diisocyanate + Diamine | 250 - 350 | 400 - 450 | Aromatic structures increase thermal resistance.[4] |
| Polyesters (Aliphatic) | Aliphatic Diacid + Diol | 250 - 350 | 350 - 450 | Ester linkage degradation. |
| Polyesters (Aromatic) | Aromatic Diacid + Diol | 350 - 450 | 450 - 550 | High thermal stability due to aromatic backbone. |
| Polythis compound (Expected) | This compound | 200 - 280 | 300 - 400 | Cycloaliphatic structure offers better stability than linear aliphatics but less than aromatics. |
Experimental Protocol: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is a standard technique used to measure the thermal stability of materials. The following is a generalized experimental protocol for conducting TGA on a polymer sample.
Objective: To determine the thermal decomposition profile of a polymer sample.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
High-precision microbalance
-
Furnace capable of controlled heating rates
-
Inert gas supply (e.g., Nitrogen)
-
Sample pans (e.g., platinum, alumina)
Procedure:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed into a tared TGA sample pan.[5]
-
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[2]
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).[2]
-
Data Acquisition: The weight of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine key thermal stability parameters, including the onset temperature of decomposition and the temperature of maximum decomposition rate (from the first derivative of the TGA curve, DTG).
Visualizing the Experimental Workflow
The logical flow of a thermal stability analysis experiment can be represented as follows:
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Signaling Pathway of Thermal Degradation
The thermal degradation of polymers often proceeds through a free-radical chain reaction mechanism. The following diagram illustrates a simplified signaling pathway for this process.
Caption: Simplified pathway of polymer thermal degradation.
References
- 1. Sustainable cycloaliphatic polyurethanes: from synthesis to applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00509C [pubs.rsc.org]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
A Comparative Guide to Aromatic and Aliphatic Isocyanates for UV-Resistant Polymers
For researchers and scientists developing durable polymers, the choice between aromatic and aliphatic isocyanates is critical, especially for applications requiring ultraviolet (UV) resistance. This guide provides an objective comparison of their performance, supported by experimental data, to inform material selection for applications ranging from coatings and elastomers to adhesives and sealants.
Chemical Structure and its Impact on UV Stability
The fundamental difference in the UV stability of aromatic and aliphatic isocyanates lies in their chemical structures. Aromatic isocyanates, such as Toluene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI), contain benzene rings. These aromatic structures are susceptible to oxidation, which can lead to yellowing and poor weather resistance in polyurethane coatings.[1] In contrast, aliphatic isocyanates, like Hexamethylene Diisocyanate (HDI) and Isophorone Diisocyanate (IPDI), have linear or alicyclic (non-aromatic ring) carbon structures.[1][2] The absence of these UV-absorbing aromatic rings gives aliphatic isocyanates excellent weather resistance and UV stability, making them ideal for outdoor applications where color and gloss retention are crucial.[1][3]
Chemical structure comparison of aromatic and aliphatic isocyanates.
The Mechanism of UV Degradation in Aromatic Isocyanates
The poor UV stability of aromatic isocyanates is primarily due to a photodegradation process that leads to the formation of colored byproducts. Upon exposure to UV radiation, the aromatic rings in the polymer backbone can undergo oxidation, leading to the formation of quinone-imide structures.[4] These quinone-imides are chromophores, meaning they absorb visible light and impart a yellow color to the polymer. This process is progressive and results in significant color change and loss of aesthetic appeal in materials based on aromatic isocyanates. Aliphatic isocyanates, lacking these aromatic structures, do not undergo this degradation pathway and thus maintain their color and clarity upon UV exposure.[3]
UV degradation pathway of aromatic isocyanates.
Performance Comparison: Aromatic vs. Aliphatic Isocyanates
The choice between aromatic and aliphatic isocyanates involves a trade-off between performance, durability, and cost. While aromatic isocyanate-based polyurethanes are generally more cost-effective and can offer superior mechanical properties like hardness and abrasion resistance, they exhibit poor UV stability.[5][6] In contrast, aliphatic isocyanate-based polyurethanes provide excellent UV resistance, color stability, and flexibility, but at a higher cost.[3][5]
Quantitative Performance Data
The following tables summarize the typical performance differences between polymers derived from aromatic and aliphatic isocyanates after accelerated UV weathering.
Table 1: UV Resistance and Optical Properties
| Property | Aromatic Isocyanate-Based Polymer | Aliphatic Isocyanate-Based Polymer | Test Method |
| UV Resistance | Prone to yellowing and degradation under UV exposure.[3] | High resistance to UV light.[3] | ASTM G154 |
| Color Stability | Less color stable, yellows over time.[3] | Maintains color clarity over time.[3] | ASTM D2244 |
| Gloss Retention | Significant loss of gloss upon UV exposure. | High gloss retention. | ASTM D523 |
Table 2: Mechanical and Physical Properties
| Property | Aromatic Isocyanate-Based Polymer | Aliphatic Isocyanate-Based Polymer |
| Mechanical Strength | Typically stronger and harder.[3] | Generally softer and more flexible.[2] |
| Abrasion Resistance | Excellent.[5] | Good to Excellent. |
| Chemical Resistance | Good, can vary by formulation.[2] | Often exhibits good chemical resistance.[2] |
| Cost | Generally more economical.[3] | More expensive.[3] |
Experimental Protocols
The data presented in this guide is typically generated using standardized accelerated weathering tests. A common protocol is outlined below.
Accelerated Weathering Test (ASTM G154)
Objective: To simulate the damaging effects of sunlight and moisture on polymers in a laboratory setting.
Apparatus: A fluorescent UV accelerated weathering tester.
Procedure:
-
Specimen Preparation: Prepare flat panels of the polymer coatings according to standard procedures.
-
Test Cycle: A common cycle for testing coatings is Cycle 1 of ASTM G154, which consists of:
-
8 hours of UV exposure at a black panel temperature of 60°C using UVA-340 lamps.
-
4 hours of condensation at a black panel temperature of 50°C.
-
-
Exposure Duration: The total exposure time can range from hundreds to thousands of hours, depending on the material and application.
-
Evaluation: At specified intervals, specimens are removed and evaluated for changes in:
-
Color: Measured using a spectrophotometer according to ASTM D2244 to determine the color change (ΔE*).
-
Gloss: Measured using a gloss meter at 60° according to ASTM D523.
-
Mechanical Properties: Tensile strength and elongation at break are measured according to ASTM D412.
-
Conclusion
The selection of an aromatic or aliphatic isocyanate for a UV-resistant polymer application is a multifaceted decision that requires careful consideration of performance requirements, aesthetic longevity, and cost.
-
Aromatic isocyanates are a cost-effective choice for applications where UV exposure is minimal or where a change in color is acceptable. Their high mechanical strength makes them suitable for demanding industrial applications.[3]
-
Aliphatic isocyanates are the preferred choice for outdoor applications and any use where long-term color and gloss retention are critical.[3] Their superior UV stability justifies the higher cost in applications where aesthetic durability is paramount.
By understanding the fundamental chemical differences and their impact on performance, researchers and drug development professionals can make informed decisions in the design and formulation of durable, high-performance polymers.
References
Cost-benefit analysis of using (isocyanomethyl)cyclohexane in industrial applications
For Researchers, Scientists, and Drug Development Professionals
(Isocyanomethyl)cyclohexane, and more specifically its difunctional form, 1,3-Bis(isocyanatomethyl)cyclohexane (also known as H6XDI), is emerging as a critical building block in the synthesis of high-performance polyurethane materials. Its unique cycloaliphatic structure offers a compelling alternative to traditional aromatic and other aliphatic isocyanates, particularly in applications demanding superior durability, optical clarity, and thermal stability. This guide provides a comprehensive cost-benefit analysis of using 1,3-Bis(isocyanatomethyl)cyclohexane in industrial applications, with a focus on objective performance comparisons against key alternatives, supported by experimental data and detailed methodologies.
Cost-Benefit Analysis: Positioning in the Isocyanate Market
While a direct industrial-scale price list for 1,3-Bis(isocyanatomethyl)cyclohexane is not readily published, its cost is generally understood to be in the premium category of aliphatic isocyanates, reflecting its specialized nature and performance advantages. Aliphatic isocyanates are typically more expensive than their aromatic counterparts like Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI)[1]. The primary justification for the higher cost of 1,3-Bis(isocyanatomethyl)cyclohexane lies in the enhanced performance characteristics of the final polyurethane products.
The key benefits of using this cycloaliphatic isocyanate include:
-
Superior UV Stability: Polyurethanes based on aliphatic isocyanates like 1,3-Bis(isocyanatomethyl)cyclohexane exhibit excellent resistance to yellowing and degradation upon exposure to UV radiation, a critical factor for coatings, elastomers, and optical materials. Aromatic isocyanates, in contrast, are prone to discoloration.
-
Enhanced Mechanical Properties: Polyurethane elastomers synthesized from 1,3- and 1,4-Bis(isocyanatomethyl)cyclohexane have demonstrated mechanical properties that are comparable or even superior to those derived from some aromatic isocyanates.[1] This includes high tensile strength, tear strength, and resilience.
-
Improved Thermal and Hydrolytic Resistance: Aliphatic-based polyurethanes generally offer increased resistance to heat and moisture compared to their aromatic counterparts, leading to longer service life in demanding environments.[1]
The decision to use 1,3-Bis(isocyanatomethyl)cyclohexane, therefore, represents a trade-off between higher initial material cost and the long-term performance and durability of the end-product. For high-value applications where performance is paramount, the benefits often outweigh the additional cost.
Performance Comparison with Alternative Isocyanates
The performance of polyurethane materials is intrinsically linked to the chemical structure of the isocyanate used in their synthesis. The following tables summarize the comparative performance of polyurethanes derived from 1,3-Bis(isocyanatomethyl)cyclohexane and its common alternatives.
Table 1: Comparison of Mechanical Properties of Polyurethane Elastomers
| Isocyanate | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) | Tear Strength (Die C, N/mm) |
| 1,4-Bis(isocyanatomethyl)cyclohexane (1,4-H6XDI) | 40.7 | - | 95 | High |
| Isophorone Diisocyanate (IPDI) | Lower | Higher | Variable | Moderate |
| Dicyclohexylmethane-4,4'-diisocyanate (H12MDI) | Moderate | Moderate | Variable | Moderate |
| 4,4'-Methylene Diphenyl Diisocyanate (MDI) | 23.4 - 45 | 650 - 1100 | Variable | High |
Note: The data presented is a synthesis from multiple sources and can vary based on the specific polyol, chain extender, and synthesis conditions used.
Table 2: Comparison of Thermal and Other Properties
| Property | 1,3/1,4-Bis(isocyanatomethyl)cyclohexane | IPDI / H12MDI (Aliphatic) | MDI / TDI (Aromatic) |
| UV Stability | Excellent (Non-yellowing) | Excellent (Non-yellowing) | Poor (Prone to yellowing) |
| Thermal Stability | Good to Excellent | Good | Moderate to Good |
| Hydrolytic Resistance | Good | Good | Moderate |
| Reactivity | Moderate | Slower than aromatics | High |
| Cost | High | High | Low to Moderate |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for researchers and developers. Below are representative procedures for the synthesis of polyurethane elastomers and coatings using 1,3-Bis(isocyanatomethyl)cyclohexane.
Experimental Protocol 1: Synthesis of a Polyurethane Elastomer
This protocol outlines the preparation of a polyurethane elastomer via a prepolymer method.
Materials:
-
1,3-Bis(isocyanatomethyl)cyclohexane (H6XDI)
-
Poly(tetramethylene ether) glycol (PTMEG), MW 2000
-
1,4-Butanediol (BDO)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Toluene (anhydrous)
Procedure:
-
Prepolymer Synthesis:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add a calculated amount of PTMEG and degas under vacuum at 80°C for 1 hour to remove moisture.
-
Cool the reactor to 60°C and add 1,3-Bis(isocyanatomethyl)cyclohexane with vigorous stirring. The NCO/OH ratio should be controlled, for example, at 2:1.
-
Add a catalytic amount of DBTDL (e.g., 0.01-0.05% by weight of the total reactants).
-
Heat the mixture to 80-90°C and maintain for 2-3 hours under a nitrogen atmosphere until the isocyanate content reaches the theoretical value, which can be monitored by titration (ASTM D2572).
-
-
Chain Extension:
-
Cool the prepolymer to 60-70°C.
-
Add the stoichiometric amount of 1,4-Butanediol (chain extender) to the prepolymer with continuous stirring.
-
After the addition is complete, degas the mixture under vacuum for a few minutes to remove any entrapped air bubbles.
-
-
Curing:
-
Pour the resulting mixture into a preheated mold treated with a mold release agent.
-
Cure the cast sheet in an oven at 100-110°C for 16-24 hours.
-
After curing, allow the elastomer to post-cure at room temperature for at least 7 days before testing its mechanical properties.
-
Experimental Protocol 2: Preparation of a Polyurethane Coating
This protocol describes the formulation of a two-component polyurethane coating.
Component A (Polyisocyanate):
-
1,3-Bis(isocyanatomethyl)cyclohexane (H6XDI) or a trimer thereof.
-
Solvent (e.g., ethyl acetate, butyl acetate)
Component B (Polyol):
-
A polyester polyol or acrylic polyol.
-
Pigments and fillers (as required).
-
Flow and leveling agents.
-
Catalyst (e.g., dibutyltin dilaurate).
Procedure:
-
Preparation of Component A:
-
If starting with the monomer, a prepolymer or trimer can be synthesized to reduce vapor pressure and improve handling. For a simple formulation, the liquid isocyanate can be dissolved in an appropriate solvent to achieve the desired viscosity and solids content.
-
-
Preparation of Component B:
-
In a separate mixing vessel, disperse the pigments and fillers in a portion of the polyol resin using a high-speed disperser.
-
Add the remaining polyol, flow and leveling agents, and any other additives. Mix until a homogeneous dispersion is achieved.
-
Just before application, add the catalyst to Component B and mix thoroughly.
-
-
Application:
-
Mix Component A and Component B in the specified ratio (typically determined by the NCO:OH stoichiometry).
-
The coating can be applied to a substrate using standard methods such as spraying, brushing, or roll-coating.
-
Allow the coating to cure at ambient temperature or under elevated temperature conditions as specified by the formulation. Curing times will vary depending on the catalyst, temperature, and humidity.
-
Visualizing the Synthesis and Logic
To further clarify the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Polyurethane Elastomer Synthesis.
Caption: Isocyanate Property Comparison.
References
Spectroscopic Fingerprints: A Comparative Guide to (Isocyanomethyl)cyclohexane Isomers
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between stereoisomers is paramount. In the realm of cyclic compounds, such as the cis and trans isomers of (isocyanomethyl)cyclohexane, spectroscopic techniques provide the essential tools for differentiation and characterization. This guide offers a comparative analysis of the expected spectroscopic signatures of these isomers, supported by established principles of stereochemistry's influence on Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.
Comparative Spectroscopic Analysis
The key to differentiating cis- and trans-(isocyanomethyl)cyclohexane lies in the orientation of the isocyanomethyl substituent on the cyclohexane ring. In the most stable chair conformation, the substituent in the trans-isomer (1,4-disubstituted) will predominantly occupy an equatorial position, while the cis-isomer will have both an axial and an equatorial substituent or exist in a state of conformational equilibrium. These conformational differences give rise to distinct spectroscopic characteristics.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of molecular bonds. The geometry of the isomers influences these vibrations, leading to predictable shifts in the IR spectrum.
| Spectroscopic Feature | Expected Observation for cis-(Isocyanomethyl)cyclohexane | Expected Observation for trans-(Isocyanomethyl)cyclohexane | Rationale |
| -N=C=O Stretch | ~2275-2250 cm⁻¹ (potentially broader) | ~2275-2250 cm⁻¹ (typically sharp) | The isocyanate stretching vibration is a strong, characteristic peak. The local electronic environment, subtly altered by the substituent's orientation, may lead to minor shifts and differences in peak shape. |
| C-H Stretching (Cyclohexane Ring) | ~2930 cm⁻¹ (asymmetric), ~2855 cm⁻¹ (symmetric) | ~2930 cm⁻¹ (asymmetric), ~2855 cm⁻¹ (symmetric) | These peaks are characteristic of C-H bonds in a cyclohexane ring and are expected to be similar for both isomers. |
| Fingerprint Region (below 1500 cm⁻¹) | Complex and unique pattern | Distinctly different complex and unique pattern from the cis-isomer | This region contains a multitude of bending and stretching vibrations of the entire molecule. The different symmetry and conformational dynamics of the cis and trans isomers will result in a unique fingerprint, which is the most reliable region for differentiation by IR.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing between stereoisomers, as it provides detailed information about the chemical environment and connectivity of atoms.
| Spectroscopic Feature | Expected Observation for cis-(Isocyanomethyl)cyclohexane | Expected Observation for trans-(Isocyanomethyl)cyclohexane | Rationale |
| ¹H NMR Chemical Shift (Proton on Carbon with Substituent) | Broader signals due to conformational averaging | Sharper, more defined signals | The trans-isomer is conformationally more rigid with the substituent locked in the equatorial position. The cis-isomer may undergo ring flipping, leading to an averaging of axial and equatorial proton signals and thus broader peaks. |
| ¹H NMR Coupling Constants (J-values) | Averaged J-values for axial-axial, axial-equatorial, and equatorial-equatorial couplings | Distinct J-values characteristic of axial and equatorial protons | The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. The fixed geometry of the trans-isomer will show characteristic large axial-axial couplings (~10-13 Hz). |
| ¹³C NMR Chemical Shifts | Unique set of chemical shifts | Different unique set of chemical shifts | The carbon atoms in the two isomers are in different chemical environments due to the different spatial arrangements of the substituent, leading to distinct chemical shifts. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While the molecular ion peak will be identical for both isomers, their fragmentation patterns can differ.
| Spectroscopic Feature | Expected Observation for cis-(Isocyanomethyl)cyclohexane | Expected Observation for trans-(Isocyanomethyl)cyclohexane | Rationale |
| Molecular Ion Peak (M⁺) | Identical m/z value | Identical m/z value | Both isomers have the same molecular formula and therefore the same molecular weight. |
| Fragmentation Pattern | Potentially different relative abundances of fragment ions | Potentially different relative abundances of fragment ions | The stereochemistry can influence the stability of the fragment ions formed upon ionization. The isomer that can form a more stable radical cation or fragment ion will show a higher abundance of that species in the mass spectrum. |
Experimental Protocols
To obtain the spectroscopic data for a comparative analysis of this compound isomers, the following standard methodologies would be employed:
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the purified liquid isomer is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent (e.g., chloroform, carbon tetrachloride) can be prepared in an IR-transparent cell.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder (or solvent) is first recorded. The sample spectrum is then acquired, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for separation and analysis.
-
Ionization: Electron ionization (EI) is a common method for generating ions and inducing fragmentation.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Data Presentation: The resulting mass spectrum plots the relative abundance of ions versus their m/z values.
Logical Workflow for Isomer Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.
Caption: Workflow for the spectroscopic comparison of isomers.
By following this comprehensive approach, researchers can confidently distinguish between the cis and trans isomers of this compound and other substituted cyclic compounds, enabling precise structural assignment crucial for drug discovery and development.
References
Cycloaliphatic Isocyanates Fortify Polyurethane Hydrolytic Stability Over Aromatic Counterparts
Polyurethanes are versatile polymers whose properties are significantly influenced by the choice of isocyanate, a key building block. Aromatic isocyanates are widely used due to their high reactivity and cost-effectiveness, leading to polymers with excellent mechanical strength.[1] However, the presence of the aromatic ring makes the resulting polyurethane susceptible to degradation from UV light and hydrolysis.[2][3] In contrast, aliphatic and cycloaliphatic isocyanates, such as 1,3- and 1,4-bis(isocyanomethyl)cyclohexane, produce polyurethanes with greater resistance to hydrolysis and thermal degradation, as well as superior light stability.[4]
The hydrolytic degradation of polyurethanes involves the chemical breakdown of the urethane linkages by water, which can lead to a loss of mechanical properties, cracking, and eventual failure of the material.[5] This process is a critical consideration for applications in humid or aqueous environments.
Comparative Hydrolytic Stability: Experimental Data
Table 1: Tensile Strength Retention of Polyether-Based Polyurethanes After Hydrolysis
| Isocyanate Type | Polyol Type | Hydrolysis Conditions | Duration (weeks) | Tensile Strength Retention (%) |
| H12MDI (Cycloaliphatic) | PTMEG | 90°C Water Immersion | 8 | ~100% |
| MDI (Aromatic) | PTMEG | 90°C Water Immersion | 8 | Significantly Decreased |
| TDI (Aromatic) | PTMEG | 90°C Water Immersion | 8 | Significantly Decreased |
Note: Data for H12MDI is used as a representative for cycloaliphatic isocyanates like this compound. PTMEG (Polytetramethylene ether glycol) is a type of polyether polyol known for its good hydrolytic stability.[5]
Table 2: Decomposition Temperatures of Polyurethanes in Subcritical Water
| Isocyanate Type | Decomposition Temperature (°C) |
| MDI (Aromatic) | 237 |
| TDI (Aromatic) | 199 |
| H12MDI (Cycloaliphatic) | 218-220 |
| IPDI (Cycloaliphatic) | 218-220 |
| HDI (Aliphatic) | 218-220 |
This data indicates the temperature at which rapid hydrolysis occurs. While MDI shows a higher decomposition temperature, it is generally accepted that under prolonged exposure to less extreme hydrolytic conditions, aliphatic PUs show better property retention.
Experimental Protocols
The hydrolytic stability of polyurethanes is typically evaluated using accelerated aging tests that expose the material to high temperatures and humidity.
ISO 1419:1995(E) Method C "Tropical Test"
This widely recognized test, often called the "Jungle Test," assesses the resistance of polyurethane to a hot and humid environment.
-
Sample Preparation: Test specimens of the polyurethane material are cut to specified dimensions.
-
Test Environment: The samples are placed in a climate chamber maintained at a temperature of 70°C (158°F) and a relative humidity of at least 95%.[6] The specimens are positioned to allow free air passage on both sides.[6]
-
Evaluation: The test pieces are visually inspected at weekly intervals and compared to a control sample.
-
Failure Criteria: Failure is determined by the appearance of surface cracking, flaking, or delamination of the polyurethane layer.[6] For commercial applications, a material is generally expected to withstand a minimum of five weeks in the test chamber.
ASTM D3690-02
This standard provides a method for evaluating the hydrolytic stability of coated fabrics, including polyurethanes.
-
Initial Testing: Before exposure, the material's adhesion properties are tested and documented.
-
Accelerated Aging: The samples are placed in a testing chamber for a predetermined period, typically 15 days, under specific conditions of elevated temperature and humidity.
-
Reconditioning: After removal from the chamber, the material is allowed to recondition at a controlled room temperature for 24 hours.
-
Post-Exposure Testing: The adhesion, abrasion resistance, and flex resistance of the aged material are tested. Adhesion results must typically retain at least 75% of the initial values for the material to pass.
Chemical Structures and Hydrolysis Mechanism
The structural differences between cycloaliphatic and aromatic isocyanates are fundamental to their varying hydrolytic stability.
Caption: Chemical structures of a cycloaliphatic and an aromatic isocyanate.
The hydrolysis of the urethane linkage is the primary degradation pathway. The presence of an aromatic ring in the isocyanate structure can influence the electron density around the urethane bond, making it more susceptible to nucleophilic attack by water.
Caption: Simplified workflow of polyurethane hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Sustainable cycloaliphatic polyurethanes: from synthesis to applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00509C [pubs.rsc.org]
- 3. Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. andersondevelopment.com [andersondevelopment.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (Isocyanomethyl)cyclohexane: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of (Isocyanomethyl)cyclohexane, ensuring a safe laboratory environment.
This compound is a chemical compound that requires careful handling and specific disposal procedures due to its hazardous properties. Adherence to these guidelines is critical for the safety of laboratory personnel and the protection of the environment. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, aligned with standard laboratory safety practices.
Hazard Profile and Safety Precautions
This compound and related isocyanates are classified as hazardous materials. They are known to be harmful if swallowed, fatal if inhaled, and cause severe skin burns and eye damage.[1][2] Furthermore, they may cause allergic skin reactions, as well as allergy or asthma symptoms or breathing difficulties if inhaled.[1][2] Due to these significant health risks, appropriate personal protective equipment (PPE) must be worn at all times when handling this substance.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use and dispose of them properly after handling.[2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory. A face shield may be required for larger quantities or when there is a significant splash risk.[2]
-
Lab Coat: A flame-resistant lab coat or chemical-resistant apron should be worn.[3]
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4] For situations where vapor or aerosol generation is likely, a respirator may be necessary.
Decontamination and Neutralization
Before disposal, it is crucial to neutralize any residual this compound. Isocyanates react with various nucleophiles, and this reactivity can be used to convert them into less hazardous compounds, such as polyureas. Decontamination solutions are essential for treating spills, cleaning contaminated equipment, and neutralizing waste material.
Two common formulations for decontamination solutions are:
-
Formulation 1: A mixture of 5-10% sodium carbonate, 0.2-2% liquid detergent, and water to make up 100%.[5][6]
-
Formulation 2: A mixture of 3-8% concentrated ammonium hydroxide, 0.2-2% liquid detergent, and water to make up 100%.[4][5][6] When using ammonia-based solutions, ensure adequate ventilation due to the release of ammonia vapors.[5][6]
| Component | Formulation 1 Concentration | Formulation 2 Concentration |
| Sodium Carbonate | 5-10% | - |
| Concentrated Ammonium Hydroxide | - | 3-8% |
| Liquid Detergent | 0.2-2% | 0.2-2% |
| Water | to 100% | to 100% |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of small quantities of this compound typically found in a research laboratory setting.
1. Preparation and PPE:
- Ensure all necessary PPE is worn correctly.
- Perform the entire procedure within a certified chemical fume hood.
- Have spill control materials (e.g., absorbent pads, sand) readily available.
2. Neutralization of Residual Liquid Waste:
- For small amounts of leftover this compound, slowly and cautiously add the isocyanate to a 10-fold excess of a decontamination solution in a suitable container.[4]
- Stir the mixture gently. Be aware that the reaction may produce carbon dioxide gas, so the container should not be sealed.[4][5]
- Allow the mixture to stand for at least 48 hours to ensure complete neutralization.[4]
3. Disposal of Contaminated Materials:
- All materials that have come into contact with this compound, including pipette tips, wipes, and contaminated PPE, must be decontaminated or disposed of as hazardous waste.
- Immerse disposable items in a decontamination solution for at least 24 hours before draining and packaging for waste disposal.
4. Decontamination of Empty Containers:
- Empty containers that held this compound must be decontaminated.
- Rinse the container multiple times with a suitable solvent (e.g., acetone, ethyl acetate). The rinsate must be collected and treated as hazardous waste.
- Subsequently, fill the container with a decontamination solution and let it stand for at least 24 hours with the cap loosened to allow any generated gas to vent.[4]
- After decontamination, the container can be triple-rinsed with water and disposed of according to institutional guidelines for decontaminated glassware or plastic.
5. Final Waste Disposal:
- The neutralized this compound mixture and any collected rinsate should be disposed of through a licensed hazardous waste disposal company.[1]
- Clearly label the waste container with its contents. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety office.
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and your Safety Data Sheet (SDS) for this compound before proceeding. Disposal must comply with all local, state, and federal regulations.
References
Navigating the Safe Handling of (Isocyanomethyl)cyclohexane: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical compounds is paramount. (Isocyanomethyl)cyclohexane, a member of the isocyanate family, requires stringent safety protocols due to its potential health hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Profile and Personal Protective Equipment (PPE)
This compound and its isomers, such as 1,3-Bis(isocyanatomethyl)cyclohexane and 1,4-bis(isocyanatomethyl)cyclohexane, are classified as hazardous materials. Exposure can cause severe skin and eye irritation, respiratory sensitization, and may be fatal if inhaled.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber)[2][3] | To prevent skin contact, which can cause irritation and sensitization.[4][5] |
| Eye Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[3] | To protect against splashes that can cause severe eye damage.[6] |
| Skin and Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat or disposable coveralls.[3][7] | To prevent skin contact and contamination of personal clothing. |
| Respiratory Protection | - For low-level vapor exposure (e.g., handling in a fume hood): A half-face or full-face respirator with organic vapor cartridges and particulate filters (A2P3 or similar rating).[1][3] - For higher exposure potential (e.g., spraying or large-scale use): A powered air-purifying respirator (PAPR) or a supplied-air respirator.[1][8] | Isocyanates are potent respiratory sensitizers and can be fatal if inhaled.[2] The choice of respirator depends on the concentration and nature of the work. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risks. The following workflow outlines the key steps for a safe laboratory operation.
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
1. Preparation:
-
Risk Assessment: Before any experiment, conduct a thorough risk assessment specific to the planned procedure.
-
Gather PPE: Ensure all necessary PPE is available, inspected for integrity, and correctly sized.
-
Prepare Workspace: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9]
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.
2. Handling and Use:
-
Weighing and Transferring: When weighing or transferring the liquid, do so carefully to avoid splashes and the generation of aerosols. Use a syringe or pipette for liquid transfers.
-
Reaction Setup: All reactions should be set up in a fume hood. Ensure all glassware is free from cracks and stars.
-
Avoid Incompatibilities: this compound reacts violently with water, strong acids, bases, alcohols, and amines.[9] Store and handle it away from these substances.
3. Decontamination:
-
Work Surfaces: Clean any contaminated surfaces immediately with a suitable decontamination solution (see Table 2).
-
Equipment: Decontaminate all glassware and equipment that has come into contact with the isocyanate.
-
Personal Decontamination: In case of skin contact, immediately wash the affected area with copious amounts of soap and water.[9] If eyes are exposed, flush with water for at least 15 minutes and seek immediate medical attention.[5]
Disposal Plan: Managing this compound Waste
Proper disposal of isocyanate waste is critical to prevent environmental contamination and ensure safety.
Table 2: Isocyanate Neutralization and Disposal Plan
| Waste Type | Neutralization Protocol | Disposal Method |
| Liquid Waste | Small quantities of residual this compound can be neutralized by slowly adding it to a decontamination solution. Allow the mixture to stand for at least 48 hours in a loosely capped container to allow for the release of carbon dioxide.[10] | Dispose of the neutralized solution as hazardous waste through a licensed chemical waste disposal service.[6] |
| Contaminated Solids (e.g., gloves, paper towels) | Place all contaminated solid waste in a designated, labeled, and sealed container. | Dispose of as hazardous waste through a licensed chemical waste disposal service.[6] |
| Spills | For minor spills, absorb the material with a dry, inert absorbent such as sand or vermiculite.[11] Then, treat the absorbent with a decontamination solution.[10] | Collect the neutralized absorbent in a suitable container for hazardous waste disposal. Do not seal the container tightly initially to allow for gas to escape.[6] |
Decontamination Solution Formulations: [6][10]
-
Formulation 1: 5-10% Sodium Carbonate, 0.2-2% liquid detergent, and water to make 100%.
-
Formulation 2: 3-8% concentrated ammonia solution, 0.2-2% liquid detergent, and water to make 100%. (Use with good ventilation).
Caption: A clear disposal pathway for isocyanate waste, emphasizing neutralization before final disposal.
By adhering to these detailed safety and logistical protocols, researchers can confidently and safely handle this compound, fostering a secure laboratory environment and enabling the advancement of scientific discovery.
References
- 1. safetyinnumbers.ca [safetyinnumbers.ca]
- 2. compositesone.com [compositesone.com]
- 3. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. isg.ku.edu.tr [isg.ku.edu.tr]
- 6. fsi.co [fsi.co]
- 7. isca.me [isca.me]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. Adsorption efficiency of respirator filter cartridges for isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. safetyinnumbers.ca [safetyinnumbers.ca]
- 11. actsafe.ca [actsafe.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
